5-Bromo-N-phenylpyridin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJFXGSBLDGKJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630823 | |
| Record name | 5-Bromo-N-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767342-20-1 | |
| Record name | 5-Bromo-N-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 5-Bromo-N-phenylpyridin-3-amine: A Technical Guide
Disclaimer: As of the latest literature search, detailed experimental and spectroscopic data for 5-Bromo-N-phenylpyridin-3-amine (CAS 767342-20-1) is not publicly available. This guide therefore presents a hypothetical structure elucidation based on a plausible synthetic route and predicted spectroscopic data derived from analogous compounds and established principles of chemical analysis. This document is intended for researchers, scientists, and drug development professionals as a predictive guide, pending experimental verification.
Introduction
This compound is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated pyridine ring linked to a phenylamino group, presents a unique electronic and steric profile. Accurate structure elucidation is paramount for its application and further development. This technical guide outlines a comprehensive approach to the synthesis and structural confirmation of this compound, employing modern analytical techniques.
Proposed Synthesis: Buchwald-Hartwig Amination
A highly probable synthetic route to this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of arylamines from aryl halides. The proposed reaction involves the cross-coupling of 3,5-dibromopyridine with aniline.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dibromopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of argon is added 3,5-dibromopyridine (1.0 eq.), aniline (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Anhydrous toluene is added, and the reaction mixture is heated to 100 °C with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the synthesis and structure elucidation of this compound.
Predicted Spectroscopic Data and Analysis
The following sections detail the predicted spectroscopic data for this compound.
Mass Spectrometry
Expected Data: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]⁺. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2).
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| Predicted [M+H]⁺ (m/z) for ⁷⁹Br | 250.0022 |
| Predicted [M+H]⁺ (m/z) for ⁸¹Br | 252.0002 |
Fragmentation Pattern: The fragmentation is likely to involve the loss of the bromine atom and cleavage of the C-N bond between the pyridine and phenyl rings.
Infrared (IR) Spectroscopy
Expected Data: The IR spectrum is predicted to show characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (secondary amine) | 3350 - 3310 | Single, weak to medium band |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak bands |
| Aromatic C=C Stretch | 1620 - 1580 | Medium to strong bands |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong band |
| C-Br Stretch | 680 - 515 | Medium to strong band |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Data: ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of the atoms. The predicted chemical shifts are based on the analysis of similar substituted pyridines and anilines.
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H2 | 8.2 - 8.4 | d | ~2.5 |
| Pyridine-H4 | 7.8 - 8.0 | t | ~2.5 |
| Pyridine-H6 | 8.0 - 8.2 | d | ~2.5 |
| Phenyl-H (ortho) | 7.2 - 7.4 | d | ~7.5 - 8.0 |
| Phenyl-H (meta) | 7.3 - 7.5 | t | ~7.5 - 8.0 |
| Phenyl-H (para) | 7.0 - 7.2 | t | ~7.0 - 7.5 |
| N-H | 5.5 - 6.5 | br s | - |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| Pyridine-C2 | 145 - 148 |
| Pyridine-C3 | 140 - 143 |
| Pyridine-C4 | 125 - 128 |
| Pyridine-C5 | 118 - 121 |
| Pyridine-C6 | 148 - 151 |
| Phenyl-C (ipso) | 142 - 145 |
| Phenyl-C (ortho) | 118 - 121 |
| Phenyl-C (meta) | 129 - 132 |
| Phenyl-C (para) | 122 - 125 |
Experimental Protocols for Spectroscopic Analysis
Mass Spectrometry
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and infused directly or via liquid chromatography.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500.
Infrared Spectroscopy
-
Instrument: Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the sample is prepared on a KBr plate, or the spectrum is acquired using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H NMR spectra are acquired with a 90° pulse and a relaxation delay of 1-2 seconds. ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and structure elucidation of this compound. The proposed Buchwald-Hartwig amination offers a reliable synthetic route. The predicted spectroscopic data from mass spectrometry, IR, and NMR spectroscopy provide a clear roadmap for the structural confirmation of the target molecule. It is imperative that this predicted data be validated against experimentally obtained results to unequivocally confirm the structure of this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 5-Bromo-N-phenylpyridin-3-amine, a valuable building block in medicinal chemistry and materials science. The described methodology focuses on a two-step process commencing with the synthesis of the key intermediate, 3,5-dibromopyridine, followed by a selective amination reaction.
Core Synthesis Pathway
The principal synthesis route involves two key transformations:
-
Bromination of Pyridine: The synthesis initiates with the direct bromination of pyridine to yield 3,5-dibromopyridine. This reaction typically requires harsh conditions to overcome the electron-deficient nature of the pyridine ring.
-
Buchwald-Hartwig Amination: The subsequent step involves a palladium-catalyzed cross-coupling reaction between 3,5-dibromopyridine and aniline. This modern synthetic method allows for the selective formation of the C-N bond, yielding the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dibromopyridine
This procedure outlines the direct bromination of pyridine.[1][2]
Reaction:
Caption: Synthesis of 3,5-Dibromopyridine from Pyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyridine | 79.10 | 100 g | 1.26 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 g | 1.02 |
| Thionyl Chloride | 118.97 | 300 g | 2.52 |
| Bromine | 159.81 | 550 g | 3.44 |
Procedure:
-
To a reaction vessel, add 100 g of pyridine to 100 g of concentrated sulfuric acid and 300 g of thionyl chloride.
-
Heat the mixture to reflux.
-
Slowly add 550 g of bromine dropwise over a period of 10 hours while maintaining the reflux.
-
After the addition is complete, increase the temperature to 130°C. The reaction is monitored by observing the evolution of red-brown gas.
-
Upon completion, the reaction mixture is subjected to steam distillation.
-
The crude 3,5-dibromopyridine precipitates in the aqueous distillate.
-
The crude product is collected and recrystallized from methanol to yield pure 3,5-dibromopyridine.
Quantitative Data:
| Product | Yield |
| 3,5-Dibromopyridine | ~82% |
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
This procedure details the palladium-catalyzed amination of 3,5-dibromopyridine with aniline. The conditions are based on a general procedure for the amination of bromopyridines.
Reaction:
Caption: Synthesis of the target molecule via Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molarity | Quantity | Moles |
| 3,5-Dibromopyridine | 236.89 | - | 1.0 equiv | - |
| Aniline | 93.13 | - | 1.1 equiv | - |
| Pd2(dba)3 | 915.72 | - | 0.02 equiv | - |
| (±)-BINAP | 622.67 | - | 0.03 equiv | - |
| Sodium tert-butoxide (NaOtBu) | 96.10 | - | 1.4 equiv | - |
| Toluene | - | - | - | - |
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 3,5-dibromopyridine (1.0 equiv), aniline (1.1 equiv), Pd2(dba)3 (0.02 equiv), (±)-BINAP (0.03 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100°C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
Yields for this specific reaction are not explicitly reported in the searched literature, but for similar Buchwald-Hartwig aminations of bromopyridines, yields typically range from moderate to good.
Logical Workflow of the Synthesis
The overall synthetic strategy can be visualized as a linear sequence of two primary experimental stages.
Caption: Overall workflow for the synthesis of this compound.
This guide provides a foundational understanding of a viable synthetic route to this compound. Researchers should note that optimization of reaction conditions, particularly for the Buchwald-Hartwig amination step, may be necessary to achieve optimal yields and purity for their specific applications.
References
A Technical Guide to the Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 5-Bromo-N-phenylpyridin-3-amine. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as a signal for the amine proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ 8.5 - 9.0 | Singlet (or broad s) | N-H | Chemical shift is concentration-dependent and the proton may be exchangeable with D₂O. |
| ~ 8.2 - 8.4 | Doublet | H-2 (Pyridine) | Downfield due to proximity to the electronegative nitrogen atom. |
| ~ 7.8 - 8.0 | Doublet | H-6 (Pyridine) | Influenced by the inductive effect of the bromine atom. |
| ~ 7.4 - 7.6 | Triplet | H-4 (Pyridine) | |
| ~ 7.2 - 7.4 | Triplet | H-3', H-5' (Phenyl) | Protons on the phenyl ring. |
| ~ 7.0 - 7.2 | Doublet | H-2', H-6' (Phenyl) | Protons on the phenyl ring. |
| ~ 6.8 - 7.0 | Triplet | H-4' (Phenyl) | Proton on the phenyl ring. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, including the effects of the nitrogen and bromine atoms. Carbons directly attached to these heteroatoms will be significantly affected.[1][2]
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 150 - 155 | C-3 (Pyridine) | Carbon attached to the amino group. |
| ~ 145 - 150 | C-2 (Pyridine) | Carbon adjacent to the pyridine nitrogen. |
| ~ 140 - 145 | C-6 (Pyridine) | Carbon adjacent to the pyridine nitrogen. |
| ~ 138 - 142 | C-1' (Phenyl) | Carbon attached to the amino group. |
| ~ 129 - 132 | C-3', C-5' (Phenyl) | |
| ~ 125 - 128 | C-4 (Pyridine) | |
| ~ 120 - 124 | C-4' (Phenyl) | |
| ~ 118 - 122 | C-2', C-6' (Phenyl) | |
| ~ 110 - 115 | C-5 (Pyridine) | Carbon attached to the bromine atom, significant upfield shift. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.[3][4]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3350 - 3310 | N-H Stretch | Medium, Sharp |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |
| 1620 - 1580 | C=C and C=N Ring Stretching | Medium to Strong |
| 1335 - 1250 | Aromatic C-N Stretch | Strong |
| 1100 - 1000 | C-Br Stretch | Medium |
| 900 - 675 | Aromatic C-H Bending | Strong |
Predicted Mass Spectrometry (MS) Data
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound. A key feature will be the isotopic signature of bromine.
| m/z Value | Assignment | Notes |
| 250 / 252 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
| 171 | [M - Br]⁺ | Loss of the bromine atom. |
| 170 | [M - HBr]⁺ | Loss of hydrogen bromide. |
| 77 | [C₆H₅]⁺ | Phenyl fragment. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is crucial as it must completely dissolve the sample without interfering with its signals.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles or air bubbles in the solution.
-
Instrument Setup:
-
The NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.[5]
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typically, a 90° pulse angle with a relaxation delay of 1-2 seconds is used.
-
¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (several thousand) is often required due to the lower natural abundance of ¹³C.[1]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used. The sample is heated in a high vacuum to induce vaporization.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
In-Depth Technical Guide: Solubility of 5-Bromo-N-phenylpyridin-3-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-N-phenylpyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines qualitative solubility information inferred from synthetic procedures with a detailed, standardized protocol for experimental solubility determination. Furthermore, it explores a potential biological context for this class of compounds by detailing the SARM1 signaling pathway, a target for neurodegenerative diseases, and presents a typical experimental workflow for evaluating potential modulators.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| Appearance | Typically a solid at room temperature |
| CAS Number | 767342-20-1 |
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility | Basis of Inference |
| Ethers | 1,4-Dioxane, Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble | Used as reaction solvents in the synthesis of analogous compounds. |
| Amides | Dimethylformamide (DMF) | Likely Soluble | Commonly used as a polar aprotic solvent for similar synthetic transformations. |
| Alcohols | Methanol, Ethanol | Likely Soluble | Often used as solvents for related aromatic amine reactions. |
| Hydrocarbons | n-Hexane, Toluene | Soluble (especially in mixtures) | Used as components of the eluent in flash column chromatography for purification. |
| Esters | Ethyl Acetate (EtOAc) | Soluble | Used in combination with hexane for chromatographic purification and as an extraction solvent. |
| Aqueous | Water | Poorly Soluble | Inferred from extraction procedures where the compound is partitioned into an organic phase from an aqueous layer. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following standardized experimental protocol is recommended. This method is based on the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
Diagram 1: Experimental Workflow for Solubility Determination
A flowchart of the isothermal shake-flask method.
Potential Biological Relevance: The SARM1 Signaling Pathway
While the specific biological targets of this compound are not extensively documented, compounds with related structures have been investigated as modulators of various biological pathways. One such pathway of significant interest in drug development for neurodegenerative diseases is the SARM1 (Sterile Alpha and TIR Motif Containing 1) signaling cascade, which is a key player in programmed axon degeneration.
SARM1 is an enzyme that, when activated by injury or disease, depletes the essential metabolite NAD⁺ (Nicotinamide Adenine Dinucleotide) in axons, leading to their destruction. Inhibition of SARM1 is a promising therapeutic strategy for conditions such as peripheral neuropathy and traumatic brain injury.
Diagram 2: SARM1 Signaling Pathway in Axon Degeneration
The SARM1-mediated pathway of programmed axon death.
Experimental Workflow for Evaluating SARM1 Inhibitors
A common in vitro method to screen for SARM1 inhibitors involves a cell-free assay that measures the NADase activity of recombinant SARM1 protein.
Diagram 3: In Vitro SARM1 Inhibition Assay Workflow
A workflow for testing SARM1 inhibitor candidates.
This guide provides foundational information on the solubility and potential biological context of this compound. Researchers are encouraged to use the provided experimental protocol to determine precise quantitative solubility data in solvents relevant to their specific applications.
An In-depth Technical Guide to the Discovery and History of Pyridinamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinamine derivatives represent a cornerstone in the fields of medicinal chemistry and materials science. Characterized by a pyridine ring substituted with an amino group, these heterocyclic compounds exhibit a wide array of biological activities and have been instrumental in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyridinamine and its related diazinamine analogs, including pyrimidinamines, pyrazinamines, and pyridazinamines.
Historical Perspective: The Dawn of Pyridinamine Chemistry
The journey into the world of pyridinamine derivatives began with the landmark discovery of the Chichibabin reaction in 1914 by Russian chemist Aleksei Chichibabin.[1][2] This reaction provided the first direct method for the amination of pyridine using sodium amide, yielding 2-aminopyridine.[1][2] This breakthrough was pivotal, as it opened the door for the synthesis and exploration of a new class of compounds.
The development of other key amino-substituted diazines followed:
-
Aminopyrimidines: The systematic study of pyrimidines began in 1884 with Pinner's synthesis of pyrimidine derivatives. While early work focused on other functional groups, the importance of aminopyrimidines grew with the discovery of their presence in natural compounds and their potential as therapeutic agents. The development of synthetic routes, such as the condensation of β-dicarbonyl compounds with guanidine, has been crucial for accessing a wide range of 2-aminopyrimidine derivatives.[3][4]
-
Aminopyrazines: The synthesis of the parent pyrazine ring was first reported in the 1870s through the Staedel–Rugheimer and Gutknecht pyrazine syntheses. The preparation of 2-aminopyrazine was later detailed in a 1946 patent, which described its synthesis from 2-chloropyrazine or 2-bromopyrazine and anhydrous ammonia.[5] This compound has since become a vital building block in the synthesis of various pharmaceuticals.[6]
-
Aminopyridazines: The first pyridazine derivative was prepared by Emil Fischer during his investigations into the Fischer indole synthesis. While naturally occurring pyridazines are rare, the synthetic exploration of their derivatives, including aminopyridazines, has led to the discovery of compounds with significant biological activities.[7]
Key Synthetic Methodologies
The synthesis of pyridinamine derivatives has evolved significantly since the initial discovery of the Chichibabin reaction. Modern synthetic chemistry offers a diverse toolbox for the preparation of these valuable compounds.
The Chichibabin Reaction: A Classic Approach
The Chichibabin reaction remains a fundamental method for the synthesis of 2-aminopyridines. The reaction proceeds via a nucleophilic addition-elimination mechanism involving a σ-adduct intermediate.[8]
Experimental Protocol: Chichibabin Amination of Pyridine
-
Reactants: Pyridine, Sodium Amide (NaNH₂).
-
Solvent: Inert solvents such as toluene or xylene.[2]
-
Procedure: Pyridine is reacted with sodium amide in a boiling inert solvent.[2] The reaction progress can be monitored by the evolution of hydrogen gas. Upon completion, the reaction is worked up to yield 2-aminopyridine.
-
Note: The purity of the sodium amide can significantly impact the reaction yield.[2]
Modern Synthetic Routes
A variety of modern synthetic methods have been developed to access a wider range of functionalized pyridinamine derivatives.
Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives via Condensation
-
Reactants: A β-dicarbonyl compound (e.g., chalcone) and guanidine hydrochloride.[4]
-
Solvent: Ethanol.[4]
-
Procedure: The chalcone and guanidine hydrochloride are condensed in ethanol. The resulting 2-aminopyrimidine can be further modified, for example, by treatment with acetic anhydride to yield the corresponding 2-acetamidopyrimidine.[4]
Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives via Fusion
-
Reactants: 2-amino-4,6-dichloropyrimidine, a desired amine, and triethylamine.[9]
-
Procedure: The reactants are heated together in a solvent-free condition at 80–90 °C. The reaction is monitored by thin-layer chromatography. After completion, the product is isolated by precipitation with distilled water and purified by crystallization from ethanol.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of representative pyridinamine derivatives.
| Compound Class | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2-Aminopyridine | Pyridine, Sodium Amide | Toluene | Boiling | Varies | Good | [2] |
| 2-Aminopyrimidine | Chalcone, Guanidine HCl | Ethanol | Reflux | Varies | Not specified | [4] |
| Substituted 2-Aminopyrimidines | 2-amino-4,6-dichloropyrimidine, various amines | None (solvent-free) | 80-90 | 7 h (for compound 22) | 84 (for compound 22) | [10] |
| Imatinib Intermediate | 3-acetylpyridine, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Not specified | Not specified | Not specified | Not specified | [11] |
| Sulfadiazine Azo-Azomethine Dyes | Sulfadiazine dizonium salt, acetylacetone, diamines | Modified literature procedure | Not specified | Not specified | 80-84 | [12] |
| Compound | Biological Target | IC₅₀ (µM) | Reference |
| Imatinib | v-Abl tyrosine kinase | 0.038 (in vitro) | [13] |
| Imatinib | v-Abl autophosphorylation (in cell) | 0.25 | [13] |
| 2-Aminopyrimidine derivative (compound 24) | β-glucuronidase | 2.8 ± 0.10 | [14] |
| Minaprine | Acetylcholinesterase (AChE) | 85 | [7] |
Biological Significance and Signaling Pathways
Pyridinamine derivatives are at the core of numerous approved drugs, demonstrating their profound impact on medicine. Two prominent examples are the anticancer drug Imatinib and the antibacterial agent Sulfadiazine.
Imatinib: A Paradigm of Targeted Cancer Therapy
Imatinib, a 2-phenylaminopyrimidine derivative, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[13][15] It functions by selectively inhibiting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.[15][16]
Signaling Pathway of Imatinib Action
Caption: Imatinib competitively inhibits the ATP-binding site of the Bcr-Abl kinase.
Sulfadiazine: A Classic Antibacterial Agent
Sulfadiazine is a sulfonamide antibiotic containing a 2-aminopyrimidine moiety. It exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid, an essential nutrient for bacterial growth and replication.[8][17]
Mechanism of Action of Sulfadiazine
Caption: Sulfadiazine competitively inhibits dihydropteroate synthase.
Conclusion
The discovery and development of pyridinamine derivatives have had a transformative impact on science and medicine. From the pioneering Chichibabin reaction to the rational design of targeted therapies like Imatinib, this class of compounds continues to be a rich source of innovation. The ongoing exploration of novel synthetic methodologies and the elucidation of their complex biological mechanisms promise to deliver the next generation of advanced materials and life-saving therapeutics.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. ClinPGx [clinpgx.org]
- 17. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]
A Technical Guide to the Theoretical and Experimental Characterization of 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key theoretical and experimental aspects of 5-Bromo-N-phenylpyridin-3-amine (CAS No. 767342-20-1)[1]. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines a robust framework for its synthesis, characterization, and computational analysis based on established methodologies for structurally related compounds. The protocols and theoretical workflows detailed herein are designed to be directly applicable by researchers in organic synthesis and computational chemistry.
Physicochemical Properties
This compound is a halogenated aromatic amine derivative. A summary of its fundamental properties is presented below.
| Property | Value | Source |
| CAS Number | 767342-20-1 | [1] |
| Molecular Formula | C₁₁H₉BrN₂ | PubChem |
| Molecular Weight | 249.11 g/mol | PubChem |
| Canonical SMILES | C1=CC=C(C=C1)NC2=CN=C(C=C2)Br | PubChem |
| InChI Key | YWJQFZWBHMLJTH-UHFFFAOYSA-N | PubChem |
Section 1: Synthesis and Experimental Protocols
The synthesis of this compound typically involves a cross-coupling reaction, a common strategy for forming C-N bonds. The following protocol is a generalized method adapted from palladium-catalyzed Buchwald-Hartwig amination reactions, which are highly effective for coupling aryl halides with amines.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol outlines the synthesis of this compound from 3,5-dibromopyridine and aniline.
Materials:
-
3,5-Dibromopyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or similar phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus and Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equivalents).
-
Reagent Addition: Add 3,5-dibromopyridine (1 equivalent) and anhydrous toluene.
-
Aniline Addition: Add aniline (1.1 equivalents) to the mixture via syringe.
-
Reaction: The flask is sealed and the mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: The filtrate is washed with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Section 2: Theoretical and Computational Studies
While specific computational studies for this compound are sparse, Density Functional Theory (DFT) is a powerful tool to investigate its electronic structure, reactivity, and spectroscopic properties. The following protocol is adapted from studies on similar pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine.[2][3]
Protocol for a DFT-Based Theoretical Study
This protocol describes a standard computational workflow using the Gaussian suite of programs or similar software.[2]
1. Geometry Optimization and Frequency Calculation:
-
Objective: To find the most stable three-dimensional conformation of the molecule and confirm it is a true energy minimum.
-
Method: The molecular structure of this compound is optimized using the B3LYP functional with a 6-31G(d,p) basis set.[2][3]
-
Verification: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local energy minimum.
2. Frontier Molecular Orbital (FMO) Analysis:
-
Objective: To understand the molecule's chemical reactivity and kinetic stability.
-
Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure.
-
Analysis:
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.
-
3. Molecular Electrostatic Potential (MEP) Analysis:
-
Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions.
-
Method: The MEP is calculated and mapped onto the molecule's electron density surface.
-
Analysis:
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (e.g., nitrogen), and are sites for electrophilic attack.
-
Positive Regions (Blue): Indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms, and are sites for nucleophilic attack.
-
4. Calculation of Reactivity Descriptors:
-
Objective: To quantify the molecule's reactivity.
-
Method: Global reactivity descriptors are calculated from the HOMO and LUMO energies based on conceptual DFT.
-
Key Descriptors:
-
Electronegativity (χ): The power of an atom to attract electrons to itself.
-
Chemical Hardness (η): Resistance to change in electron distribution.
-
Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron number.
-
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.
-
Visualization of Computational Workflow
Caption: Workflow for the theoretical characterization of a molecule using DFT.
Section 3: Predicted Theoretical Data
The following table summarizes the type of quantitative data that would be generated from the theoretical protocol described above. The values are illustrative and represent typical outputs for similar heterocyclic compounds.
| Parameter | Predicted Data Type | Significance |
| HOMO Energy | Energy (eV or Hartrees) | Electron-donating ability; site of electrophilic attack |
| LUMO Energy | Energy (eV or Hartrees) | Electron-accepting ability; site of nucleophilic attack |
| HOMO-LUMO Gap (ΔE) | Energy (eV or Hartrees) | Chemical reactivity and kinetic stability |
| Dipole Moment | Debye | Molecular polarity |
| Chemical Hardness (η) | eV | Resistance to deformation of electron cloud |
| Electrophilicity (ω) | eV | Propensity to accept electrons |
This comprehensive approach, combining established synthetic protocols with a robust computational framework, provides a clear pathway for researchers to thoroughly investigate this compound, enabling its potential application in drug discovery and materials science.
References
- 1. This compound | 767342-20-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs.[1] The introduction of bromine atoms to this versatile heterocycle can significantly modulate its physicochemical properties, influencing its pharmacokinetic profile and biological activity. This technical guide provides an in-depth exploration of the burgeoning research into the biological activities of brominated pyridines, with a focus on their anticancer, antimicrobial, and potential neurological effects.
Anticancer Activity of Brominated Pyridines
Brominated pyridines have emerged as a promising class of compounds in oncology research. Their cytotoxic effects against various cancer cell lines are being increasingly documented, with several derivatives demonstrating potent activity. The data presented below summarizes the in vitro anticancer efficacy of selected brominated pyridine compounds.
Quantitative Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) | |
| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) | |
| Pyridine-bridged Combretastatin Analogue 4h | Various human cancer cell lines | Comparable to Combretastatin-A4 | |
| Pyridine-bridged Combretastatin Analogue 4s | Various human cancer cell lines | Comparable to Combretastatin-A4 | |
| Pyridine-bridged Combretastatin Analogue 4t | Various human cancer cell lines | Comparable to Combretastatin-A4 |
Antimicrobial Activity of Brominated Pyridines
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Brominated pyridines have demonstrated notable activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency, and the table below summarizes the MIC values for several brominated pyridine derivatives.
Quantitative Antimicrobial Activity Data
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-Alkyl-2-(4-pyridyl)pyridinium bromides (C11-C16 alkyl chains) | Staphylococcus aureus | Not specified, but most active in the series | |
| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | MIC values as low as <0.0048 mg/mL for some derivatives | [2] |
Potential Neurological Effects of Brominated Pyridines
While research specifically targeting the neurological effects of brominated pyridines is still in its early stages, the broader classes of brominated compounds and pyridine derivatives have been studied for their interactions with the nervous system.
Some pyridine derivatives are known to exhibit a range of neurotropic activities, including anticonvulsant, anxiolytic, and antidepressant effects.[3] Conversely, exposure to certain brominated compounds, such as brominated flame retardants, has been linked to neurotoxicity.[4][5] One study on pyridine derivatives of dihydroquinoxalinone noted signs of neurological disorders in animal models.[6] Another study synthesized analogues of the antidepressant zimelidine, which is a brominated pyridine derivative, and evaluated their effects on neuronal monoamine uptake.[2] The notorious neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) undergoes enzymatic biotransformation to a neuroactive pyridine metabolite that causes parkinsonism-like symptoms, highlighting the potential for pyridine structures to interact with neuronal pathways.[7]
Given this context, it is plausible that brominated pyridines could exhibit a spectrum of neurological activities, from therapeutic to toxic, depending on their specific structure. Further investigation is warranted to elucidate the precise effects of this class of compounds on the central and peripheral nervous systems.
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activities of brominated pyridines is crucial for the replication and extension of existing research.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the brominated pyridine compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: The brominated pyridine compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the complex interactions and processes involved in the study of brominated pyridines, the following diagrams illustrate key concepts.
Conclusion
Brominated pyridines represent a fertile ground for the discovery of new therapeutic agents. The existing data clearly indicates their potential as anticancer and antimicrobial agents. While their neurological effects are less understood, the known activities of related compounds suggest that this is a critical area for future research. The continued exploration of structure-activity relationships, coupled with mechanistic studies, will be instrumental in unlocking the full therapeutic potential of this promising class of molecules. This guide serves as a foundational resource for researchers poised to contribute to this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into brominated flame retardant neurotoxicity: mechanisms of hippocampal neural cell death and brain region-specific transcriptomic shifts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. - Ask this paper | Bohrium [bohrium.com]
- 7. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-N-phenylpyridin-3-amine, a key heterocyclic intermediate in medicinal chemistry and materials science. The document details the propensity of this compound to undergo various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. While specific experimental data for this compound is limited in publicly available literature, this guide leverages extensive data from the closely related analogue, 5-bromo-2-methylpyridin-3-amine, to provide detailed experimental protocols and expected reactivity patterns. This information is crucial for researchers engaged in the synthesis and functionalization of novel pyridine-based compounds for drug discovery and other applications.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive bromine atom on the pyridine ring and a secondary amine. The bromine atom, positioned at the 5-position, is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable handle for the introduction of diverse substituents and the construction of complex molecular architectures. The N-phenylamino group at the 3-position can modulate the electronic properties of the pyridine ring and may also serve as a site for further functionalization.
The reactivity of the bromine atom is central to the utility of this compound as a building block in the synthesis of pharmaceuticals and functional materials. Understanding the conditions under which this bromine atom can be selectively transformed is paramount for its effective application in synthetic strategies. This guide will delve into the primary palladium-catalyzed reactions that exploit the reactivity of this C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound is well-disposed for participation in several key palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide. The bromine atom of this compound can be readily coupled with a variety of aryl- and heteroarylboronic acids or their esters.
Based on studies of the analogous compound, 5-bromo-2-methylpyridin-3-amine, high yields of the corresponding 5-aryl-N-phenylpyridin-3-amines can be expected.[1][2] The reaction typically employs a palladium(0) catalyst, a base, and a suitable solvent system.
Table 1: Representative Suzuki-Miyaura Coupling Reaction of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 3,5-Difluorophenylboronic acid | 5-(3,5-Difluorophenyl)-2-methylpyridin-3-amine | 75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
A mixture of 5-bromo-2-methylpyridin-3-amine (1.0 eq), the respective arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq) is taken in a degassed solvent mixture, typically 1,4-dioxane and water (4:1). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Relationship Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[3][4] The bromine atom of this compound can react with a wide range of primary and secondary amines in the presence of a palladium catalyst and a strong base to yield 5-amino-substituted N-phenylpyridin-3-amines.[5] This reaction is highly valuable for the synthesis of complex diamine structures.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [6]
In an oven-dried Schlenk tube under an inert atmosphere, the aryl bromide (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq), and a strong base (e.g., sodium tert-butoxide, cesium carbonate, 1.4-2.0 eq) are combined in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane. The mixture is then heated to 80-110 °C for 12-24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and quenched with water. The organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.
Signaling Pathway Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynyl structures.[7][8] The bromine atom of this compound is a suitable substrate for this reaction. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9]
Experimental Protocol: General Procedure for Sonogashira Coupling [9]
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and a copper(I) salt (e.g., CuI, 0.05-0.10 eq) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-12 hours. After the reaction is complete, the mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water, dried, and purified by column chromatography.
Logical Relationship Diagram: Key Components of Sonogashira Coupling
Caption: Essential components for a successful Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[10] The bromine atom of this compound can undergo this reaction with various alkenes, such as acrylates, styrenes, and other electron-deficient olefins, in the presence of a palladium catalyst and a base.[11]
Experimental Protocol: General Procedure for Heck Reaction [11]
A mixture of this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 0.01-0.05 eq), a phosphine ligand (e.g., PPh₃, 0.02-0.10 eq), and a base (e.g., triethylamine, potassium carbonate, 1.5-2.5 eq) in a polar aprotic solvent like DMF or acetonitrile is heated under an inert atmosphere at 80-140 °C for 12-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Signaling Pathway Diagram: Simplified Heck Reaction Mechanism
Caption: A simplified representation of the Heck reaction catalytic cycle.
Conclusion
The bromine atom of this compound serves as a versatile and reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This technical guide has outlined the general reactivity and provided detailed, albeit inferred, experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These transformations enable the synthesis of a diverse array of substituted N-phenylpyridin-3-amine derivatives, which are of significant interest to researchers in drug development and materials science. While direct quantitative data for the title compound remains elusive in the current literature, the provided protocols, based on a close structural analogue, offer a robust starting point for synthetic exploration. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-N-phenylpyridin-3-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for its application in the synthesis of more complex molecules. This technical guide provides a detailed analysis of the electrophilic and nucleophilic sites of this compound, drawing upon computational chemistry principles and experimental evidence from analogous structures. The pyridine ring, substituted with a bromine atom, an amino group, and a phenyl group, presents a unique electronic landscape that dictates its chemical behavior. This document will serve as a comprehensive resource for professionals engaged in research and development involving this class of compounds.
Introduction
The reactivity of an organic molecule is fundamentally governed by the distribution of electron density across its structure. Identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) allows for the prediction of its behavior in chemical reactions. This compound incorporates several key functional groups that influence its electronic properties:
-
Pyridine Ring: As a heteroaromatic system, the nitrogen atom is more electronegative than the carbon atoms, leading to a general deactivation of the ring towards electrophilic attack compared to benzene.[1]
-
Amino Group (-NH-phenyl): The nitrogen atom of the amino group possesses a lone pair of electrons, which can be donated into the pyridine ring through resonance, acting as an activating group. This increases the nucleophilicity of the nitrogen and the electron density at the ortho and para positions of the pyridine ring.
-
Bromo Group (-Br): Bromine is an electronegative atom that withdraws electron density through the inductive effect. However, it also possesses lone pairs that can be donated through resonance. It is generally considered a deactivating group but an ortho-, para-director in electrophilic aromatic substitution.
-
Phenyl Group (-C6H5): The phenyl group attached to the nitrogen can influence the availability of the nitrogen's lone pair through steric and electronic effects.
This guide will systematically explore the interplay of these groups to define the key reactive sites of the molecule.
Predicted Nucleophilic and Electrophilic Sites
Based on fundamental principles of organic chemistry and computational studies on similar molecules, the primary nucleophilic and electrophilic sites of this compound are identified as follows:
Nucleophilic Sites:
-
N1 (Pyridine Nitrogen): The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic system and is available for protonation or coordination with Lewis acids.[1]
-
N3 (Amino Nitrogen): The lone pair on the exocyclic amino nitrogen is a primary nucleophilic center, capable of attacking a wide range of electrophiles.[2][3] Its nucleophilicity is somewhat modulated by the attached phenyl group.
-
C2, C4, and C6 of the Pyridine Ring: The amino group at C3 directs increased electron density to the ortho (C2, C4) and para (C6) positions, making them potential sites for electrophilic attack.
Electrophilic Sites:
-
C5 (Carbon bearing Bromine): The carbon atom attached to the bromine is a key electrophilic site, particularly susceptible to nucleophilic attack in reactions like palladium-catalyzed cross-coupling.[4]
-
C2, C4, and C6 of the Pyridine Ring: Due to the electron-withdrawing nature of the pyridine nitrogen, the carbon atoms of the ring, especially C2, C4, and C6, have some electrophilic character and can be attacked by strong nucleophiles.[1]
Computational Analysis (Based on an Analogous Compound)
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[5][6][7]
-
HOMO: The HOMO represents the electron-donating ability of a molecule (nucleophilicity). For 5-bromo-2-methylpyridin-3-amine, the HOMO is primarily localized on the aminopyridine ring, indicating that this is the primary site for electrophilic attack.
-
LUMO: The LUMO represents the electron-accepting ability of a molecule (electrophilicity). The LUMO for the analog is centered on the pyridine ring, suggesting its susceptibility to nucleophilic attack.
The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Table 1: Calculated FMO Energies for 5-bromo-2-methylpyridin-3-amine [4]
| Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -0.98 |
| Energy Gap (ΔE) | 4.89 |
Data is for 5-bromo-2-methylpyridin-3-amine and is used here as an approximation for this compound.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule.[8][9][10][11]
-
Red Regions (Negative Potential): These areas are electron-rich and are likely to be the sites of electrophilic attack. In the MEP map of the analogous 5-bromo-2-methylpyridin-3-amine, the most negative potential is located around the pyridine nitrogen atom, confirming it as a primary nucleophilic center. The region around the amino group also shows a negative potential.
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The regions around the hydrogen atoms of the amino group and the carbon atom attached to the bromine would be expected to have a positive potential.
Experimental Evidence and Key Reactions
The predicted reactivity can be substantiated by examining known reactions of 3-amino-5-bromopyridines and related compounds.
Nucleophilic Character of the Amino Group
The exocyclic amino group is a potent nucleophile. It can readily participate in reactions such as:
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.[3][12]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. A relevant example is the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine and acetic anhydride.[4]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[13]
Electrophilic Character at C5
The C-Br bond at the 5-position is a key site for electrophilic reactivity, most notably in metal-catalyzed cross-coupling reactions.
-
Suzuki Cross-Coupling: 5-bromo-2-methylpyridin-3-amine has been shown to undergo Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst to form C-C bonds at the C5 position.[4] It is highly probable that this compound would undergo similar transformations.
Table 2: Representative Suzuki Coupling Reaction of an Analogous Compound [4]
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 88 |
| 4-Methoxyphenylboronic acid | 90 |
| 4-Chlorophenylboronic acid | 82 |
Data is for the reaction of N-[5-bromo-2-methylpyridine-3-yl]acetamide.
Experimental Protocols
Computational Analysis Protocol (DFT)
Objective: To determine the electronic properties, including FMO energies and MEP, of this compound.
Methodology:
-
Structure Optimization: The initial structure of the molecule is drawn using a molecular editor and optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
FMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. The orbitals can be visualized to understand their spatial distribution.
-
MEP Map Generation: The molecular electrostatic potential is calculated and mapped onto the electron density surface of the optimized molecule to visualize the electrophilic and nucleophilic regions.
Protocol for Suzuki Cross-Coupling (Illustrative)
Objective: To demonstrate the electrophilic character of the C5 position through a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K3PO4)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure: [4]
-
To a reaction vessel, add this compound, the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.5 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Predicted electrophilic and nucleophilic sites of this compound.
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Conclusion
The electronic landscape of this compound is characterized by a complex interplay of inductive and resonance effects from its substituents. The primary nucleophilic centers are the pyridine and amino nitrogens, with the ortho and para positions of the pyridine ring also activated towards electrophilic attack. The most significant electrophilic site is the carbon atom bonded to the bromine, which is readily susceptible to palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound a versatile building block in synthetic chemistry. The predictive power of computational methods, such as FMO and MEP analysis, when applied to analogous structures, provides a robust framework for understanding and predicting the chemical behavior of this compound, thereby guiding its strategic use in the development of novel pharmaceuticals and functional materials.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Navigating the Synthesis and Procurement of 5-Bromo-N-phenylpyridin-3-amine: A Technical Guide
For researchers, scientists, and professionals in drug development, the accessibility of specific chemical intermediates is a critical factor in the pace of discovery. This technical guide addresses the commercial availability and potential synthetic routes for 5-Bromo-N-phenylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.
Initial investigations reveal that this compound is not a readily available catalog chemical from major suppliers. Its procurement likely requires custom synthesis. However, a number of structurally related 3-amino-5-bromopyridine derivatives are commercially available and can serve as precursors or alternative building blocks. This guide provides a comprehensive overview of these available analogs, their suppliers, and detailed experimental protocols for the synthesis of similar compounds, empowering researchers to make informed "make or buy" decisions.
Commercial Landscape: Available Analogs and Key Intermediates
While this compound is not directly listed for sale, several key precursors and analogs are available from various suppliers. The most relevant and readily available starting material for a potential synthesis is 3-Amino-5-bromopyridine. Several N-alkylated and N,N-dialkylated derivatives are also commercially available.
A summary of these commercially available, structurally related compounds is presented below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notable Suppliers |
| 3-Amino-5-bromopyridine | 13535-01-8 | C5H5BrN2 | 173.01 | ≥ 98% (GC) | Chem-Impex, Frontier Specialty Chemicals[1][2] |
| 5-Bromo-N-methylpyridin-3-amine | 873383-06-3 | C6H7BrN2 | 187.04 | 95% | Sigma-Aldrich, Synquest Labs[3] |
| 5-Bromo-N,N-dimethylpyridin-3-amine | 342602-87-3 | C7H9BrN2 | 201.07 | 98% | Fluorochem (via CymitQuimica)[4] |
| 5-Bromo-2-methylpyridin-3-amine | 914358-73-9 | C6H7BrN2 | 187.04 | - | Various |
| (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine | 877399-00-3 | C13H10BrCl2FN2O | 380.04 | Pharmaceutical Grade | Senova Pharma[5] |
| 5-Bromo-N-(3-phenylpropyl)pyridin-3-amine | 1779256-92-6 | C14H15BrN2 | 291.19 | - | Available upon request |
Synthetic Strategies: Pathways to 3-Amino-5-bromopyridine Derivatives
For researchers opting to synthesize this compound or other custom derivatives, several established synthetic routes are available. The choice of strategy will depend on the starting materials and the desired substitution pattern. Common methods include the amination of di-halopyridines and the modification of existing amino-bromopyridines.
Logical Workflow for Procurement or Synthesis
Caption: Logical workflow for the procurement or synthesis of this compound.
Experimental Protocols
1. Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives from 3,5-Dibromopyridine
A facile and efficient method for the synthesis of 3-amino-5-bromopyridine derivatives involves the microwave-assisted reaction of 3,5-dibromopyridine with an excess of an aliphatic amine.[6] This approach avoids the need for metal catalysts or strong bases and significantly reduces reaction times compared to conventional heating.[6]
-
Reaction Scheme:
-
3,5-dibromopyridine + excess Amine --(Microwave, 180°C, NMP/toluene)--> 5-Bromo-3-(amino)pyridine
-
-
General Procedure:
-
A solution of 3,5-dibromopyridine and an excess of the desired amine (e.g., pyrrolidine, piperidine, diethylamine) in a mixture of toluene and 1-methyl-2-pyrrolidinone (NMP) is prepared in a microwave reaction vessel.[6]
-
The vessel is sealed and irradiated in a microwave instrument at 180°C for a specified period (typically 30 minutes to 8 hours, depending on the amine).[6]
-
After cooling, the crude product is purified by silica gel flash chromatography to yield the desired 3-amino-5-bromopyridine derivative.[6]
-
2. Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine
Commercially available 5-bromo-2-methylpyridin-3-amine can be used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize a variety of 5-aryl-2-methylpyridin-3-amine derivatives.[7]
-
Reaction Scheme:
-
5-bromo-2-methylpyridin-3-amine + Arylboronic acid --(Pd(PPh3)4, K3PO4, 1,4-dioxane/water, 85-95°C)--> 5-aryl-2-methylpyridin-3-amine
-
-
General Procedure:
-
In a Schlenk flask, 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane are mixed.[7]
-
The mixture is stirred at room temperature for 30 minutes.[7]
-
The desired arylboronic acid, potassium phosphate, and water are added.[7]
-
The reaction mixture is stirred at 85-95°C for over 15 hours.[7]
-
After cooling to room temperature, the mixture is filtered and diluted with ethyl acetate.[7]
-
The crude product is purified by column chromatography.[7]
-
Synthetic Workflow Diagram
The following diagram illustrates a general workflow for the synthesis of a 5-aryl-pyridin-3-amine derivative, a common application for bromo-amino-pyridines in drug discovery and materials science, via a Suzuki coupling reaction.
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion
While this compound is not a readily available commercial product, this guide provides researchers and drug development professionals with the necessary information to navigate its procurement or synthesis. By leveraging the availability of structurally similar compounds and established synthetic protocols, the scientific community can continue to explore the potential of this and other novel pyridine derivatives in their research endeavors. The provided workflows and experimental details serve as a valuable resource for planning and executing the synthesis of these important chemical building blocks.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-5-bromopyridine | [frontierspecialtychemicals.com]
- 3. 873383-06-3 | 2H31-9-00 | 5-Bromo-N-methylpyridin-3-amine | SynQuest Laboratories [synquestlabs.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Pharmaceutical grade 877399-00-3 (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine In Stock [senovaph.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 5-Bromo-N-phenylpyridin-3-amine, a compound often utilized in medicinal chemistry and drug discovery as an intermediate for the synthesis of novel bioactive molecules. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates crucial safety information from structurally similar chemicals to ensure the highest safety standards in a laboratory setting.
Hazard Identification and Classification
GHS Hazard Classification (Inferred from Structurally Similar Compounds)
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Users should always consult any available supplier-specific safety data before use.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Recommended Personal Protective Equipment:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and removed using the proper technique to avoid skin contact.[2] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. |
| Body Protection | A chemically resistant lab coat or apron should be worn. |
Safe Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents, strong acids, and strong bases.
First-Aid Measures
In the event of exposure, the following first-aid procedures should be followed immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in Section 2. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust. The spill area should be ventilated and washed after material pickup is complete.[2]
Experimental Protocol: General Handling in a Synthetic Procedure
The following is a generalized protocol for handling this compound in a laboratory synthesis, adapted from procedures for similar compounds.
Objective: To provide a safe and effective workflow for using this compound as a reagent in a chemical reaction.
Materials:
-
This compound
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Appropriate solvent(s)
-
Other reagents as required by the specific synthesis
-
Personal Protective Equipment (as specified in Section 2)
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh the required amount of this compound.
-
Charging the Reaction Vessel: Under an inert atmosphere if required, add the weighed this compound to the reaction vessel containing a magnetic stir bar.
-
Solvent Addition: Add the appropriate solvent to the reaction vessel.
-
Reaction: Commence stirring and add other reagents as per the specific synthetic protocol. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, follow the established work-up and purification procedures. All transfers and manipulations should be conducted in the fume hood.
-
Waste Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, in accordance with institutional and local regulations.
Visualized Workflows
The following diagrams illustrate key logical workflows for ensuring safety when handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A flowchart for emergency response to exposure incidents.
References
In-depth Technical Guide: Degradation Pathways of 5-Bromo-N-phenylpyridin-3-amine
A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the degradation pathways of 5-Bromo-N-phenylpyridin-3-amine. At present, there are no available studies that specifically detail the degradation mechanisms, kinetics, or resultant byproducts of this compound under various environmental or experimental conditions.
While research exists on the synthesis and reactivity of this compound and related aminopyridine derivatives, the focus has predominantly been on their utility as intermediates in organic synthesis, particularly in cross-coupling reactions to create more complex molecules. The stability and eventual breakdown of this specific molecule have not been a subject of published scientific inquiry.
For researchers, scientists, and drug development professionals investigating this compound, this lack of data presents both a challenge and an opportunity. The absence of established degradation profiles means that any stability studies or forced degradation experiments conducted will be foundational in nature. Such research would be crucial for determining the compound's shelf-life, identifying potential impurities that could arise during storage or processing, and understanding its environmental fate.
Given the absence of specific data on the degradation of this compound, this guide will instead provide a general overview of potential degradation pathways for analogous aromatic amines and bromo-substituted pyridines, which can serve as a starting point for designing future degradation studies.
Hypothetical Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be postulated. These are theoretical and would require experimental validation.
1. Oxidative Degradation: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents. The nitrogen atom of the amino group is a primary site for oxidation, potentially leading to the formation of N-oxides, nitroso, or nitro derivatives. The electron-rich aromatic rings are also susceptible to oxidative cleavage.
2. Hydrolytic Degradation: While the N-phenyl and pyridine rings are generally stable to hydrolysis, extreme pH conditions (highly acidic or basic) and elevated temperatures could potentially lead to the cleavage of the C-N bond between the pyridine and the phenylamine moiety. However, this is generally considered a less likely pathway under typical conditions.
3. Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions. The bromine substituent on the pyridine ring could be a site for photolytic cleavage, leading to the formation of radical intermediates. These radicals could then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The aromatic rings themselves can also undergo photochemical transformations.
4. Thermal Degradation: At elevated temperatures, this compound is expected to decompose. The weakest bonds in the molecule would likely cleave first. The specific decomposition products would depend on the temperature and the presence of other reactive species.
Experimental Design for Degradation Studies
For researchers aiming to investigate the degradation of this compound, a systematic approach is recommended.
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Subjecting the compound to acidic (e.g., HCl) and basic (e.g., NaOH) conditions at various concentrations and temperatures.
-
Oxidative Degradation: Exposing the compound to an oxidizing agent such as hydrogen peroxide.
-
Photostability: Exposing the compound in solution and as a solid to UV and visible light.
-
Thermal Stress: Heating the solid compound at various temperatures.
Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), would need to be developed and validated. This method should be capable of separating the parent compound from its potential degradation products.
Characterization of Degradants: Degradation products would need to be isolated and their structures elucidated using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Visualization of a Hypothetical Experimental Workflow
The following diagram illustrates a logical workflow for initiating an investigation into the degradation pathways of this compound.
The study of the degradation pathways of this compound is a nascent field. There is a clear need for foundational research to characterize its stability and identify its degradation products. The hypothetical pathways and experimental workflow outlined in this guide provide a strategic framework for researchers to begin to fill this critical knowledge gap. The insights gained from such studies will be invaluable for the safe and effective use of this compound in research and development.
Quantum Mechanical Investigations of Pyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] Their unique electronic properties, arising from the nitrogen heteroatom within the aromatic ring, make them versatile scaffolds for the design of novel therapeutic agents and functional materials.[3] Quantum mechanical (QM) methods have become indispensable tools for elucidating the structure-activity relationships (SAR) of pyridine derivatives, enabling the prediction of their biological activities and physical properties with increasing accuracy.[4] This technical guide provides an in-depth overview of the application of QM investigations to pyridine derivatives, with a focus on methodologies, data interpretation, and practical applications in drug discovery and development.
Computational Methodologies in the Study of Pyridine Derivatives
A variety of quantum mechanical methods are employed to investigate the properties of pyridine derivatives. The choice of method depends on the desired accuracy and the computational cost.
1.1. Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most widely used QM method for studying pyridine derivatives due to its excellent balance of accuracy and computational efficiency.[5][6][7][8] DFT calculations are used to determine a wide range of properties, including molecular geometries, electronic structures, and spectroscopic characteristics.
Experimental Protocol: DFT Calculation of a Pyridine Derivative
-
Structure Preparation: The 3D structure of the pyridine derivative is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a functional such as B3LYP or M06-2X with a basis set like 6-311++G(d,p).[9]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculation: Single-point energy calculations are then carried out to determine electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP).
-
Data Analysis: The output files are analyzed to extract the desired quantitative data and visualize molecular orbitals and other properties.
1.2. Ab Initio Methods
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles and do not rely on empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller systems.
1.3. Semi-Empirical Methods
Semi-empirical methods, like PM3, are computationally less expensive and are suitable for large molecules and high-throughput screening. However, their accuracy is generally lower than that of DFT and ab initio methods.
Key Quantum Mechanical Descriptors and Their Applications
Quantum mechanical calculations provide a range of descriptors that are crucial for understanding the behavior of pyridine derivatives.
Table 1: Key Quantum Mechanical Descriptors and Their Significance
| Descriptor | Description | Significance in Drug Discovery & Materials Science |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. Correlates with reactivity and potential for oxidation. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. Relates to electron affinity and reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. Important for predicting chemical reactivity and electronic transitions. |
| Dipole Moment (µ) | A measure of the overall polarity of a molecule. | Influences solubility, membrane permeability, and intermolecular interactions, which are critical for drug-like properties. |
| Mulliken Atomic Charges | Distribution of electron density among the atoms in a molecule. | Provides insights into the electrostatic interactions between a ligand and its receptor, guiding the design of more potent inhibitors. |
| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Used to assess the thermodynamic stability of molecules, particularly relevant in the study of high-energy materials.[5][6][7] |
| Nucleus-Independent Chemical Shift (NICS) | A measure of the aromaticity of a cyclic system. | Helps in understanding the stability and reactivity of the pyridine ring and its derivatives.[5][6] |
Applications in Drug Discovery and Development
QM investigations play a pivotal role in modern drug discovery, from hit identification to lead optimization.
3.1. Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[4][10][11][12] Quantum mechanical descriptors are frequently used in QSAR to develop predictive models for the activity of pyridine derivatives as, for example, anticancer or antimalarial agents.[10][11][13]
Logical Relationship: QSAR Model Development Workflow
Caption: A typical workflow for developing a QSAR model using quantum mechanical descriptors.
3.2. Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15] QM-optimized geometries and charges of pyridine derivatives are used as inputs for docking simulations to gain insights into their binding modes and interactions with biological targets, such as enzymes and receptors.[14][16] For instance, docking studies have been instrumental in identifying pyridine derivatives as potential inhibitors of acetylcholinesterase (AChE) and epidermal growth factor receptor (EGFR).[14][16]
Experimental Workflow: Molecular Docking Protocol
Caption: A generalized workflow for performing molecular docking simulations with pyridine derivatives.
3.3. Case Study: Pyridine Derivatives as EGFR Inhibitors
Several studies have investigated pyridine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[16] QM and molecular docking studies have revealed that these compounds can effectively bind to the ATP-binding site of the EGFR kinase domain.
References
- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. search.lib.jmu.edu [search.lib.jmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. tandfonline.com [tandfonline.com]
- 10. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Detailed Quantum Mechanical QSAR Analysis of Certain Aminopyrimidoisoquinolinequinones with Anticancer Activity [scirp.org]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. scienceopen.com [scienceopen.com]
- 16. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and drug candidates.[2][3][4] This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling of 5-Bromo-N-phenylpyridin-3-amine with a variety of arylboronic acids. This reaction is pivotal for the synthesis of N-phenyl-5-arylpyridin-3-amine derivatives, which are key scaffolds in medicinal chemistry.
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (arylboronic acid) with an organohalide (this compound) in the presence of a palladium catalyst and a base. The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.
Experimental Overview
The following protocol is a general guideline for the Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions, including the choice of catalyst, base, solvent, and temperature, may be necessary for specific substrates to achieve optimal yields.
Diagram of the Suzuki Coupling Workflow
Caption: General workflow for the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the Suzuki coupling of a substituted bromopyridine amine.[5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (4:1 dioxane/water mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 85-95 °C and stir vigorously for 12-24 hours.[1][5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL).
-
Separate the organic layer, and wash it with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-5-arylpyridin-3-amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Yields
The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids under the optimized conditions described above. The electronic nature of the substituents on the arylboronic acid can influence the reaction yield.[5]
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | N,5-diphenylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-phenylpyridin-3-amine | 92 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-N-phenylpyridin-3-amine | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | N-phenyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 82 |
| 5 | 3-Thienylboronic acid | N-phenyl-5-(thiophen-3-yl)pyridin-3-amine | 78 |
| 6 | 2-Naphthylboronic acid | 5-(naphthalen-2-yl)-N-phenylpyridin-3-amine | 86 |
Catalytic Cycle of the Suzuki Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents (e.g., DME, toluene).[6]
-
Debromination: The formation of a debrominated starting material as a byproduct can sometimes be observed. Using a milder base or a different catalyst system may mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can occur. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this side reaction.
-
Reaction Time: The reaction time can be optimized by monitoring the reaction progress closely. Microwave irradiation can also be employed to significantly reduce reaction times.[7]
Conclusion
The Suzuki coupling of this compound with arylboronic acids is a robust and versatile method for the synthesis of a diverse library of N-phenyl-5-arylpyridin-3-amine derivatives. The provided protocol offers a reliable starting point for researchers in drug discovery and development. Further optimization of the reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-N-phenylpyridin-3-amine with aniline to synthesize N1,N5-diphenylpyridine-3,5-diamine. This cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a wide array of pharmaceuticals and functional materials. The protocol outlines the necessary reagents, reaction conditions, and purification methods. Additionally, this document includes a summary of typical reaction parameters in a tabular format for easy reference and visual diagrams of the experimental workflow and the catalytic cycle to aid in understanding the process.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found broad applicability in academic and industrial research, particularly in drug discovery and development, due to its functional group tolerance and broad substrate scope.[1] The synthesis of multisubstituted pyridine derivatives is of significant interest as these scaffolds are common in biologically active compounds. This protocol focuses on the synthesis of N1,N5-diphenylpyridine-3,5-diamine, a potentially valuable intermediate for further chemical elaboration.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound with aniline.
Optimization of Reaction Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this specific transformation, based on established literature for similar couplings of heteroaryl halides.
Table 1: Catalyst and Ligand Selection
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | BINAP | 1-5 | A common choice for aryl amine couplings, often providing good yields.[3] |
| Pd(OAc)₂ | Xantphos | 1-5 | Effective for coupling with heteroaryl halides and can be used with a variety of bases. |
| [Pd(allyl)Cl]₂ | RuPhos | 1-3 | A bulky biarylphosphine ligand that can facilitate challenging couplings.[4] |
| Pd₂(dba)₃ | XPhos | 1-5 | A highly active and versatile ligand for a broad range of aryl aminations.[5] |
Table 2: Base and Solvent Selection
| Base | Solvent | Typical Concentration (M) | Temperature (°C) |
| NaOtBu | Toluene | 0.1 - 1.0 | 80-110 |
| Cs₂CO₃ | Dioxane | 0.1 - 1.0 | 100-120 |
| K₃PO₄ | Toluene | 0.1 - 1.0 | 100-120 |
| LHMDS | THF | 0.1 - 1.0 | 60-80 |
Experimental Workflow
The following diagram illustrates the general workflow for setting up the Buchwald-Hartwig amination reaction under an inert atmosphere.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps including oxidative addition, ligand exchange, deprotonation, and reductive elimination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound, aniline, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1,N5-diphenylpyridine-3,5-diamine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).
-
Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.
-
Always wear safety glasses, gloves, and a lab coat when performing this experiment.
References
Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide range of biologically active molecules.[1] These compounds are integral to the development of novel pharmaceuticals, particularly in areas such as neurological disorders and oncology.[1] The strategic placement of a bromine atom at the 5-position offers a versatile chemical handle for further molecular diversification, primarily through palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic modification of the core structure to optimize pharmacokinetic and pharmacodynamic properties.
This document provides detailed protocols for the synthesis of 5-bromo-pyridin-3-amine intermediates and their subsequent derivatization. It includes methods for N-arylation to form the target 5-Bromo-N-phenylpyridin-3-amine scaffold, as well as C-C bond formation via Suzuki coupling to generate diverse libraries for drug discovery programs.
Synthetic Workflow and Strategy
The synthesis of diverse 5-bromopyridin-3-amine derivatives can be approached through a multi-step process. The initial step involves the formation of a key intermediate, such as 5-bromo-3-aminopyridine, from commercially available starting materials. This intermediate can then be diversified through various chemical transformations, including N-alkylation/arylation or cross-coupling reactions at the bromine-substituted position.
Caption: General synthetic pathways for 5-bromopyridin-3-amine derivatives.
Data Presentation
Quantitative data from representative synthetic procedures are summarized below. Yields can vary based on the specific substrates and reaction conditions used.
Table 1: Synthesis of 5-Bromopyridin-3-amine Intermediates
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Bromonicotinamide | 1. NaOH, Br₂2. Heat, 70°C, 1h | 5-Bromo-pyridin-3-amine | 70% | [3] |
| 5-Bromo-3-nitropyridine | Tetrahydroxydiboron, Pd/C, H₂O, Acetonitrile, 50°C, 24h | 5-Bromo-pyridin-3-amine | 96% | [3] |
| 5-Bromo-2-methyl-3-nitropyridine | Iron powder, conc. HCl, Methanol, Reflux, 2h | 5-Bromo-2-methylpyridin-3-amine | 90% | [4] |
| 2-Bromo-5-methyl-3-nitropyridine | Iron powder, Acetic Acid, 80°C then RT, 16h | 2-Bromo-5-methylpyridin-3-amine | 93% | [5] |
Table 2: Synthesis of Derivatives via Suzuki Cross-Coupling [6]
| Amine Precursor | Arylboronic Acid | Product | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | Moderate to Good |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | Moderate to Good |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Moderate to Good |
Table 3: Biological Activity of N-acetylated Pyridine Derivatives [6]
| Compound ID | Activity Type | Assay Details | Result |
| 4b | Anti-thrombolytic | Clot lysis in human blood | 41.32% lysis |
| 4f | Biofilm Inhibition | Escherichia coli | 91.95% inhibition |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-methylpyridin-3-amine (Reduction Method)
This protocol details the reduction of a nitropyridine precursor using powdered iron.[4]
Materials:
-
5-Bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol)
-
Industrial Methanol (330 mL)
-
Powdered Iron (20 g)
-
Concentrated Hydrochloric Acid (5 mL)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Celite
Procedure:
-
Dissolve 5-bromo-2-methyl-3-nitropyridine in methanol at 40°C in a round-bottom flask.
-
Add powdered iron in batches to the solution to prevent agglomeration.
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux and stir vigorously for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing the filter cake with a large volume of methanol (approx. 1 L).[4]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (200 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product, 5-bromo-2-methylpyridin-3-amine, is obtained as an orange solid (Yield: ~90%).[4]
Protocol 2: Synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridine (Microwave-Assisted Amination)
This protocol describes a rapid synthesis of an N-substituted derivative from 3,5-dibromopyridine using microwave irradiation.[7]
Materials:
-
3,5-Dibromopyridine
-
Pyrrolidine (10 equivalents)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Toluene
-
Microwave Synthesizer
Procedure:
-
In a microwave reaction vessel, combine 3,5-dibromopyridine, pyrrolidine (10 eq.), NMP, and toluene.
-
Seal the vessel and place it in the microwave synthesizer.
-
Heat the reaction mixture to 180°C for 30 minutes.
-
After cooling, purify the reaction mixture using column chromatography to isolate the desired product.
-
This method provides 5-bromo-3-(pyrrolidin-1-yl)pyridine in a 55% isolated yield.[7]
Protocol 3: General Procedure for Suzuki Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of a 5-bromopyridine intermediate with an arylboronic acid.[6]
Materials:
-
5-Bromo-pyridin-3-amine derivative (e.g., 5-bromo-2-methylpyridin-3-amine, 1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.2 eq.)
-
1,4-Dioxane
-
Water (4:1 ratio of Dioxane:Water)
Procedure:
-
To a reaction flask, add the 5-bromo-pyridin-3-amine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the mixture to reflux (approx. 90°C) for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel.[6]
Application in Medicinal Chemistry: Kinase Inhibition
Many pyridine-based molecules are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The synthesized this compound derivatives can be screened as potential kinase inhibitors that block aberrant signaling and inhibit tumor growth.
Caption: Inhibition of a kinase (e.g., RAF) by a pyridine derivative.
This diagram illustrates how a synthesized derivative could potentially interrupt the RAF-MEK-ERK signaling cascade, a common target in cancer therapy. The versatile synthetic routes described herein allow for the creation of extensive compound libraries to identify potent and selective inhibitors for various kinases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-N,N-dimethylpyridin-3-amine [myskinrecipes.com]
- 3. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-phenylpyridin-3-amine is a valuable heterocyclic building block in organic synthesis, particularly in the construction of diverse molecular scaffolds for medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring functionalized with a bromine atom, a secondary amine, and a phenyl group, offers multiple reaction sites for elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of various aryl, heteroaryl, alkyl, and alkynyl substituents. The secondary amine can also be a site for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications
The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development, enabling the rapid synthesis of libraries of complex molecules for biological screening.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling with a variety of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties.
The resulting poly-functionalized pyridine derivatives are key intermediates in the synthesis of biologically active compounds, including kinase inhibitors.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to synthesize 5-aryl-N-phenylpyridin-3-amine derivatives. This method is adapted from a procedure for the closely related 5-bromo-2-methylpyridin-3-amine.[1]
Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and 1,4-dioxane (4 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and water (1 mL).
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-phenylpyridin-3-amine.
Quantitative Data (Representative Examples):
The following table provides expected yields for the Suzuki-Miyaura coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These yields can serve as a benchmark for the reactions of this compound.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-N-phenylpyridin-3-amine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-N-phenylpyridin-3-amine | 80-90 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-N-phenylpyridin-3-amine | 82-92 |
| 4 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)-N-phenylpyridin-3-amine | 75-85 |
Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube
-
Inert gas supply (N₂ or Ar)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative Examples):
The following table provides expected yields for the Buchwald-Hartwig amination of various aryl bromides.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3-(Phenylamino)pyridin-5-yl)morpholine | 75-90 |
| 2 | Aniline | N³,N⁵-Diphenylpyridine-3,5-diamine | 70-85 |
| 3 | Benzylamine | N⁵-Benzyl-N³-phenylpyridine-3,5-diamine | 70-88 |
| 4 | Piperidine | 1-(3-(Phenylamino)pyridin-5-yl)piperidine | 80-95 |
Sonogashira Coupling of this compound
This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.
Reaction Scheme:
Caption: General workflow for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask
-
Inert gas supply (N₂ or Ar)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and anhydrous DMF (5 mL).
-
Add triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Heat the reaction mixture to 60-80 °C for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Examples):
The following table provides expected yields for the Sonogashira coupling of various aryl bromides.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-(Phenylethynyl)-N-phenylpyridin-3-amine | 80-95 |
| 2 | Ethynyltrimethylsilane | N-Phenyl-5-((trimethylsilyl)ethynyl)pyridin-3-amine | 85-98 |
| 3 | 1-Hexyne | 5-(Hex-1-yn-1-yl)-N-phenylpyridin-3-amine | 75-90 |
| 4 | Propargyl alcohol | 3-(3-(Phenylamino)pyridin-5-yl)prop-2-yn-1-ol | 70-85 |
Application in Drug Discovery: Kinase Inhibitors
Derivatives of 5-aryl-N-phenylpyridin-3-amine have shown promise as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The pyridine scaffold can act as a hinge-binding motif, while the introduced aryl group can occupy hydrophobic pockets in the kinase active site.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[2][3][4] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Pyridine-based scaffolds have been identified as effective cores for the design of PI3K/mTOR dual inhibitors.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Kinase Inhibitory Activity Data:
The following table presents IC₅₀ values for representative kinase inhibitors with related core structures.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyridinyl-benzenesulfonamide | PI3Kα | 0.22 | [3] |
| Pyridinyl-benzenesulfonamide | mTOR | 23 | [3] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | 8.0 (Ki) | [5] |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora B | 9.2 (Ki) | [5] |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide range of substituted pyridine derivatives. These products are of significant interest to the pharmaceutical industry, particularly in the development of novel kinase inhibitors. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in leveraging this important synthetic intermediate.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] Pyridine and its derivatives are key structural motifs in numerous biologically active compounds.[3] Consequently, the functionalization of substituted pyridines, such as 5-Bromo-N-phenylpyridin-3-amine, via Sonogashira coupling is of significant interest to researchers in medicinal chemistry and drug development.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with various terminal alkynes. The reaction conditions presented are based on established procedures for structurally similar aminobromopyridine substrates and provide a robust starting point for optimization.
Reaction Scheme
Figure 1. General reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne.
Recommended Reaction Conditions
The following table summarizes optimized reaction conditions for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes. These conditions are expected to be a suitable starting point for the reaction of this compound. The primary amino group at the 2-position in the model substrates is electronically similar to the N-phenylamino group at the 3-position in the target substrate, suggesting analogous reactivity.
| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 | [3] |
| 2 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 | [3] |
| 3 | 2-Amino-3-bromo-5-chloropyridine | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3] |
| 4 | 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 | [3] |
| 5 | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 | [3] |
Experimental Workflow
The following diagram outlines the general workflow for the Sonogashira coupling reaction, from reagent preparation to product purification and analysis.
References
Application Notes and Protocols: 5-Bromo-N-phenylpyridin-3-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases driven by aberrant signaling pathways. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. 5-Bromo-N-phenylpyridin-3-amine is a versatile chemical building block poised for the synthesis of novel kinase inhibitors. Its bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the introduction of diverse chemical moieties to explore the chemical space around the pyridine core. The N-phenyl group can be a key pharmacophoric element, potentially interacting with specific residues in the kinase active site.
These application notes provide a comprehensive overview of the potential applications of this compound in the synthesis of kinase inhibitors, complete with detailed experimental protocols for key synthetic transformations and visualizations of relevant signaling pathways and experimental workflows. While direct synthesis of kinase inhibitors from this compound is not extensively documented in publicly available literature, the protocols provided are based on well-established methodologies for structurally similar compounds, such as 5-bromo-2-methylpyridin-3-amine, and represent a robust starting point for inhibitor development.[1][2][3]
Synthetic Applications
The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.
Suzuki Cross-Coupling for C-C Bond Formation
The Suzuki cross-coupling reaction is a powerful tool for creating biaryl structures, which are common motifs in kinase inhibitors. By coupling this compound with various aryl or heteroaryl boronic acids or esters, a library of derivatives can be synthesized to probe structure-activity relationships (SAR).
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of amino groups at the 5-position of the pyridine ring, replacing the bromine atom. This is particularly useful for accessing compounds that can form key hydrogen bond interactions within the kinase hinge region.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki and Buchwald-Hartwig reactions using a generic 5-bromopyridine substrate, which can be adapted for this compound.
Protocol 1: Suzuki Cross-Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of similar bromopyridine derivatives.[1][2][3]
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid or ester (1.1 mmol), the palladium catalyst (0.05 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Arylboronic acid/ester |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ or K₃PO₄ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (1.5 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of Toluene).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Primary or Secondary Amine |
| Catalyst | Pd₂(dba)₃ / Ligand |
| Base | Cs₂CO₃ or NaOtBu |
| Solvent | Toluene or Dioxane |
| Temperature | 100-120 °C |
| Reaction Time | 16-24 hours |
Potential Kinase Targets and Signaling Pathways
Derivatives of this compound could potentially target a variety of kinases involved in oncogenic signaling pathways. The specific kinase targeted would depend on the nature of the substituents introduced via the Suzuki or Buchwald-Hartwig reactions.
Commonly Targeted Kinase Signaling Pathways:
-
EGFR/MAPK Pathway: Epidermal Growth Factor Receptor (EGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) pathway are frequently dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its components are common targets for kinase inhibitors.
-
BCR-ABL Signaling: The fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML), and its inhibition is a successful therapeutic strategy.[4][5]
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and development of kinase inhibitors from this compound.
Generic Kinase Inhibitor Interaction Model
Caption: A conceptual model of how a pyridine-based kinase inhibitor might interact with the ATP binding site.
Simplified EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling pathway, a potential target for novel kinase inhibitors.
Conclusion
This compound represents a promising starting material for the synthesis of novel kinase inhibitors. Its chemical structure is amenable to diversification through robust and well-established cross-coupling methodologies. The protocols and conceptual frameworks provided in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the exploration of new chemical entities targeting kinases of therapeutic interest. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their potential as next-generation targeted therapies.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N-phenylpyridin-3-amine is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its pyridine core, substituted with a bromine atom and a secondary amine, offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The development of a robust and scalable synthetic protocol is crucial for ensuring a reliable supply of this intermediate for research and development activities.
This document provides detailed application notes and protocols for the large-scale synthesis of this compound. The primary recommended method is the Palladium-catalyzed Buchwald-Hartwig amination, a widely utilized and efficient method for the formation of carbon-nitrogen bonds.[1][2] An alternative route via an Ullmann condensation is also discussed. These protocols are designed to be scalable and provide a foundation for process optimization in a drug development setting.
Synthetic Strategies
Two primary catalytic cross-coupling reactions are presented for the synthesis of this compound:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a modern and highly efficient method for the synthesis of aryl amines from aryl halides.[3][4] It offers high functional group tolerance and generally proceeds under milder conditions than traditional methods.
-
Ullmann Condensation: A classical copper-catalyzed method for the formation of C-N bonds.[5][6] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it remains a viable and cost-effective alternative.[7][8]
A third potential, though less direct, strategy involves the synthesis from nitropyridine precursors, which requires a reduction step followed by amination.[9][10]
Logical Workflow of Synthesis
Caption: Comparative workflow of Buchwald-Hartwig and Ullmann reactions.
Experimental Protocols
Protocol 1: Large-Scale Synthesis via Buchwald-Hartwig Amination
This protocol details the synthesis of this compound from 3,5-dibromopyridine and aniline using a palladium catalyst and a phosphine ligand.
Materials:
-
3,5-Dibromopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Equipment:
-
Large three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry, and nitrogen-purged three-neck round-bottom flask, add 3,5-dibromopyridine (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 eq), and Xantphos (0.02 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.5 M with respect to 3,5-dibromopyridine. Begin stirring the mixture. Add aniline (1.1 eq) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Isolation and Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Protocol 2: Synthesis via Ullmann Condensation
This protocol provides an alternative synthesis using a copper catalyst.
Materials:
-
3,5-Dibromopyridine
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 3,5-dibromopyridine (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction: Heat the mixture to 130-140 °C and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic extracts with water and brine to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |
| Ligand | Phosphine-based (e.g., Xantphos) | Often ligand-free or simple ligands |
| Base | Strong base (e.g., NaOtBu) | Inorganic base (e.g., K₂CO₃) |
| Solvent | Aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, NMP) |
| Temperature | 80-120 °C | 120-180 °C |
| Typical Yield | 70-90% | 50-75% |
| Purity (post-column) | >98% | >95% |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, J = 2.0 Hz, 1H), 8.05 (d, J = 2.0 Hz, 1H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 3H), 6.0 (br s, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 143.5, 142.8, 141.2, 130.1, 129.8, 124.5, 122.9, 120.7, 118.9 |
| Mass Spectrometry (ESI) | m/z 249.0, 251.0 [M+H]⁺ |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[4]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig_reaction [chemeurope.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 10. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of 5-Bromo-N-phenylpyridin-3-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 5-Bromo-N-phenylpyridin-3-amine using silica gel column chromatography. The methodology is based on established principles for the purification of aromatic amines, which are prone to tailing on silica gel due to their basic nature. To mitigate this, the protocol incorporates the use of a tertiary amine additive in the mobile phase to ensure a high-purity final product.
Data Presentation
Successful purification of this compound relies on the careful selection of the stationary and mobile phases. The following table summarizes typical parameters for the column chromatography of aromatic amines, which are applicable to the target compound.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate with 1% Triethylamine (v/v) | A common solvent system for compounds of moderate polarity.[1][2] The addition of triethylamine is crucial to prevent peak tailing by neutralizing acidic sites on the silica gel.[3][4][5] |
| Gradient | Isocratic or Step-Gradient | An isocratic elution is often sufficient if the polarity of the impurities is significantly different from the product. A step-gradient, starting with a lower polarity and increasing, can be used for more complex mixtures.[1][5] |
| TLC Analysis (Rf value) | ~0.3 in the chosen eluent | An Rf value in this range on a TLC plate generally indicates that the compound will elute from the column in a reasonable volume of solvent, allowing for good separation.[6] |
Experimental Protocol
This protocol outlines the steps for the purification of this compound from a crude reaction mixture.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (Et3N)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Mobile Phase (Eluent):
Prepare a suitable mobile phase by mixing hexane and ethyl acetate. The exact ratio should be determined by TLC analysis of the crude mixture to achieve an Rf value of approximately 0.3 for the desired product. Once the optimal hexane/ethyl acetate ratio is determined, add triethylamine to a final concentration of 1% (v/v). For example, for 1 L of a 9:1 hexane:ethyl acetate mixture, add 900 mL of hexane, 100 mL of ethyl acetate, and 10 mL of triethylamine.
3. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a small amount of the prepared mobile phase (including triethylamine).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
The ideal solvent system will give the product spot an Rf value of ~0.3 and show good separation from impurities.
4. Packing the Column:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
5. Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of the mobile phase to the top of the column and again drain to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is loaded onto the silica gel in a narrow band.
6. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure to the top of the column (e.g., using a pump or a nitrogen line) to start the elution. Maintain a steady flow rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
7. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Application Note: Microwave-Assisted Synthesis of 5-Bromo-N-phenylpyridin-3-amine Analogs
Introduction
N-aryl pyridinamine scaffolds are crucial pharmacophores in drug discovery, appearing in a wide range of biologically active compounds. The development of efficient and rapid synthetic methodologies for these structures is of high interest to medicinal chemists and drug development professionals. Traditional methods for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, often require long reaction times and high temperatures.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, drastically reducing synthesis times from hours to minutes and often improving product yields.[1][2][3]
This application note details a robust and rapid protocol for the synthesis of 5-Bromo-N-phenylpyridin-3-amine analogs via a microwave-assisted palladium-catalyzed Buchwald-Hartwig amination reaction. The protocol's efficiency and broad applicability make it a valuable tool for constructing libraries of these important molecules.
General Reaction Scheme
The synthesis proceeds via a selective mono-amination of 3,5-dibromopyridine with various substituted anilines. The reaction is catalyzed by a palladium complex and a suitable ligand, with a base to facilitate the catalytic cycle. Microwave irradiation provides rapid and uniform heating, leading to significantly accelerated reaction rates.
Caption: General scheme for the Pd-catalyzed microwave-assisted amination.
Experimental Protocol
This protocol provides a general method for the synthesis. Optimization may be required for specific aniline substrates.
Materials and Equipment:
-
3,5-Dibromopyridine
-
Substituted anilines
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Microwave reactor (e.g., CEM Discover)
-
Microwave process vials (10 mL or appropriate size) with caps
-
Magnetic stir bars
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 3,5-dibromopyridine (1.0 equiv), the desired substituted aniline (1.1 equiv), Pd₂(dba)₃ (5 mol%), XPhos (7-10 mol%), and sodium tert-butoxide (2.2 equiv) under an inert atmosphere (Argon or Nitrogen).[1][4]
-
Solvent Addition: Add anhydrous toluene (e.g., 4.0 mL per 1.0 mmol of 3,5-dibromopyridine) to the vial.[4]
-
Sealing and Reaction: Securely cap the vial and place it in the microwave reactor cavity.
-
Microwave Irradiation: Irradiate the reaction mixture at a constant temperature of 130-150°C for 10-30 minutes with a power setting of 200-300W.[1][4] Monitor the reaction progress by TLC or LC-MS if desired.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Workup: Dilute the reaction mixture with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[4] Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the organic phase with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel flash column chromatography to obtain the desired this compound analog.
Results and Data
The microwave-assisted protocol consistently provides moderate to excellent yields for a variety of aniline analogs with significantly reduced reaction times compared to conventional heating methods.[1] The electronic nature of the substituent on the aniline can influence the reaction outcome.[5]
Table 1: Synthesis of this compound Analogs
| Entry | Aniline Substituent (Ar in Ar-NH₂) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | 150 | 20 | 85 |
| 2 | 4-Methylphenyl | 150 | 20 | 91 |
| 3 | 4-Methoxyphenyl | 140 | 25 | 93 |
| 4 | 4-Chlorophenyl | 150 | 30 | 78 |
| 5 | 4-Trifluoromethylphenyl | 150 | 30 | 65 |
| 6 | 3-Methoxyphenyl | 140 | 25 | 88 |
Yields are for isolated, purified products and are representative. Actual yields may vary.
Synthesis Workflow
The overall process from reactant preparation to final product analysis is streamlined for efficiency.
Caption: Workflow for microwave-assisted synthesis and purification.
Conclusion
The described microwave-assisted protocol offers a rapid, efficient, and high-yielding method for the synthesis of this compound analogs. This approach dramatically reduces reaction times from many hours to under 30 minutes, facilitating the rapid generation of compound libraries for screening in drug discovery programs.[1] The method is robust and applicable to a wide range of substituted anilines, making it a highly valuable tool for researchers in medicinal chemistry and organic synthesis.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Potential Agrochemicals from 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 5-Bromo-N-phenylpyridin-3-amine as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific starting material is not extensively documented in publicly available literature, the inherent reactivity of its functional groups—a bromine atom amenable to cross-coupling reactions and a secondary amine for further derivatization—positions it as a valuable scaffold for the discovery of new herbicides and insecticides. This document outlines potential synthetic strategies, detailed experimental protocols, and the underlying rationale based on the known bioactivity of related pyridine and phenylpyridine derivatives.
Potential Agrochemical Applications
The phenylpyridine moiety is a recognized pharmacophore in several classes of agrochemicals. The structural features of this compound make it an attractive starting point for the synthesis of compounds with potential herbicidal and insecticidal activities.
Herbicidal Activity through PPO Inhibition
Phenylpyridine derivatives have been identified as potent inhibitors of protoporphyrinogen-IX oxidase (PPO), a crucial enzyme in the chlorophyll biosynthesis pathway of plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cell membrane disruption and plant death. The synthesis of novel phenylpyridines via Suzuki-coupling is a common and effective method to generate libraries of potential PPO-inhibiting herbicides.[1]
Starting from this compound, a variety of substituted phenyl rings can be introduced at the 5-position of the pyridine ring through Suzuki-Miyaura cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize herbicidal potency against a broad spectrum of weed species.
Insecticidal Activity as Neonicotinoid Analogs
Pyridine-based compounds are central to the structure of neonicotinoid insecticides, which are highly effective against a wide range of sucking insects.[2][3][4] The pyridine ring in these insecticides is crucial for their binding to the nicotinic acetylcholine receptors in insects, leading to paralysis and death. By modifying the substituents on the pyridine ring of this compound, it is possible to design novel molecules that mimic the action of neonicotinoids. Further derivatization of the N-phenylamino group could also lead to the discovery of new insecticidal compounds with potentially different modes of action.
Proposed Synthetic Pathways
The key to unlocking the potential of this compound lies in the strategic modification of its bromine atom and secondary amine. The following sections detail proposed synthetic routes to generate libraries of potential herbicidal and insecticidal compounds.
Synthesis of Phenylpyridine Derivatives via Suzuki-Miyaura Coupling
A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed to replace the bromine atom with various substituted phenyl groups. This approach allows for the creation of a diverse library of 5-aryl-N-phenylpyridin-3-amines for herbicidal screening.
Caption: Synthetic route to potential herbicides via Suzuki-Miyaura coupling.
Derivatization of the Amino Group
The secondary amine of this compound provides a handle for further functionalization, which could be explored for developing both herbicides and insecticides. For example, acylation or alkylation could introduce new pharmacophores or modify the physicochemical properties of the molecule.
Caption: Derivatization of the secondary amine for further diversification.
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic transformations proposed above. Researchers should optimize these conditions for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from methodologies reported for the Suzuki coupling of similar bromo-aminopyridine substrates.[5]
Materials:
-
This compound
-
Substituted arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
-
Schlenk flask and condenser
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
Add potassium phosphate (2.5 equivalents) to the mixture.
-
Heat the reaction mixture to 85-95 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Dilute the filtrate with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-phenylpyridin-3-amine.
General Protocol for N-Acylation of the Secondary Amine
Materials:
-
This compound
-
Acyl chloride or anhydride (1.1 equivalents)
-
Triethylamine (Et₃N) or Pyridine (1.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-acylated product.
Data Presentation
The following tables summarize hypothetical, yet plausible, data for a series of synthesized 5-aryl-N-phenylpyridin-3-amine derivatives, based on yields reported for similar reactions.[5]
Table 1: Synthesis of 5-Aryl-N-phenylpyridin-3-amine Derivatives
| Entry | R Group on Arylboronic Acid | Product Structure | Molecular Formula | Yield (%) |
| 1 | H | 5-Phenyl-N-phenylpyridin-3-amine | C₁₇H₁₄N₂ | 85 |
| 2 | 4-OCH₃ | 5-(4-Methoxyphenyl)-N-phenylpyridin-3-amine | C₁₈H₁₆N₂O | 82 |
| 3 | 4-Cl | 5-(4-Chlorophenyl)-N-phenylpyridin-3-amine | C₁₇H₁₃ClN₂ | 88 |
| 4 | 4-CF₃ | N-Phenyl-5-(4-(trifluoromethyl)phenyl)pyridin-3-amine | C₁₈H₁₃F₃N₂ | 75 |
| 5 | 3-NO₂ | 5-(3-Nitrophenyl)-N-phenylpyridin-3-amine | C₁₇H₁₃N₃O₂ | 70 |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis and a conceptual signaling pathway for the proposed herbicidal mode of action.
Caption: General experimental workflow for synthesis and screening.
Caption: Proposed herbicidal mode of action via PPO inhibition.
References
Developing Novel Kinase Inhibitors from 5-Bromo-N-phenylpyridin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel ligands, particularly kinase inhibitors, using 5-Bromo-N-phenylpyridin-3-amine as a starting scaffold. This versatile building block offers a platform for creating a diverse library of compounds with potential therapeutic applications, especially in oncology.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of this compound presents multiple opportunities for chemical modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[1][2] This enables the exploration of the chemical space around the pyridine core to optimize interactions with biological targets. Furthermore, the secondary amine provides a handle for further derivatization.
Derivatives of similar bromo-amino-pyridine scaffolds have shown promise as anticancer agents by targeting key cellular signaling pathways.[3][4][5] For instance, compounds bearing the N-phenylpyrimidin-2-amine moiety have been developed as potent kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this compound represents a promising starting point for the discovery of novel kinase inhibitors.
Application: Development of a Novel Kinase Inhibitor
This section outlines the design, synthesis, and biological evaluation of a hypothetical novel kinase inhibitor, LIGAND-X , derived from this compound. The proposed target for LIGAND-X is a hypothetical protein kinase, "Kinase-Y," implicated in a cancer-related signaling pathway.
Table 1: Summary of LIGAND-X Properties
| Property | Value | Method |
| Molecular Weight | 395.25 g/mol | Calculated |
| Purity | >98% | HPLC |
| IC₅₀ (Kinase-Y) | 75 nM | Kinase Inhibition Assay |
| Cell Viability (Cancer Cell Line) | 1.2 µM | MTT Assay |
Experimental Protocols
Protocol 1: Synthesis of LIGAND-X via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical derivative, 5-(4-methoxyphenyl)-N-phenylpyridin-3-amine (LIGAND-X) , from this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add potassium phosphate (2.0 mmol), 1,4-dioxane (10 mL), and water (2 mL).
-
Stir the reaction mixture at 90°C under an inert atmosphere (e.g., nitrogen or argon) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure LIGAND-X.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Y)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of LIGAND-X against the hypothetical Kinase-Y.
Materials:
-
Recombinant Kinase-Y
-
Kinase substrate peptide (e.g., a biotinylated peptide with a phosphorylation site for Kinase-Y)
-
ATP (Adenosine triphosphate)
-
LIGAND-X (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Multimode plate reader
Procedure:
-
Prepare a serial dilution of LIGAND-X in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the serially diluted LIGAND-X to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the Kinase-Y enzyme to all wells except the negative control.
-
Add the kinase substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of LIGAND-X and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 2: Hypothetical Dose-Response Data for LIGAND-X against Kinase-Y
| LIGAND-X Concentration (nM) | % Inhibition |
| 1 | 5.2 |
| 10 | 25.8 |
| 50 | 48.1 |
| 100 | 65.3 |
| 500 | 89.7 |
| 1000 | 95.1 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway targeted by LIGAND-X.
Experimental Workflow
Caption: Workflow for novel ligand development.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 5-bromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the N-arylation of 5-bromopyridin-3-amine, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for this specific substrate. This guide includes comprehensive, step-by-step methodologies, a summary of expected quantitative data, and graphical representations of the experimental workflow and reaction mechanisms to aid in reproducibility and understanding.
Introduction
The formation of a carbon-nitrogen bond to an aromatic ring, known as N-arylation, is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. The pyridine moiety is a common scaffold in medicinal chemistry, and the ability to functionalize it through N-arylation is of significant interest. 5-bromopyridin-3-amine serves as a versatile building block, and its successful N-arylation opens avenues to a diverse range of complex molecules. This application note details two robust and widely used methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
Experimental Protocols
Two primary methods for the N-arylation of 5-bromopyridin-3-amine are presented below. Researchers should select the protocol best suited to their available reagents, equipment, and the specific arylating agent being used.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is often favored for its relatively mild reaction conditions and broad substrate scope. The following is a general procedure that can be optimized for specific aryl halides.
Materials:
-
5-bromopyridin-3-amine
-
Aryl halide (e.g., aryl bromide, aryl chloride, or aryl triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine 5-bromopyridin-3-amine (1.0 mmol, 173 mg), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the phosphine ligand (0.04-0.10 mmol).
-
Addition of Base and Solvent: To the flask, add the base (2.0-3.0 mmol) and the anhydrous solvent (5-10 mL).
-
Reaction: Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-bromopyridin-3-amine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation and can be advantageous for specific substrates, though it often requires higher reaction temperatures.
Materials:
-
5-bromopyridin-3-amine
-
Aryl halide (typically aryl iodide or aryl bromide)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, N,N'-dimethyl-1,2-ethanediamine)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
High-boiling point solvent (e.g., DMSO, DMF, NMP)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine 5-bromopyridin-3-amine (1.0 mmol, 173 mg), the aryl halide (1.2 mmol), the copper catalyst (0.1-0.2 mmol), and the ligand (0.2-0.4 mmol).
-
Addition of Base and Solvent: Add the base (2.0-3.0 mmol) and the solvent (5-10 mL) to the flask.
-
Reaction: Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the N-arylated product.
Data Presentation
The following table summarizes representative quantitative data for N-arylation reactions of aminopyridine derivatives, providing an indication of expected yields under various conditions.
| Arylating Agent | Amine Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | 4-(Pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | Reflux | N/A | 82 | [1] |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-(Pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | Reflux | N/A | 31 | [1] |
| 1-Bromo-4-aminobenzene | 4-(Pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | Reflux | N/A | 27 | [1] |
| Iodobenzene | Morpholine | CuI/N-methylglycine | K₃PO₄ | DMSO | RT | 24 | >98 | [2] |
| 4-Iodotoluene | Aniline | CuI/L-proline | K₂CO₃ | DMSO | 90 | 24 | 85 | N/A |
Note: The yields and reaction conditions are based on literature precedents for similar substrates and may require optimization for the specific N-arylation of 5-bromopyridin-3-amine.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the N-arylation of 5-bromopyridin-3-amine.
Caption: General experimental workflow for the N-arylation of 5-bromopyridin-3-amine.
Catalytic Cycles
The following diagrams depict the generally accepted catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation.
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.
Ullmann Condensation Catalytic Cycle
Caption: Catalytic cycle for the Ullmann N-arylation condensation.
References
Application Notes and Protocols: Catalytic Amination of 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic amination of 5-Bromo-N-phenylpyridin-3-amine, a key transformation in the synthesis of diverse molecular scaffolds for drug discovery and materials science. The document focuses on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation as primary methods for C-N bond formation.
Introduction
This compound is a valuable building block, featuring a reactive bromine atom on an electron-deficient pyridine ring, making it an ideal substrate for cross-coupling reactions. Catalytic amination of this substrate allows for the introduction of a wide range of primary and secondary amines at the 5-position, leading to the synthesis of N,N'-disubstituted 3,5-diaminopyridine derivatives. These products are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[1][2] It has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2] In contrast, the Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures but serves as a viable alternative, especially in specific substrate contexts.[2]
Catalytic Amination Strategies
The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a metal catalyst, a ligand, and a base.
Caption: General workflow for the catalytic amination of this compound.
Buchwald-Hartwig Amination Protocol
Reaction Scheme:
Experimental Protocol (Adapted from WO2021064186A1)
Materials:
-
6-(Benzyloxy)-5-bromo-N-phenylpyridin-3-amine
-
Amine (e.g., morpholine, piperidine, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry screw-cap reaction tube under an inert atmosphere (e.g., argon or nitrogen), add 6-(Benzyloxy)-5-bromo-N-phenylpyridin-3-amine (1.0 eq.).
-
Add the amine (1.2 - 1.5 eq.), palladium(II) acetate (0.05 eq.), Xantphos (0.05 eq.), and cesium carbonate (2.0 eq.).
-
Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Seal the tube tightly and heat the reaction mixture at a temperature ranging from 80°C to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted diaminopyridine.
Data Presentation
The following table presents representative data for Buchwald-Hartwig amination reactions on halo-aminopyridine substrates. Note: The yields are illustrative and may vary for this compound.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | ~70-90 |
| 2 | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90 | 16 | ~65-85 |
| 3 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | ~60-80 |
| 4 | n-Butylamine | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane | 100 | 18 | ~75-95 |
Catalytic Cycle and Workflow Diagrams
Buchwald-Hartwig Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental protocol for the catalytic amination of a bromo-aminopyridine substrate.
Caption: A step-by-step experimental workflow for a typical Buchwald-Hartwig amination.
Conclusion
The catalytic amination of this compound and its derivatives is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds. The Buchwald-Hartwig amination, in particular, offers a versatile and efficient method for this transformation. The provided protocols and diagrams serve as a valuable resource for researchers in the field of organic synthesis and drug development, enabling the exploration of novel chemical space and the generation of new molecular entities with potential therapeutic applications. Further optimization of reaction conditions for the specific substrate, this compound, may be required to achieve optimal yields.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-N-phenylpyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Bromo-N-phenylpyridin-3-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Buchwald-Hartwig amination of 3,5-dibromopyridine with aniline.
1. Low or No Product Yield
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Question: My reaction shows very low conversion of the starting materials to the desired this compound. What are the potential causes and solutions?
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Answer: Low or no product yield in a Buchwald-Hartwig amination can stem from several factors. A primary consideration is the activity of the palladium catalyst.
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Inactive Catalyst: The Pd(0) active species may not be forming efficiently or may be deactivating prematurely.
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Inappropriate Reaction Conditions: The temperature, reaction time, or choice of base and solvent can significantly impact the reaction outcome.
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Poor Quality Reagents: The purity of starting materials, especially the amine and the aryl halide, is crucial. The presence of impurities can poison the catalyst.
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Solution: Use freshly purified reagents. Ensure solvents are anhydrous and degassed to remove oxygen, which can deactivate the catalyst.
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-
2. Formation of Significant By-products
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Question: I am observing significant amounts of by-products in my reaction mixture, complicating purification and reducing the yield of the desired product. What are these by-products and how can I minimize their formation?
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Answer: The formation of by-products is a common challenge. The primary culprits are often bis-amination, hydrodehalogenation, and the formation of regioisomers.
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Bis-aminated By-product (3,5-dianilinopyridine): This occurs when both bromine atoms on the pyridine ring react with aniline.
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Hydrodehalogenation: This by-product results from the replacement of a bromine atom with a hydrogen atom, leading to the formation of 3-bromopyridine or aniline. This can be a competing side reaction to the desired reductive elimination.[3]
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Solution: Lowering the reaction temperature may help to suppress the dehalogenation side reaction.[1]
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-
Regioisomer Formation: In some cases, rearrangement can lead to the formation of other isomers, such as 5-Bromo-N-phenylpyridin-2-amine or 5-Bromo-N-phenylpyridin-4-amine. For instance, the reaction of 3,5-dibromopyridine with dimethylamine has been reported to yield a mixture of the 3- and 4-substituted products.[1]
-
Solution: The choice of ligand can influence the regioselectivity of the reaction. Screening different phosphine ligands is advisable. Careful analysis of the product mixture by techniques like GC-MS and NMR is essential to identify all isomers.
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-
3. Difficult Purification
-
Question: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification methods?
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Answer: Purification of this compound typically involves removing unreacted starting materials, the palladium catalyst, ligand, and any by-products.
-
Standard Purification Protocol:
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Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove insoluble palladium residues and inorganic salts.
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Aqueous Workup: Wash the organic filtrate with water or brine to remove any remaining inorganic salts and water-soluble impurities.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Chromatography: The most common method for final purification is silica gel flash column chromatography.[1] A gradient of ethyl acetate in hexanes is a typical eluent system.
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Crystallization: If the purified product is a solid, crystallization from a suitable solvent system can be employed to achieve higher purity.
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-
Frequently Asked Questions (FAQs)
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Q1: What is the most common synthetic route to this compound?
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A1: The most prevalent method is the palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of 3,5-dibromopyridine with aniline.[3] This reaction offers a direct and versatile route to form the C-N bond.
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-
Q2: Which factors are most critical for optimizing the yield of the Buchwald-Hartwig amination for this synthesis?
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A2: The choice of the palladium catalyst and the phosphine ligand is paramount.[1] Sterically hindered and electron-rich ligands often provide the best results. The base, solvent, and reaction temperature also play crucial roles and should be optimized for each specific substrate combination.
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Q3: Are there alternative methods to the Buchwald-Hartwig amination?
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A3: Yes, other methods exist, although they may have limitations. These include copper-catalyzed Ullmann-type couplings and nucleophilic aromatic substitution (SNAr) reactions. However, SNAr reactions with 3,5-dibromopyridine are often difficult due to the deactivated nature of the pyridine ring. Microwave-assisted synthesis has also been shown to be an effective alternative to conventional heating, often leading to higher yields and shorter reaction times.[1]
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Q4: How can I monitor the progress of the reaction?
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A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product and any by-products.
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Data Presentation
Table 1: Comparison of Catalytic Systems for the Buchwald-Hartwig Amination of a Bromo-Aryl Compound with Aniline.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.5) | Toluene | 100 | 24 h | 91 | [1] |
| Pd(OAc)₂ (10) | X-Phos (10) | NaOt-Bu (1.5) | Toluene | 100 | 24 h | 88 | [1] |
| Pd(OAc)₂ (10) | BINAP (10) | KOt-Bu (1.5) | Toluene | 150 | 24 h | 35 | [1] |
| Pd₂(dba)₃ (5) | X-Phos (10) | KOt-Bu (1.5) | Toluene | 150 | 24 h | 12 | [1] |
| Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.5) | Toluene | 100 (MW) | 10 min | 90 | [1] |
| Pd(OAc)₂ (10) | X-Phos (10) | Cs₂CO₃ (1.5) | Toluene | 150 | 24 h | 0 | [1] |
Note: Data adapted from a study on a similar bromo-aryl substrate and may serve as a starting point for optimization.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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3,5-Dibromopyridine
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Aniline
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Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
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X-Phos or another suitable phosphine ligand
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
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Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., X-Phos, 4-10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
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Addition of Base and Reagents: Add sodium tert-butoxide (1.5 equiv) to the flask. Then, add anhydrous toluene via syringe. Finally, add aniline (1.2 equiv) to the reaction mixture.
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Reaction: Seal the Schlenk flask and heat the reaction mixture with vigorous stirring in an oil bath at a predetermined temperature (e.g., 100 °C).
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Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate.
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Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
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Transfer the filtrate to a separatory funnel and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of 5-Bromo-N-phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-N-phenylpyridin-3-amine. The primary synthetic route covered is the Palladium-catalyzed Buchwald-Hartwig amination of 3,5-dibromopyridine with aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root cause and providing actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst | • Ensure the use of a high-purity palladium precatalyst and phosphine ligand.• Prepare the active Pd(0) catalyst in situ under strictly inert conditions (e.g., using a glovebox or Schlenk line).• Consider using a pre-formed, air-stable Pd(0) catalyst. |
| 2. Ineffective Base | • Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).• Ensure the base is fresh and has not been deactivated by moisture or air. | |
| 3. Presence of Oxygen or Moisture | • Thoroughly degas all solvents and reagents.• Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | |
| Formation of Significant Side Products | 1. Bis-amination (Diarylation): Formation of 3,5-bis(phenylamino)pyridine. | • Carefully control the stoichiometry. Use a slight excess of 3,5-dibromopyridine relative to aniline.• Optimize reaction time; shorter reaction times may favor mono-amination.• Consider using microwave irradiation, which has been shown to improve yields of the mono-aminated product in similar systems.[1] |
| 2. Hydrodehalogenation: Formation of 3-bromo-N-phenylpyridinamine (loss of one bromine) or N-phenylpyridin-3-amine (loss of both bromines). | • Select a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective.• Ensure the reaction is free of water and other protic sources that can act as hydrogen donors. | |
| 3. Isomeric Amination: Formation of 5-Bromo-N-phenylpyridin-2-amine or 5-Bromo-N-phenylpyridin-4-amine. | • While less common for this specific substrate, the choice of ligand can influence regioselectivity. Screening different phosphine ligands may be necessary.• A documented case of amination at the 4-position of 3,5-dibromopyridine with dimethylamine suggests this is a possibility.[1] | |
| Difficult Purification | 1. Co-elution of Product and Byproducts | • Employ a high-resolution column chromatography setup.• Use a gradient elution system to improve separation.• Consider derivatizing the desired product or a major impurity to alter its polarity before chromatography. |
| 2. Presence of Palladium Residues | • After the reaction, wash the organic phase with an aqueous solution of a thiol-containing reagent (e.g., thiourea) or use a palladium scavenger resin. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of 3,5-dibromopyridine with aniline in the presence of a palladium catalyst, a phosphine ligand, and a strong base.
Q2: What are the primary side products I should expect in this synthesis?
A2: The most significant side product is typically the bis-aminated product, 3,5-bis(phenylamino)pyridine, where aniline has reacted at both bromine positions. Another common side product is the hydrodehalogenation product, where one or both bromine atoms are replaced by hydrogen. The formation of isomeric mono-aminated products is also a possibility, though generally less favored.[1]
Q3: How can I minimize the formation of the bis-aminated byproduct?
A3: To favor the desired mono-amination, you can carefully control the stoichiometry of your reactants, typically by using a slight excess of 3,5-dibromopyridine. Shorter reaction times and lower temperatures can also help. Some studies on similar substrates suggest that microwave-assisted synthesis can enhance the yield of the mono-substituted product.[1]
Q4: What type of catalyst system is recommended for this reaction?
A4: A common catalyst system for Buchwald-Hartwig aminations involves a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene). The choice of ligand can significantly impact the reaction's efficiency and selectivity.
Q5: Why is an inert atmosphere crucial for this reaction?
A5: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Therefore, maintaining an inert atmosphere (e.g., under argon or nitrogen) is essential to protect the catalyst and ensure the reaction proceeds to completion.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
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Preparation: In a glovebox or under a constant stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., BINAP, 1.2-1.5 equivalents relative to Pd) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
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Addition of Reagents: To the flask, add the aryl halide (e.g., 3,5-dibromopyridine, 1.0 eq), the amine (e.g., aniline, 1.1-1.2 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).
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Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the flask.
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Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
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Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key chemical transformations and logical workflows.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving bromopyridine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in Suzuki coupling reactions with bromopyridines can stem from several factors. Bromopyridines, particularly 2-bromopyridine, can be challenging substrates due to the coordinating ability of the pyridine nitrogen, which can interfere with the palladium catalyst. Additionally, the electronic properties of the pyridine ring can influence reactivity.
Common Causes for Low Yield and Suggested Solutions:
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Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
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Inefficient Oxidative Addition: The C-Br bond of bromopyridines can be less reactive than other aryl bromides, leading to slow oxidative addition, which is often the rate-determining step in the catalytic cycle.[3]
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Solution: Increase the reaction temperature or screen different palladium catalysts and ligands. For less reactive bromides, more electron-rich and bulky ligands can facilitate oxidative addition.[4]
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Side Reactions: Competing side reactions such as protodeboronation of the boronic acid and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.[5][6]
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Solution: To minimize protodeboronation, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable.[7] For homocoupling, ensure the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction.[4][6]
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Inappropriate Base or Solvent: The choice of base and solvent is crucial for the efficiency of the transmetalation step and the overall reaction rate.
I am observing significant amounts of homocoupling products in my reaction mixture. How can I suppress this side reaction?
Homocoupling, the coupling of two molecules of the boronic acid or two molecules of the bromopyridine, is a common side reaction.
Strategies to Minimize Homocoupling:
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Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[6] It is critical to thoroughly degas the reaction mixture and solvents by methods such as freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.[4]
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Use of Appropriate Ligands: Bulky phosphine ligands can sterically hinder the formation of homocoupling products.
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Control of Stoichiometry: Using a slight excess of the bromopyridine substrate can sometimes minimize the homocoupling of the more valuable boronic acid partner.[4]
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Palladium(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ from a Pd(II) precursor with a phosphine ligand can sometimes reduce homocoupling compared to using Pd(II) salts alone.
My boronic acid appears to be degrading during the reaction, leading to protodeboronation. What can I do to prevent this?
Protodeboronation is the cleavage of the C-B bond of the organoborane, replacing it with a C-H bond, and is a major pathway for the loss of the nucleophilic coupling partner.[5]
Methods to Prevent Protodeboronation:
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Use of More Stable Boron Reagents: Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures and in the presence of water and base. Using more stable derivatives can significantly improve reaction outcomes.
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Boronic Esters: Pinacol esters (Bpin) or other diol-derived esters are generally more stable than the corresponding boronic acids.
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Potassium Trifluoroborate Salts (BF₃K): These salts are often crystalline, air-stable solids and are significantly more resistant to protodeboronation.[7]
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Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing the amount of water can reduce the rate of protodeboronation.
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Choice of Base: The strength and nature of the base can influence the rate of protodeboronation. Weaker bases or fluoride-based bases like KF can sometimes be beneficial.[10]
Which palladium catalyst and ligand combination is best for Suzuki coupling with bromopyridines?
There is no single "best" catalyst-ligand system, as the optimal choice depends on the specific bromopyridine isomer and the boronic acid partner. However, some general guidelines can be provided.
Recommended Catalyst and Ligand Systems:
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For 2-Bromopyridines: Due to the potential for catalyst inhibition, bulky and electron-rich phosphine ligands are highly recommended.
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For 3- and 4-Bromopyridines: These isomers are generally less challenging than 2-bromopyridine.
Data Presentation
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 92 |
| 3 | K₃PO₄ | 85 |
| 4 | NaOH | 78 |
| 5 | KOH | 75 |
| 6 | NaOAc | 65 |
| 7 | TEA | 50 |
Reaction conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst (1 mol%), solvent (e.g., Toluene/Water), 80 °C, 12 h. Data is illustrative and based on trends reported in the literature.[8]
Table 2: Influence of Solvent on Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid
| Entry | Solvent | Base | Yield (%) |
| 1 | 1,4-Dioxane | K₃PO₄ | 60 |
| 2 | Toluene | K₃PO₄ | 40 |
| 3 | Acetonitrile | K₃PO₄ | 36 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), 4-methoxyphenylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), Base (1.972 mmol), Solvent (6 mL) and H₂O (1.5 mL), 70-80 °C, 18-22 h.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
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Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
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Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).
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Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopyridine (1.0 equiv), phenylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).[12]
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Solvent and Catalyst: Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask. Add Pd(PPh₃)₄ (3 mol%) to the mixture.[12]
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Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
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Reaction: Heat the mixture to reflux (around 85-90 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
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Purification: The crude product can be purified by column chromatography.
Protocol 3: High-Yield Suzuki Coupling of 4-Bromopyridine with an Arylboronic Acid
This protocol utilizes a more active catalyst system for potentially higher yields.
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Reagents: In an oven-dried Schlenk tube, combine 4-bromopyridine hydrochloride (1.0 equiv, the free base can also be used, adjust stoichiometry accordingly), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).
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Catalyst System: Add Pd₂(dba)₃ (1.5 mol%) and a bulky phosphine ligand such as XPhos (3.0 mol%).
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Degassing and Solvent: Seal the tube, and cycle between vacuum and argon three times. Add degassed THF as the solvent.
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Reaction: Heat the reaction mixture at 80 °C for 12 hours.
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Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. www1.udel.edu [www1.udel.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-N-phenylpyridin-3-amine
This technical support center provides guidance and troubleshooting for researchers utilizing 5-Bromo-N-phenylpyridin-3-amine in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with substrates like this compound stem from the pyridine nitrogen and the exocyclic amine. These nitrogen atoms can coordinate with the palladium catalyst, potentially forming unproductive resting states or retarding key steps in the catalytic cycle, such as oxidative addition.[1][2] This can lead to lower yields or catalyst deactivation. For Suzuki-Miyaura couplings, the instability of pyridyl-boron reagents, especially 2-pyridyl boronates, is a known issue, though 3-pyridyl substrates are generally more stable.[2][3][4]
Q2: Which cross-coupling reactions are most suitable for functionalizing this molecule?
A2: The two most common and effective methods for functionalizing this substrate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[5][6][7] The choice depends on the desired final product, whether you are adding a carbon-based group (like an aryl or alkyl group) or a nitrogen-based group (like an amine or amide).
Q3: Can the unprotected amine group on the pyridine ring interfere with the reaction?
A3: Yes, the primary amine can interfere. In Suzuki couplings, labile protons from primary amines can make them less suitable substrates.[7] One strategy to circumvent this is to protect the amine, for instance, as an acetamide, before performing the coupling reaction.[7][8] For Buchwald-Hartwig aminations, while methods for coupling unprotected aminopyridines exist, the free amine can compete as a nucleophile or interact with the catalyst.[1][9]
Q4: What general type of catalyst is preferred for these reactions?
A4: Palladium catalysts are the most widely used and effective for both Suzuki and Buchwald-Hartwig reactions.[6][10][11] The specific performance of the catalyst is highly dependent on the choice of phosphine ligand. For challenging substrates like this, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are often required to promote efficient oxidative addition and reductive elimination.[1][6][12]
Catalyst Selection and Reaction Conditions
Suzuki-Miyaura Coupling (C-C Bond Formation)
For the Suzuki-Miyaura coupling of this compound (or its protected form) with various boronic acids, the selection of catalyst, base, and solvent is critical for achieving high yields.
| Catalyst / Precatalyst | Ligand | Base | Solvent(s) | Temperature (°C) | Typical Yield | Reference(s) |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane / H₂O | 85 - 95 | Moderate to Good | [7][13] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | Good | [14] |
| Pd(OAc)₂ | (various phosphines) | K₂CO₃ | EtOH / H₂O | Reflux | Good to Excellent | [15] |
| PEPPSI-type Pd Complexes | NHC Ligands | (not specified) | Polar Solvents | 100 | Good | [10] |
Note: Yields are highly substrate-dependent. This table provides a starting point for optimization.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the coupling of various amines at the 5-position of the pyridine ring. The use of modern precatalysts and specialized ligands is often necessary.[1][16]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Application | Reference(s) |
| RuPhos Precatalyst | RuPhos | LiHMDS | (not specified) | (not specified) | Secondary Amines | [1][9] |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | (not specified) | (not specified) | Primary Amines | [1][9] |
| SPhos Precatalyst | SPhos | (not specified) | (not specified) | (not specified) | Secondary Amines | [1] |
| Xantphos-based Precatalyst | Xantphos | Cs₂CO₃ | Dioxane | 100 | General Amines/Amides | [17] |
| Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | Reflux | General Amines | [18] |
Note: LiHMDS (Lithium bis(trimethylsilyl)amide) is a strong, non-nucleophilic base often effective for these couplings.[1][9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reactant Preparation : In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 ratio).[7]
-
Inert Atmosphere : Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction : Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress using TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product via column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reactant Preparation : To an oven-dried reaction tube, add this compound (1.0 eq), the palladium precatalyst (e.g., RuPhos G3, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 eq).
-
Inert Atmosphere : Seal the tube with a septum and purge with Argon for 15 minutes.
-
Solvent and Amine Addition : Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) followed by the amine coupling partner (1.1-1.3 eq) via syringe.
-
Reaction : Place the sealed tube in a preheated oil bath or heating block at the required temperature (e.g., 100-110 °C) and stir.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Troubleshooting Guide
Q: My reaction is very slow or stalls completely. What should I do?
A:
-
Catalyst/Ligand Choice : The catalyst may be unsuitable. For this electron-rich, potentially coordinating substrate, a bulky, electron-rich biarylphosphine ligand (like RuPhos, XPhos, or SPhos for aminations; SPhos or XPhos can also be effective in Suzuki couplings) is often necessary to facilitate the reaction.[1][17]
-
Base Incompatibility : The base may be too weak or poorly soluble. For Buchwald-Hartwig, strong bases like NaOtBu or LiHMDS are common.[1][19] For Suzuki, ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous if required.[7][20]
-
Inert Atmosphere : Oxygen can deactivate palladium catalysts. Ensure your solvents are properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).[21]
-
Water Content : In Suzuki couplings, a small amount of water is often necessary to facilitate the catalytic cycle.[22][23] However, in Buchwald-Hartwig reactions, conditions should generally be anhydrous.
Q: I am observing significant dehalogenation (replacement of Bromine with Hydrogen). How can I prevent this?
A: Dehalogenation is a common side reaction, often competing with the desired coupling.[5]
-
Ligand Choice : Using a more sterically hindered ligand can sometimes disfavor the beta-hydride elimination pathway that leads to dehalogenation.
-
Reaction Time/Temperature : Lowering the reaction temperature or shortening the reaction time once the product is formed can minimize side reactions.
-
Base : The choice of base can influence this side reaction. Experiment with different bases (e.g., switching from NaOtBu to K₃PO₄).
Q: My product yield is low, and I see many byproducts. What are the likely causes?
A:
-
Homocoupling : Boronic acid homocoupling (in Suzuki reactions) or amine homocoupling can occur. This is often an issue of catalyst choice and reaction conditions.
-
Catalyst Poisoning : The nitrogen atoms in your substrate can act as catalyst poisons.[1][2] Using a higher catalyst loading (e.g., increasing from 2 mol% to 5 mol%) might be necessary. Some modern precatalysts are designed to be more resistant to poisoning.[12][16]
-
Substrate Purity : Ensure your starting materials, especially the boronic acid, are pure. Impurities can interfere with the reaction.
Visual Guides
Caption: General workflow for cross-coupling catalyst screening.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 11. google.com [google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
optimizing reaction temperature for 5-Bromo-N-phenylpyridin-3-amine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-N-phenylpyridin-3-amine, with a focus on optimizing reaction temperature. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the reaction of 3,5-dibromopyridine with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Reaction temperature is a critical parameter in the synthesis of this compound. An optimal temperature is crucial for achieving a high yield. For many Buchwald-Hartwig aminations, a temperature of around 80°C has been found to be optimal for achieving excellent yields.[1] However, higher temperatures can sometimes lead to side reactions, such as dehalogenation, which can reduce the yield and purity of the desired product. In some cases, lowering the temperature to around 100°C has been shown to suppress these side reactions and improve yields.[2] Microwave-assisted synthesis can also be employed to improve yields and significantly shorten reaction times.[3]
Q3: What are the key components of the catalyst system for this reaction?
A3: The catalyst system is crucial for a successful Buchwald-Hartwig amination. It typically consists of:
-
Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Phosphine Ligand: The choice of ligand is critical and can significantly impact the reaction's efficiency. Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos are often effective for this type of transformation. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
Q4: What is the role of the base in this reaction, and which bases are commonly used?
A4: The base is required to deprotonate the amine, which then allows it to couple with the aryl halide. Strong, non-nucleophilic bases are typically used. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium hydroxide (KOH).[1][2] The choice of base can influence the reaction rate and selectivity.
Q5: Why is an inert atmosphere important for this reaction?
A5: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and deactivation of the catalyst, which would otherwise lead to lower yields.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may have been oxidized or is not in its active form. | Ensure the reaction is set up under a strict inert atmosphere (nitrogen or argon). Use freshly opened or properly stored palladium precursors and ligands. Consider using a pre-catalyst that is more air-stable. |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition. | Optimize the reaction temperature. Start with a literature-reported temperature for similar reactions (e.g., 80-100°C) and then screen a range of temperatures (e.g., in 10°C increments) to find the optimum. | |
| Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos, BINAP). The optimal ligand can be substrate-dependent. | |
| Ineffective Base: The base may not be strong enough to deprotonate the aniline effectively, or it may be sterically hindered. | Try alternative strong, non-nucleophilic bases such as NaOtBu, KOtBu, or K₃PO₄. Ensure the base is anhydrous. | |
| Presence of Significant Impurities | Dehalogenation of Starting Material: A common side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This is often promoted by high temperatures. | Lower the reaction temperature.[2] Sometimes a milder base can also help reduce this side reaction. |
| Formation of Bis-arylated Product: Reaction of the product with another molecule of the aryl halide. | Use a slight excess of the aniline relative to the 3,5-dibromopyridine to favor the mono-amination product. | |
| Residual Starting Materials: Incomplete reaction. | Increase the reaction time or slightly increase the reaction temperature. Ensure the catalyst loading is appropriate (typically 1-5 mol%). | |
| Difficulty in Product Purification | Co-elution of Product and Ligand/Byproducts: The product may have a similar polarity to the phosphine ligand oxide or other reaction byproducts, making chromatographic separation difficult. | Choose a purification method other than silica gel chromatography if co-elution is an issue. Recrystallization or acid-base extraction can be effective alternatives. Washing the crude product with a non-polar solvent like pentane can sometimes remove residual ligand. |
| Product is an Oil or Difficult to Crystallize: The final product may not be a solid at room temperature. | If a solid is expected, try different crystallization solvents or techniques like trituration with a non-polar solvent. If the product is inherently an oil, purification by column chromatography followed by removal of solvent under high vacuum is the standard procedure. |
Data Presentation
Table 1: Effect of Temperature on Yield for a Model Buchwald-Hartwig Amination
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Room Temperature | 24 | < 5 | General Observation |
| 2 | 60 | 24 | 45 | Hypothetical Data |
| 3 | 80 | 24 | 92 | [1] |
| 4 | 100 | 24 | 85 (with some dehalogenation) | [2] |
| 5 | 120 | 12 | 75 (increased byproducts) | Hypothetical Data |
Note: The data in this table is based on a representative Buchwald-Hartwig amination reaction and serves as a general guideline. Optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
General Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
3,5-Dibromopyridine
-
Aniline
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equivalents).
-
Addition of Reactants: Add the anhydrous solvent to the flask, followed by 3,5-dibromopyridine (1.0 equivalent) and aniline (1.1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography, recrystallization, or other suitable methods.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
References
Technical Support Center: Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine
Welcome to the technical support center for the Suzuki coupling of 5-Bromo-N-phenylpyridin-3-amine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully carrying out this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base plays several crucial roles in the Suzuki coupling catalytic cycle. Its primary function is to activate the organoboron compound (boronic acid or its ester) to form a more nucleophilic borate species.[1] This "ate" complex then undergoes transmetallation with the palladium catalyst more readily. The base also facilitates the formation of the active Pd(0) catalyst and can influence the rate of reductive elimination.
Q2: Which base should I choose for the Suzuki coupling of this compound?
A2: For substrates containing amine groups, such as this compound, a common and effective choice of base is potassium phosphate (K₃PO₄).[2][3] Amines can interact with the palladium center, and K₃PO₄ is known to be effective in such cases, possibly by facilitating the deprotonation of the amine coordinated to the palladium.[2][3] Other common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) have also been used successfully in Suzuki reactions of various bromopyridines.[4] The optimal base may need to be determined empirically for your specific reaction conditions.
Q3: My reaction yield is low. What are the common causes for aminopyridine substrates?
A3: Low yields with aminopyridine substrates can be attributed to several factors. The amine functionality can act as a ligand, coordinating to the palladium catalyst and inhibiting its catalytic activity. This is a form of catalyst poisoning. Additionally, the electronic properties of the aminopyridine can make the carbon-bromine bond more difficult to break during the oxidative addition step. Side reactions, such as dehalogenation or homocoupling of the boronic acid, can also reduce the yield.
Q4: Can the N-phenyl group on the amine affect the reaction?
A4: Yes, the N-phenyl group can have steric and electronic effects. Sterically, it adds bulk near the reactive site, which could influence the approach of the catalyst and the coupling partners. Electronically, it can modulate the electron density of the pyridine ring and the coordinating ability of the amine nitrogen, potentially affecting the rate and efficiency of the reaction.
Q5: The reaction is not going to completion, and I see starting material remaining. What should I do?
A5: If the reaction stalls, consider the following:
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Catalyst deactivation: The palladium catalyst may have been deactivated. You could try adding a fresh portion of the catalyst.
-
Insufficient base: Ensure you are using a sufficient excess of the base.
-
Reaction time and temperature: The reaction may require a longer time or a higher temperature. However, be cautious as higher temperatures can also lead to catalyst decomposition and side reactions.
-
Degassing: Inadequate removal of oxygen can lead to oxidation of the palladium catalyst and boronic acid. Ensure your solvents are properly degassed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst poisoning by the amine group. | Use a bulkier phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) which can help stabilize the catalyst and prevent inhibition. Consider protecting the amine group if other solutions fail. |
| Ineffective base. | While K₃PO₄ is a good starting point, screen other bases such as Na₂CO₃, Cs₂CO₃, or even a fluoride source like CsF. The choice of base can be critical. | |
| Poor solubility of reagents. | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture like 1,4-dioxane/water is common.[2][3] | |
| Significant Debromination of Starting Material | Presence of a hydrogen source and catalyst deactivation pathway. | Use rigorously degassed solvents. Ensure the base is not excessively strong or used in too large an excess, which can sometimes promote this side reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen; reaction conditions too harsh. | Thoroughly degas the reaction mixture. Lowering the reaction temperature might help. Ensure the purity of the boronic acid. |
| Inconsistent Results | Variability in reagent quality or reaction setup. | Use high-purity reagents, especially the palladium catalyst and the base. Ensure consistent and thorough degassing for each run. Finely grinding solid bases can improve reproducibility. |
Data Presentation: Effect of Base on Suzuki Coupling Yields (General Observations)
| Base | Common Solvents | Temperature Range (°C) | General Applicability and Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80 - 110 | Often effective for heteroaromatic substrates, especially those with coordinating groups like amines.[2][3] |
| Na₂CO₃ | Toluene/Ethanol/H₂O, DMF/H₂O | 80 - 100 | A widely used, cost-effective base. Good starting point for many Suzuki couplings.[4] |
| K₂CO₃ | DME, Toluene/H₂O, THF | 80 - 100 | Similar to Na₂CO₃, another common and effective inorganic base. |
| Cs₂CO₃ | 1,4-Dioxane, Toluene, THF | 80 - 120 | A stronger and more soluble base, often used for more challenging couplings but is more expensive.[5] |
| Et₃N | DMF, Toluene | 80 - 110 | An organic base, sometimes used but generally less common for this type of substrate than inorganic bases. |
Experimental Protocols
Key Experiment: Suzuki Coupling of a 5-Bromo-3-aminopyridine Derivative
This protocol is adapted from a procedure for the closely related substrate, 5-bromo-2-methylpyridin-3-amine, and is a recommended starting point.[2][3][6]
Reaction Scheme:
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vessel (e.g., a Schlenk flask) add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-N-phenylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-N-phenylpyridin-3-amine.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound and provides systematic solutions.
Problem 1: Oily or Gummy Product After Synthesis
Question: My crude product of this compound is an oil or a sticky solid, making it difficult to handle. What should I do?
Answer:
An oily or gummy consistency in the crude product often indicates the presence of residual solvents, low-melting impurities, or unreacted starting materials. Here is a step-by-step approach to address this issue:
-
Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed under reduced pressure. Heating the flask gently (e.g., 40-50 °C) on a rotary evaporator can aid in the removal of high-boiling solvents like DMF or DMSO.
-
Trituration: Attempt to solidify the product by trituration. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points.
-
Acid-Base Extraction: If the product is still oily, an acid-base workup can be effective. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1 M HCl). The amine product should move to the aqueous layer. The layers are then separated, and the aqueous layer is basified (e.g., with 1 M NaOH) to precipitate the purified amine, which can then be extracted back into an organic solvent.
-
Chromatographic Purification: If the above methods fail, column chromatography is the most reliable method for separating the desired product from complex impurity profiles.
Problem 2: Streaking or Poor Separation During Column Chromatography
Question: I am trying to purify this compound using silica gel column chromatography, but the compound is streaking badly, leading to poor separation. How can I improve this?
Answer:
Streaking of amines on silica gel is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface. This can be mitigated by:
-
Adding a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase.[1][2][3]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., hexanes/ethyl acetate).
-
Ammonia: A solution of 7N ammonia in methanol can be used to prepare a modified mobile phase, for instance, by adding it to a dichloromethane/methanol mixture.
-
-
Using a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic compounds, often providing excellent separation with neutral mobile phases like hexanes/ethyl acetate.[3]
-
-
Reverse-Phase Chromatography: If normal-phase chromatography remains challenging, consider using reverse-phase (C18) silica gel. A typical mobile phase would be a gradient of acetonitrile in water, sometimes with a basic modifier like triethylamine to improve peak shape.[2]
Problem 3: Difficulty in Achieving High Purity by Recrystallization
Question: I am struggling to obtain a high-purity solid of this compound through recrystallization. The crystals are either not forming or seem to be contaminated. What can I do?
Answer:
Successful recrystallization depends heavily on the choice of solvent and the impurity profile.
-
Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic solvent screen is recommended. Test small amounts of your material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
-
Impurity Profile: If the impurities have similar solubility to the product, a single recrystallization may not be sufficient. In such cases, a preliminary purification step like column chromatography is advisable to remove the bulk of the impurities before a final recrystallization step.
-
Seeding: If crystal formation is slow or does not occur upon cooling, adding a small seed crystal of the pure compound can induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. For a Buchwald-Hartwig amination of 3,5-dibromopyridine with aniline, potential impurities include:
-
Unreacted starting materials: 3,5-dibromopyridine and aniline.
-
Bis-arylated product: 3,5-di(phenylamino)pyridine.
-
Hydrodehalogenated side-product: 3-(phenylamino)pyridine.
-
Catalyst residues: Palladium and ligand-related impurities.
If synthesized via nucleophilic aromatic substitution (SNAr), unreacted 3,5-dibromopyridine and potential side-products from reaction at other positions (if applicable under the reaction conditions) could be present.
Q2: What is a good starting point for a mobile phase in silica gel chromatography for this compound?
A2: A good starting point for a gradient elution on silica gel would be from 100% hexanes to a mixture of hexanes and ethyl acetate. Based on the polarity of similar compounds, a mobile phase of 10-30% ethyl acetate in hexanes is a reasonable range to start scouting for optimal separation. Remember to add 0.1-1% triethylamine to the mobile phase to prevent streaking.
Q3: Is this compound stable? What are the recommended storage conditions?
Data Presentation
Table 1: Solubility Characteristics (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Dichloromethane | High | High |
| Chloroform | High | High |
| Ethyl Acetate | Moderate | High |
| Acetone | Moderate | High |
| Methanol | Moderate | High |
| Ethanol | Low to Moderate | High |
| Toluene | Low | Moderate to High |
| Hexanes | Very Low | Low |
| Water | Insoluble | Insoluble |
Note: This table is based on general solubility trends for similar aromatic amines and should be confirmed experimentally for this compound.
Table 2: Representative Column Chromatography Parameters
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reverse Phase) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 Silica Gel |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5% Et₃N | Acetonitrile/Water with 0.1% Et₃N |
| Gradient | 5% to 40% Ethyl Acetate | 20% to 80% Acetonitrile |
| Detection | UV at 254 nm | UV at 254 nm |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
-
Preparation of the Column: A glass column is slurry-packed with silica gel in the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate with 0.5% triethylamine).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the mobile phase and adsorbed onto a small amount of silica gel. The solvent is carefully evaporated to yield a dry, free-flowing powder. This dry-loaded sample is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes (containing 0.5% triethylamine). The gradient can be run, for example, from 5% to 40% ethyl acetate over 10-20 column volumes.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on prior solubility screening, select a suitable solvent or solvent system (e.g., ethanol/water, toluene).
-
Dissolution: The crude, semi-purified solid is placed in an Erlenmeyer flask. The chosen solvent is added portion-wise to the flask, which is heated (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel with fluted filter paper.
-
Crystallization: The flask is removed from the heat and allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration, washed with a small amount of cold recrystallization solvent, and then dried under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Technical Support Center: Dehalogenation of 5-Bromo-N-phenylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering dehalogenation of 5-Bromo-N-phenylpyridin-3-amine during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Troubleshooting Guide: Minimizing Dehalogenation
Dehalogenation, the premature removal of the bromine atom from this compound to yield N-phenylpyridin-3-amine, is a common side reaction in palladium-catalyzed cross-coupling processes. This competing reaction reduces the yield of the desired product. The following guide provides strategies to mitigate this issue.
Key Factors Influencing Dehalogenation
Several factors can promote the undesired hydrodehalogenation side reaction. Understanding these can help in optimizing your reaction conditions. An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene and an imine product.[1] Key contributing factors include:
-
Catalyst System: Highly active palladium catalysts, especially those with very electron-rich and bulky phosphine ligands, can sometimes favor the dehalogenation pathway.
-
Base: The choice and strength of the base can play a significant role. Stronger bases, particularly alkoxides, in the presence of a hydrogen source, can increase the rate of dehalogenation.
-
Solvent: Solvents that can act as hydrogen donors, such as alcohols, can contribute to the formation of the dehalogenated byproduct.
-
Temperature: Higher reaction temperatures can sometimes lead to an increase in side reactions, including dehalogenation.
Decision-Making Workflow for Troubleshooting
This workflow can guide you through the process of identifying and resolving dehalogenation issues in your reaction.
Caption: A decision tree for troubleshooting dehalogenation.
Quantitative Troubleshooting Scenarios
The following table summarizes potential reaction conditions and their expected outcomes regarding the yield of the desired coupled product versus the dehalogenated byproduct, N-phenylpyridin-3-amine. These are representative values based on general principles of cross-coupling reactions and may vary depending on the specific coupling partners.
| Scenario | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield of Desired Product | Expected Yield of Dehalogenated Byproduct | Recommendation |
| High Dehalogenation | Pd(PPh₃)₄ (5 mol%) | NaOtBu (2.0 eq) | Toluene/t-BuOH | 110 | 30-50% | 40-60% | Lower temperature, switch to a weaker base like K₂CO₃ or K₃PO₄. |
| Moderate Dehalogenation | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane | 100 | 60-75% | 15-25% | Lower catalyst loading, consider a less electron-rich ligand. |
| Optimized for Coupling | Pd(OAc)₂ (1 mol%) / SPhos (2 mol%) | K₂CO₃ (2.0 eq) | Toluene | 80-90 | 80-95% | <10% | This is a good starting point for minimizing dehalogenation. |
| N-Protected Substrate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane/H₂O | 90 | >90% (after deprotection) | <5% | Protecting the amine as an acetamide can significantly reduce dehalogenation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of dehalogenation in my palladium-catalyzed reaction?
A1: The most common mechanism for dehalogenation involves the formation of a palladium-hydride species (Pd-H). This can occur through various pathways, such as the reaction of the palladium catalyst with an amine base, an alcohol solvent, or water. The Pd-H species can then undergo reductive elimination with the aryl bromide coordinated to the palladium, replacing the bromine with a hydrogen atom.
Caption: A simplified proposed pathway for dehalogenation.
Q2: Can the purity of my this compound starting material affect the level of dehalogenation?
A2: Yes, impurities in the starting material can potentially influence the reaction. For instance, the presence of any residual reducing agents from the synthesis of the starting material could contribute to the formation of palladium-hydride species, leading to increased dehalogenation. It is always recommended to use highly pure starting materials for cross-coupling reactions.
Q3: I am performing a Suzuki-Miyaura coupling. Can the boronic acid reagent contribute to dehalogenation?
A3: While less common, some boronic acids or their impurities can potentially act as hydride donors, especially under certain conditions. However, the more likely sources of hydrogen are the base and solvent. If you suspect the boronic acid, ensure it is of high purity.
Q4: Is it possible to completely eliminate dehalogenation?
A4: In many cases, it is challenging to completely eliminate the dehalogenation side reaction. The goal is to optimize the reaction conditions to maximize the yield of the desired product and minimize the formation of the dehalogenated byproduct to a negligible or easily separable level.
Q5: How can I accurately quantify the amount of dehalogenated byproduct in my reaction mixture?
A5: The most common methods for quantifying the ratio of your desired product to the dehalogenated byproduct are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, by integrating the signals corresponding to unique protons on each compound, provided there are well-resolved peaks.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with an Arylboronic Acid
This protocol is adapted from a similar reported procedure and serves as a good starting point for the coupling of this compound.[2]
Materials:
-
5-bromo-2-methylpyridin-3-amine (or this compound)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide with an Amine
This is a general protocol that can be adapted for the reaction of this compound with a desired amine coupling partner.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To a glovebox or a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Add this compound (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-N-phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-N-phenylpyridin-3-amine. The following information addresses common issues related to solvent effects in key cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
The most common and synthetically useful cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Q2: Which solvents are typically recommended for Suzuki-Miyaura coupling of this compound?
A mixture of 1,4-dioxane and water, typically in a 4:1 volume ratio, is a frequently used and effective solvent system for Suzuki-Miyaura reactions involving bromo-aminopyridine derivatives.[1][2] Other common solvents for this reaction include toluene and tetrahydrofuran (THF).[3]
Q3: What are the recommended solvents for Buchwald-Hartwig amination with this compound?
For Buchwald-Hartwig amination, toluene is often the solvent of choice, leading to high conversion rates.[4] Other commonly used solvents include 1,4-dioxane and xylenes.[4][5] While less common, reports have shown successful reactions in dimethylformamide (DMF) and even aqueous systems for certain substrate and ligand combinations.[5][6]
Q4: Can the amine group on the pyridine ring interfere with the reaction?
Yes, the primary amine group at the 3-position can coordinate to the palladium catalyst. This interaction can potentially influence the catalytic cycle. In some cases, protection of the amine group (e.g., as an amide) may be considered, although many successful couplings are reported with the free amine.[1]
Q5: Are there "green" or more environmentally friendly solvent alternatives?
Yes, for Suzuki-Miyaura reactions, propylene carbonate (PC) has been explored as a greener alternative to traditional organic solvents.[3] For Buchwald-Hartwig aminations, there is growing interest in using water as a solvent or even performing the reaction under solvent-free (neat) conditions.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Screen alternative solvents. If using a non-polar solvent like toluene, try a polar aprotic/water mixture such as 1,4-dioxane/water (4:1). | The polarity of the solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates. A dioxane/water mixture is often effective for aminopyridine substrates.[1][2] |
| Poor Solubility of Reagents | Ensure all reagents, especially the base (e.g., K₃PO₄, Cs₂CO₃), are adequately soluble or form a fine suspension in the chosen solvent. | Poor solubility can lead to slow reaction rates. The addition of water can sometimes aid in dissolving inorganic bases. |
| Catalyst Deactivation | Degas the solvent thoroughly before use to remove dissolved oxygen. | Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. |
| Incorrect Base | Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | The choice of base is often solvent-dependent and crucial for the transmetalation step. |
Issue 2: Low Yield or Side Product Formation in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent Choice | If using 1,4-dioxane, consider switching to toluene, which is often reported to give higher yields.[4] | Toluene is generally a good first choice for Buchwald-Hartwig aminations.[4] |
| Hydrodehalogenation Side Product | Ensure the solvent is anhydrous. | Traces of water can lead to the formation of the hydrodehalogenated product (N-phenylpyridin-3-amine). |
| Competitive Binding of Amine | Consider protecting the N-phenylpyridin-3-amine if other more nucleophilic amines are present in the reaction mixture. | The substrate's amine can compete with the desired coupling partner for coordination to the palladium center. |
| Ligand Incompatibility | Screen different phosphine ligands in conjunction with solvent screening. | The performance of a ligand can be highly dependent on the solvent system.[6] |
Quantitative Data Summary
The following tables summarize the impact of different solvents on the yield and reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for similar substrates.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Bromo-Aminopyridine Derivatives
| Solvent System | Base | Catalyst/Ligand | Temperature (°C) | Typical Yield | Reference |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 85-95 | Moderate to Good | [1][2] |
| Toluene | Varies | Varies | Varies | Varies | [3] |
| Tetrahydrofuran (THF) | Varies | Varies | Varies | Varies | [3] |
| Propylene Carbonate (PC) | Varies | Pd(OAc)₂ / PPh₃ | Varies | Good to Excellent | [3] |
Table 2: Solvent Effects on Buchwald-Hartwig Amination of Aryl Bromides
| Solvent | Base | Catalyst/Ligand | Temperature (°C) | Conversion/Yield | Reference |
| Toluene | t-BuONa | Pd₂(dba)₃ / XPhos | Varies | >95% Conversion | [4] |
| 1,4-Dioxane | t-BuONa | Pd₂(dba)₃ / XPhos | Varies | Satisfactory | [4] |
| Xylenes | NaO-t-Bu | Pd(dba)₂ / (±)-BINAP | Varies | Varies | [7] |
| Dimethylformamide (DMF) | DBU | Varies / XantPhos | Varies | Effective in some cases | [6] |
| Water | Varies | Varies / t-BuXPhos | Varies | Reported | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) (repeat 3 times).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
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Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M).
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The reaction mixture is heated to the desired temperature (e.g., 85-95 °C) and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaO-t-Bu, 1.2-1.5 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) (repeat 3 times).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M).
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Caption: Solvent selection workflow for cross-coupling reactions.
Caption: Logical troubleshooting guide for unexpected reaction outcomes.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Bromo-N-phenylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-N-phenylpyridin-3-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity management and reaction optimization.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Catalyst (Buchwald-Hartwig/Ullmann) | Ensure the palladium or copper catalyst is not deactivated. Use fresh catalyst or consider a pre-catalyst. For palladium catalysts, ensure anaerobic conditions are strictly maintained. |
| Incorrect Base | The choice and quality of the base are critical. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required. For Ullmann condensations, potassium carbonate or cesium carbonate are common. Ensure the base is anhydrous. |
| Low Reaction Temperature | Some coupling reactions, particularly Ullmann-type reactions, may require elevated temperatures to proceed efficiently.[1] Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Poor Ligand Choice (Buchwald-Hartwig) | The ligand plays a crucial role in the catalytic cycle. For challenging substrates, consider using more advanced phosphine ligands such as Xantphos or Josiphos-type ligands. |
| Starting Material Quality | Verify the purity of starting materials (e.g., 3,5-dibromopyridine, 3-amino-5-bromopyridine, or aniline) as impurities can inhibit the catalyst. |
Issue 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Mitigation Strategies
| Impurity | Potential Source | Mitigation and Removal |
| Di-phenylated Product (N,N-diphenyl-5-bromopyridin-3-amine) | Reaction of the product with another molecule of the aryl halide. | Use a slight excess of the amine coupling partner. Optimize reaction time to prevent over-reaction. Purification via column chromatography. |
| Regioisomers (e.g., 3-Bromo-N-phenylpyridin-5-amine) | If starting from 3,5-dibromopyridine, non-selective substitution can occur. | Employing a suitable ligand and catalyst system can improve regioselectivity. Careful monitoring of reaction conditions (temperature, solvent) is crucial. Separation of isomers can be challenging but may be achieved by careful column chromatography or fractional crystallization. |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring. Unreacted starting materials can typically be removed by column chromatography. |
| Debrominated Product (N-phenylpyridin-3-amine) | Reductive dehalogenation, a known side reaction in palladium-catalyzed couplings. | Minimize sources of hydrides in the reaction mixture. Ensure the quality of the base and solvent. |
| Oxidized Impurities | Exposure of the reaction mixture to air, especially at elevated temperatures. | Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common methods are transition-metal-catalyzed cross-coupling reactions:
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds and can be employed by reacting 3,5-dibromopyridine with aniline or 3-amino-5-bromopyridine with an aryl halide.
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for C-N bond formation, typically requiring higher temperatures than the Buchwald-Hartwig reaction.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the concentrations of reactants, products, and major impurities over time.
Q3: What are the typical purification methods for this compound?
A3: The crude product is typically purified by one or a combination of the following methods:
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Silica Gel Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and byproducts.[1][2] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective.
-
Crystallization: If a solid, the purified product from column chromatography can be further purified by crystallization from a suitable solvent or solvent mixture to remove minor impurities.[1]
Q4: How do I characterize the final product and its purity?
A4: The structure and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. An area percentage of >98% is often considered pure for many applications.
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Melting Point: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
3,5-Dibromopyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromopyridine (1.0 eq), Palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by aniline (1.2 eq).
-
Add sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography.
Impurity Management Workflow
Caption: Troubleshooting workflow for impurity management.
Quantitative Data Summary
The following table provides representative data on how reaction parameters can influence product yield and purity. These are illustrative values and actual results may vary.
Table 1: Effect of Reaction Conditions on Buchwald-Hartwig Amination
| Entry | Catalyst/Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Pd(OAc)₂/Xantphos | NaOtBu | 100 | 12 | 85 | 95 |
| 2 | Pd₂(dba)₃/BINAP | Cs₂CO₃ | 110 | 24 | 78 | 92 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ | 100 | 18 | 82 | 96 |
| 4 | CuI/L-proline | K₂CO₃ | 120 | 36 | 65 | 88 |
References
Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-N-phenylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-N-phenylpyridin-3-amine in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Decomposition of starting material or product; Inefficient extraction. | - Monitor reaction completion by TLC or LC-MS before starting workup.- For Suzuki reactions, ensure the boronic acid is not degraded and the base is appropriate.[1] For Buchwald-Hartwig reactions, ensure the catalyst and ligand are active and the base is sufficiently strong.[2][3][4]- The basicity of the pyridine nitrogen can lead to partitioning into the aqueous layer during acidic washes. Perform extractions with a suitable organic solvent at a neutral or slightly basic pH. |
| Product Contaminated with Palladium Catalyst | Inefficient removal of the palladium catalyst during workup. | - Filtration through Celite® or Silica Gel: After quenching the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® or silica gel to remove the precipitated palladium catalyst.[5]- Aqueous Wash: A wash with an aqueous solution of a chelating agent like EDTA or thiourea can help remove residual palladium.- Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.[6] |
| Formation of an Emulsion During Extraction | Presence of polar byproducts, unreacted starting materials, or inorganic salts. | - Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite® before extraction.- Allow the mixture to stand for an extended period to allow for phase separation. |
| Product is a Sticky Oil or Difficult to Solidify | Presence of impurities, residual solvent, or byproducts. | - Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether).- Chromatography: Purify the product using column chromatography on silica gel.- Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system can improve purity. |
| Presence of Debrominated Byproduct | Reductive dehalogenation of the starting material. | - This is a common side reaction in palladium-catalyzed couplings.[4]- Optimize reaction conditions to minimize this side reaction (e.g., use a different ligand, lower reaction temperature, or shorter reaction time).- The debrominated byproduct can often be separated from the desired product by column chromatography. |
| Product is Soluble in Both Aqueous and Organic Layers | The presence of both a basic pyridine nitrogen and a lipophilic phenyl group can impart amphiphilic properties. | - Carefully adjust the pH of the aqueous layer. A slightly basic pH will keep the pyridine nitrogen unprotonated, favoring partitioning into the organic layer.- Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.- Perform multiple extractions to ensure complete recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki-Miyaura reaction involving this compound?
A1: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent (e.g., ethyl acetate), and washing with water or brine.[7] Due to the basic nature of the product, it is advisable to avoid acidic washes that could protonate the pyridine nitrogen and pull the product into the aqueous layer. After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filtering, the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography.[8]
Q2: How can I effectively remove the palladium catalyst after a Buchwald-Hartwig amination?
A2: Several methods can be employed to remove residual palladium. A common first step is to filter the reaction mixture through a pad of Celite® or silica gel.[5] For more complete removal, the crude product can be dissolved in a suitable solvent and treated with a scavenger resin or activated carbon.[6] Alternatively, washing the organic layer with an aqueous solution containing a chelating agent can be effective.
Q3: My product appears as a dark, oily residue. What are the next steps for purification?
A3: A dark, oily residue often indicates the presence of residual palladium catalyst and other impurities. The first step is to attempt purification by column chromatography on silica gel using an appropriate eluent system. If the product is still not pure, trituration with a non-polar solvent or recrystallization from a suitable solvent pair can be attempted to induce crystallization and improve purity.
Q4: I am observing a significant amount of homocoupling of the boronic acid in my Suzuki reaction. How can I minimize this?
A4: Homocoupling is a common side reaction. It can often be minimized by ensuring the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can lead to homocoupling. Using a slight excess of the boronic acid and optimizing the base and reaction temperature can also help favor the desired cross-coupling reaction.
Q5: Can I use an acidic wash to remove inorganic bases from the reaction mixture?
A5: While an acidic wash is effective for removing inorganic bases, it should be used with caution for products containing a basic pyridine ring like those derived from this compound. The acidic conditions can protonate the pyridine nitrogen, making the product water-soluble and leading to significant product loss into the aqueous layer. A wash with water or brine is generally a safer alternative.
Data Presentation
The following table summarizes typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions involving substituted bromopyridines, which can serve as a benchmark for reactions with this compound. Purity is typically assessed after chromatographic purification.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Solvent | Base | Yield Range (%) | Typical Purity after Chromatography (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₃PO₄ | 60-95 | >95 |
| Suzuki-Miyaura | Heteroarylboronic acid | Pd(dppf)Cl₂ | Toluene/H₂O | Na₂CO₃ | 50-85 | >95 |
| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / BINAP | Toluene | NaOtBu | 70-98[3] | >98 |
| Buchwald-Hartwig | Primary amine | Pd(OAc)₂ / XPhos | 1,4-Dioxane | Cs₂CO₃ | 65-90[3] | >95 |
Experimental Protocols
Detailed Workup Protocol for a Suzuki-Miyaura Reaction
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the cooled mixture with a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration (Palladium Removal): Filter the diluted mixture through a short pad of Celite® to remove the bulk of the palladium catalyst and any insoluble inorganic salts. Wash the filter cake with additional organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water or brine. Avoid acidic washes. If an emulsion forms, add a small amount of brine to help break it.
-
Phase Separation and Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Mandatory Visualization
Caption: General workflow for the workup of a palladium-catalyzed cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. cssp.chemspider.com [cssp.chemspider.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
stability issues of 5-Bromo-N-phenylpyridin-3-amine under reaction conditions
Welcome to the technical support center for 5-Bromo-N-phenylpyridin-3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and handling this compound effectively during their experiments.
Troubleshooting Guide & FAQs
This section addresses common questions and potential issues encountered when working with this compound.
Q1: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?
A1: Discoloration and the appearance of multiple spots on a TLC plate often indicate decomposition of the starting material or the formation of side products. Several factors could contribute to this:
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Thermal Stress: While this compound shows stability in certain reactions at elevated temperatures (e.g., Suzuki couplings up to 95°C), prolonged heating or excessively high temperatures can lead to decomposition. Thermal degradation of brominated aromatic compounds can be complex, potentially leading to a mixture of byproducts.
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Presence of Strong Acids or Bases: The aminopyridine moiety is sensitive to strong acidic and basic conditions. Protonation of the pyridine nitrogen or the exocyclic amine can alter the electronic properties of the molecule, potentially making it more susceptible to nucleophilic attack or other side reactions. Strong bases may promote side reactions, including elimination or amination at other positions if starting from a di-halogenated precursor.
-
Oxidation: The amine group can be susceptible to oxidation, which can be catalyzed by trace metals or exposure to air, especially at elevated temperatures. This can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Lower the reaction temperature if possible.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use purified, degassed solvents.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
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If strong acids or bases are required, consider using milder reagents or adding them at lower temperatures.
Q2: I am having difficulty with the purification of my product. What are the likely impurities?
A2: Purification challenges often arise from the formation of closely related byproducts. Based on the reactivity of similar compounds, potential impurities could include:
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Debrominated product: Reductive debromination can occur, especially in the presence of certain catalysts (like palladium on carbon with a hydrogen source) or reducing agents.
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Hydrolysis products: Although N-phenylpyridinylamines are generally stable, prolonged exposure to aqueous acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis of the N-phenyl bond.
-
Oxidized byproducts: As mentioned, oxidation of the amine functionality can lead to colored, often polar, impurities that can complicate purification.
-
Side-products from reaction with nucleophiles: The pyridine ring can be susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common for the 3-amino isomer compared to 2- or 4-substituted pyridines.
Purification Tips:
-
Use a gradient elution during column chromatography to improve separation.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel) if you suspect your compound is degrading on silica.
-
Recrystallization can be an effective method for removing minor impurities if a suitable solvent system can be found.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are crucial to maintain the integrity of the compound.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration.[3] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[4]
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Handling: Handle in a well-ventilated area, preferably in a fume hood.[1][2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2] Avoid creating dust.[1][2]
Q4: What are the known incompatibilities for this compound?
A4: While specific reactivity data is limited, based on its chemical structure, this compound is expected to be incompatible with:
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Strong oxidizing agents: These can react with the amine group.[5]
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Strong acids: Can cause vigorous reactions and potential degradation.
-
Halogens: Aminopyridines can react with halogens, leading to further halogenation of the ring.
Data on Reaction Condition Tolerance
The following table summarizes reaction conditions under which this compound and its close analogs have been successfully used, providing an indication of its stability profile.
| Parameter | Condition | Context | Source |
| Temperature | 60°C | Acylation with acetic anhydride and H₂SO₄ (cat.) | [6] |
| 85-95°C | Suzuki cross-coupling with Pd(PPh₃)₄ and K₃PO₄ | [6] | |
| 180°C (microwave) | Synthesis of a derivative from 3,5-dibromopyridine | [7] | |
| Catalysts | Pd(PPh₃)₄ | Suzuki cross-coupling | [6] |
| Pd₂(dba)₃/BINAP | Buchwald-Hartwig amination of related compounds | [7] | |
| CuI/K₃PO₄ | Copper-catalyzed amination of related compounds | [7] | |
| Bases | K₃PO₄ | Suzuki cross-coupling | [6] |
| t-BuONa/NaNH₂ | Amination of related dihalopyridines | [7] | |
| Solvents | Acetonitrile | Acylation | [6] |
| 1,4-Dioxane/Water | Suzuki cross-coupling | [6] | |
| NMP/Toluene | Microwave-assisted synthesis of derivatives | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol is adapted from a procedure used for the Suzuki cross-coupling of a similar compound, 5-bromo-2-methylpyridin-3-amine.[6]
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In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and potassium phosphate (2.0-3.0 eq).
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v).
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Heat the reaction mixture to 85-95°C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
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Filter the mixture to remove inorganic salts.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A decision-making flowchart for troubleshooting stability issues.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. m.ciop.pl [m.ciop.pl]
- 3. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 6. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-N-phenylpyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 5-Bromo-N-phenylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where catalyst poisoning is observed with this compound?
A1: this compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to form carbon-carbon and carbon-nitrogen bonds respectively.[1][2][3][4][5][6] These reactions are highly sensitive to impurities that can poison the palladium catalyst.
Q2: What is catalyst poisoning and how does it affect my reaction?
A2: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison.[7] The poison strongly adsorbs to the active sites of the catalyst (e.g., the palladium center), rendering them unavailable for the intended reaction.[8] This leads to a significant decrease in reaction rate, low conversion of starting material, and ultimately, failure to obtain the desired product.[9][10]
Q3: What are the most common catalyst poisons I should be aware of in these reactions?
A3: For palladium-catalyzed reactions, common poisons include:
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Sulfur Compounds: Elemental sulfur and various organic/inorganic sulfur compounds are potent poisons.[1][9][10]
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Halides and Cyanides: These can strongly coordinate to the metal center.[7]
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Water and Oxygen: While some protocols tolerate water, excess water or oxygen can lead to catalyst deactivation, particularly for Ziegler-Natta catalysts.[7][11]
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Nitrogen-Containing Compounds: Certain nitrogen-containing heterocycles, nitriles, and nitro compounds can act as poisons by binding to the palladium catalyst.[7]
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Phosphorus Compounds: While phosphine ligands are essential, certain phosphorus-containing impurities or byproducts can deactivate the catalyst.[12]
Q4: Can the this compound substrate itself poison the catalyst?
A4: Yes, under certain conditions, substrates with donor sites, like the pyridine nitrogen in your starting material, can potentially interfere with the catalyst's performance.[13] However, in well-optimized reactions like the Buchwald-Hartwig amination, the substrate is designed to react appropriately. Poisoning is more commonly associated with unforeseen impurities in the starting material or reagents.[1][10]
Troubleshooting Guides
Issue 1: My cross-coupling reaction has stalled or shows very low conversion.
This is a classic symptom of catalyst poisoning. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for a stalled cross-coupling reaction.
Issue 2: I suspect sulfur is poisoning my catalyst. How can I confirm and resolve this?
Elemental sulfur is a common culprit, sometimes introduced during the synthesis of halogenated starting materials.[1][10]
Confirmation:
-
'Good Use Test': Run a small-scale, standard reaction with a batch of starting material known to be good and compare it against the suspect batch. A failed reaction with the new batch strongly indicates an impurity.[10]
-
Analytical Tests: While challenging, specialized analytical techniques can sometimes identify trace sulfur.
Resolution:
-
Purification: A robust purification of the this compound starting material, including an aqueous wash, can often remove the problematic impurity.[10]
-
Alternative Synthesis: If the issue persists across batches, consider a "sulfur-free" synthesis route for your starting material.[1][10]
Quantitative Data Summary
The impact of catalyst poisons can be dramatic, even at parts-per-million (ppm) levels.
Table 1: Common Palladium Catalyst Poisons and Their Sources
| Poison Class | Examples | Common Sources |
| Sulfur Compounds | Elemental Sulfur (S₈), H₂S, Thiols | Side-product in halide synthesis (e.g., using SOCl₂)[10] |
| Halides/Pseudohalides | Excess I⁻, Br⁻, CN⁻ | Impurities in salts, reagents |
| Strongly Coordinating Species | CO, Phosphites, Nitriles | Impure solvents, gas lines, side-reactions |
| Heavy Metals | Mercury (Hg), Lead (Pb) | Contaminated reagents, previous reaction steps |
Table 2: Illustrative Impact of Sulfur Poison on a Suzuki Coupling Reaction (Note: Data is representative and based on literature reports for similar systems[10])
| Lot of this compound | Elemental Sulfur Content (ppm) | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| Control Lot | < 1 | 1.0 | 3 | >98% |
| Contaminated Lot A | ~50 | 1.0 | 8 | <10% (Stalled) |
| Contaminated Lot A (Revived) | ~50 | 1.0 + 1.5 (added later) | 12 | 85% |
| Contaminated Lot B (Purified) | < 1 (after purification) | 1.0 | 3 | >98% |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic secondary amine.
-
Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv).
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Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: 'Good Use Test' for Starting Material Quality Control
-
Set up two identical small-scale reactions (as per Protocol 1).
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In Reaction A, use a reference or "gold standard" lot of this compound that has previously given good results.
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In Reaction B, use the new or suspect lot of this compound.
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Run both reactions side-by-side under identical conditions.
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Monitor the conversion of both reactions at regular intervals (e.g., every hour). If Reaction B stalls or shows significantly lower conversion than Reaction A, the new lot is likely contaminated with a catalyst poison.[10]
Visualized Workflows and Mechanisms
Caption: Buchwald-Hartwig catalytic cycle and the point of catalyst poisoning.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. jmcct.com [jmcct.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.vu.nl [research.vu.nl]
scaling up 5-Bromo-N-phenylpyridin-3-amine synthesis from lab to pilot plant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 5-Bromo-N-phenylpyridin-3-amine from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 3,5-dibromopyridine with aniline in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.
Q2: What are the main challenges when scaling up this synthesis from lab to pilot plant?
A2: Key challenges include:
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Reaction Homogeneity: Maintaining a homogeneous reaction mixture can be difficult due to the use of solid bases.
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Heat Transfer: The reaction is often exothermic, and efficient heat dissipation is crucial at a larger scale to avoid side reactions and ensure safety.
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Catalyst Activity and Removal: Ensuring consistent catalyst activity and its effective removal from the final product to meet regulatory requirements (ppm levels of palladium) are critical.
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Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity on a larger scale can be challenging.
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Safety: Handling large quantities of reagents like aniline and managing the pyrophoric nature of some palladium catalysts requires stringent safety protocols.
Q3: What are the typical byproducts in this reaction?
A3: Common byproducts include:
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Bis-aminated product (3,5-di(phenylamino)pyridine): This forms when a second molecule of aniline reacts with the product.
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Hydrodehalogenation product (3-bromopyridine): This results from the removal of a bromine atom from the starting material without amination.
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Side products from ligand degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting materials | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base. 4. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all solvents and reagents are thoroughly dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1] 3. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). Ensure the base is finely powdered for better reactivity. 4. Gradually increase the reaction temperature, monitoring for byproduct formation. |
| Formation of significant amounts of bis-aminated byproduct | 1. High catalyst loading. 2. High reaction temperature or prolonged reaction time. 3. Stoichiometry of reactants. | 1. Reduce the palladium catalyst and ligand loading. 2. Optimize the reaction temperature and time to favor mono-amination. Monitor the reaction progress closely by HPLC or GC. 3. Use a slight excess of 3,5-dibromopyridine relative to aniline. |
| Product is difficult to purify | 1. Presence of closely eluting impurities. 2. Tarry materials formed during the reaction. | 1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Perform a work-up with activated carbon to remove colored impurities before chromatography. Consider crystallization as a final purification step. |
| Inconsistent yields at pilot scale | 1. Poor mixing leading to localized "hot spots". 2. Inefficient heat transfer. 3. Difficulty in maintaining an inert atmosphere in a large reactor. | 1. Ensure the reactor is equipped with an appropriate agitator for efficient mixing of solids and liquids. 2. Use a jacketed reactor with a reliable temperature control system. 3. Ensure the reactor is properly purged with an inert gas before starting the reaction and a positive pressure is maintained throughout. |
Experimental Protocols
Laboratory-Scale Synthesis
This protocol is a representative example for the synthesis of this compound.
Materials:
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3,5-Dibromopyridine (1.0 eq)
-
Aniline (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)
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Xantphos (0.02 eq)
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Sodium tert-butoxide (NaOtBu) (1.4 eq)
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Anhydrous Toluene
Procedure:
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To an oven-dried Schlenk flask, add 3,5-dibromopyridine, aniline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
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Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Pilot Plant Scale-Up Considerations
Scaling up the Buchwald-Hartwig amination requires careful consideration of several factors:
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Reactor Selection: A glass-lined or stainless steel jacketed reactor with good agitation is recommended.
-
Inert Atmosphere: The reactor must be thoroughly purged with nitrogen or argon to remove oxygen. A continuous inert gas blanket should be maintained.
-
Reagent Addition: Aniline and the catalyst solution should be added to the reactor containing 3,5-dibromopyridine and the base in toluene under controlled temperature.
-
Temperature Control: The exothermic nature of the reaction needs to be managed with an efficient cooling system.
-
Work-up and Product Isolation: The work-up procedure needs to be adapted for a larger scale, potentially involving filtration to remove inorganic salts before extraction.
-
Purification: Large-scale column chromatography or crystallization will be necessary to achieve the desired product purity.
-
Safety: All operations should be conducted in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including respiratory protection, as aniline is toxic and readily absorbed through the skin.
Data Presentation
Table 1: Illustrative Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Xantphos (2) | K₂CO₃ (2) | Toluene | 110 | 24 | 45 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 82 |
| 4 | Pd₂(dba)₃ (0.5) | Xantphos (1) | NaOtBu (1.4) | Dioxane | 100 | 16 | 78 |
| 5 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 80 | 24 | 75 |
Note: This table is for illustrative purposes to show the effect of different reaction parameters and is based on typical results for Buchwald-Hartwig amination reactions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Validation & Comparative
Navigating the Bioactive Landscape of 5-Bromo-N-phenylpyridin-3-amine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical scaffolds is paramount. This guide provides a comparative analysis of the biological activities of derivatives based on the 5-Bromo-N-phenylpyridin-3-amine core and its close structural analogs. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
While direct and extensive biological data for derivatives of the precise this compound scaffold remains limited in publicly accessible literature, a comprehensive analysis of its near structural analogs provides significant insights into its potential activities. This guide focuses on the experimentally determined biological activities of closely related compounds, primarily derivatives of 5-bromo-2-methylpyridin-3-amine, and compares them with other heterocyclic systems incorporating the key bromo- and N-phenyl-amino-moieties. The presented data spans antimicrobial, anticancer, and kinase inhibitory activities.
Comparative Analysis of Biological Activity
The biological evaluation of pyridine derivatives has revealed a spectrum of activities, with substitutions on the pyridine and N-phenyl rings playing a crucial role in determining potency and selectivity.
Antimicrobial and Biofilm Inhibition Activity
A study by Hussain et al. (2017) on a series of 5-bromo-2-methylpyridin-3-amine derivatives demonstrated significant antibacterial and biofilm inhibition properties, particularly against Escherichia coli. The data underscores the influence of the substituent on the coupled aryl ring.[1]
| Compound ID | Aryl Substituent | Biofilm Inhibition (%) against E. coli |
| 4a | 3-Chloro-4-fluorophenyl | 87.36 |
| 4b | 3,5-Dimethylphenyl | 83.90 |
| 4c | 4-Methoxyphenyl | 82.97 |
| 4d | 4-(Methylsulfonyl)phenyl | 84.30 |
| 4e | 4-Chlorophenyl | 87.09 |
| 4f | 3,4-Difluorophenyl | 91.95 |
| 4g | 3,5-Difluorophenyl | 83.62 |
| 4i | 3-Chloro-4-fluorophenyl (Acetamide) | 86.48 |
Data synthesized from Hussain et al. (2017).[1]
Anti-Thrombolytic Activity
The same study also investigated the anti-thrombolytic potential of these compounds, revealing moderate activity in preventing blood clot formation.
| Compound ID | Aryl Substituent | Clot Lysis (%) |
| 4a | 3-Chloro-4-fluorophenyl | 21.51 |
| 4b | 3,5-Dimethylphenyl | 41.32 |
| 4g | 3,5-Difluorophenyl | 29.21 |
Data synthesized from Hussain et al. (2017).[1]
Anticancer Activity of Related Heterocyclic Analogs
While specific anticancer data for this compound derivatives is scarce, related structures such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown promising results in the National Cancer Institute's (NCI) 60-cell line screen.[2]
| Compound ID | N-Aryl Substituent | Most Sensitive Cell Line | Growth Percent Inhibition (PGI) |
| 4e | 2,4-Dichlorophenyl | SNB-75 (CNS Cancer) | 41.25 |
| 4i | 2,6-Dimethylphenyl | SNB-75 (CNS Cancer) | 38.94 |
| 4i | 2,6-Dimethylphenyl | UO-31 (Renal Cancer) | 30.14 |
| 4i | 2,6-Dimethylphenyl | CCRF-CEM (Leukemia) | 26.92 |
Data from Khan et al. (2022).[2]
Kinase Inhibition by Bromo-N-phenylpyrimidinamine Scaffolds
The bromo-N-phenyl-amino-heterocycle motif is a key feature in a number of kinase inhibitors. For instance, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as inhibitors of UNC51-like kinase 1 (ULK1), a key regulator of autophagy in cancer.[3] The compound 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine) was found to be the most active in its series, inhibiting the proliferation of A549 non-small cell lung cancer cells.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key biological assays discussed.
Antibacterial Biofilm Inhibition Assay
This protocol is based on the method used for testing pyridine derivatives against E. coli.[1]
-
Bacterial Culture Preparation: A fresh culture of Escherichia coli is grown overnight in sterile Luria-Bertani (LB) broth at 37°C. The culture is then diluted to an optical density (OD600) of 0.02.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 20 mg/mL.
-
Assay Procedure:
-
In a 96-well flat-bottom microtiter plate, 180 µL of the diluted bacterial culture is added to each well.
-
20 µL of the test compound solution is added to the respective wells. A well with 20 µL of DMSO serves as the negative control.
-
The plate is incubated at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, the planktonic cells are gently removed by washing the wells three times with sterile phosphate-buffered saline (PBS).
-
The remaining adherent biofilms are fixed with 100 µL of methanol for 15 minutes.
-
The methanol is removed, and the plate is air-dried.
-
The biofilms are stained with 100 µL of 0.1% crystal violet solution for 10 minutes.
-
Excess stain is removed by washing with distilled water, and the plate is air-dried.
-
The bound crystal violet is solubilized with 100 µL of 33% glacial acetic acid.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Calculation: The percentage of biofilm inhibition is calculated using the formula: (1 - (OD of test compound / OD of negative control)) * 100.
In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
This protocol provides a general workflow for the NCI-60 screen, which was used to evaluate the anticancer activity of related triazole analogs.[2]
-
Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Compound Preparation: Test compounds are dissolved in DMSO to an appropriate stock concentration.
-
Assay Procedure:
-
Cells are seeded in 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
The test compound is added at a single concentration (e.g., 10 µM) and incubated for a further 48 hours.
-
-
Cell Viability Measurement (Sulforhodamine B Assay):
-
After the incubation period, the supernatant is discarded, and adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM trizma base.
-
-
Data Analysis: The absorbance is read at 515 nm. The percentage growth is calculated relative to the number of cells at the start of the experiment and the growth of the untreated control cells. A negative value indicates cell death.
Kinase Inhibition Assay (Generic Protocol)
This is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases like ULK1.
-
Reagents and Buffers:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.
-
Recombinant Kinase: Purified enzyme of interest (e.g., ULK1).
-
Substrate: A specific peptide or protein that is phosphorylated by the kinase.
-
ATP: Often used at a concentration close to its Km for the kinase.
-
Test Compound: Dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, the kinase, substrate, and test compound (at various concentrations) are pre-incubated in the kinase buffer for a short period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
-
Detection of Phosphorylation:
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.
-
Fluorescence/FRET-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
-
Data Analysis: The results are typically expressed as the percentage of kinase activity relative to a DMSO control. IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) are calculated by fitting the data to a dose-response curve.
Visualizing Molecular Mechanisms
To understand the potential modes of action of these compounds, it is helpful to visualize the cellular pathways they may influence.
Experimental Workflow for Biofilm Inhibition Assay
Caption: Workflow for the bacterial biofilm inhibition assay.
Hypothetical Signaling Pathway: Inhibition of Tubulin Polymerization
Several anticancer agents exert their effects by disrupting microtubule dynamics. Molecular docking studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs suggest that they may bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization.[2] This leads to mitotic arrest and ultimately apoptosis.
Caption: Inhibition of microtubule polymerization leading to apoptosis.
References
A Comparative Guide to the Reactivity of 5-Bromo-N-phenylpyridin-3-amine and Other Bromopyridines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of the reactivity of 5-Bromo-N-phenylpyridin-3-amine with other bromopyridine isomers in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is collated from existing literature and provides a framework for predicting and optimizing reaction conditions.
Executive Summary
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom on the pyridine ring. In general, the expected order of reactivity is 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine. This trend is attributed to the electronic effects within the pyridine ring, where the carbon atoms at the 2- and 4-positions are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.
This compound, the focus of this guide, is a 3-bromopyridine derivative. The presence of the electron-donating N-phenylamino group at the 3-position is expected to further decrease the reactivity of the C-Br bond at the 5-position compared to unsubstituted 3-bromopyridine due to electronic effects. However, it remains a viable substrate for various cross-coupling reactions, which are crucial for the synthesis of complex molecules in medicinal chemistry and materials science.
Factors Influencing Bromopyridine Reactivity
The following diagram illustrates the key factors that determine the reactivity of bromopyridines in cross-coupling reactions.
Structural Elucidation of 5-Bromo-N-phenylpyridin-3-amine: A Comparative Guide to Analytical Techniques
For Immediate Release
This guide provides a comparative overview of analytical techniques for the structural validation of 5-Bromo-N-phenylpyridin-3-amine, a key intermediate in pharmaceutical research and development. While X-ray crystallography provides the definitive solid-state structure, a combination of spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offers comprehensive structural confirmation in solution and the gas phase. This document outlines the expected data from each technique and provides detailed experimental protocols for researchers, scientists, and drug development professionals.
Executive Summary
The definitive three-dimensional structure of this compound in the solid state is best determined by single-crystal X-ray crystallography. However, obtaining suitable crystals can be challenging. Therefore, a suite of spectroscopic techniques is essential for routine structural confirmation and to understand the molecule's behavior in different environments. This guide presents a comparison of X-ray crystallography with NMR, MS, and IR spectroscopy, offering predicted data and standardized protocols to aid in the comprehensive characterization of this compound.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state.
Data Presentation: Crystallographic Parameters
As of this publication, a public crystal structure for this compound is not available in the Crystallography Open Database or the Cambridge Structural Database. The following table presents the type of data that would be obtained from a successful crystallographic analysis, based on data for structurally similar compounds.
| Parameter | Expected Data |
| Chemical Formula | C₁₁H₉BrN₂ |
| Formula Weight | 249.11 g/mol |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Volume | V (ų) |
| Z (Molecules per unit cell) | e.g., 4 |
| Density (calculated) | Dcalc (g/cm³) |
| Absorption Coefficient | μ (mm⁻¹) |
| R-factor | R₁ |
| Goodness-of-fit | GooF |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Spectroscopic Techniques for Structural Confirmation
NMR, MS, and IR spectroscopy are powerful tools for confirming the structure of this compound, particularly in the absence of single-crystal X-ray data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for the elucidation of the carbon-hydrogen framework.
Data Presentation: Predicted NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on established chemical shift values for substituted pyridines and anilines.
Table 1: Predicted ¹H NMR Data
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 (Pyridine) | 8.2 - 8.4 | d | ~2.5 |
| H4 (Pyridine) | 7.3 - 7.5 | t | ~2.5 |
| H6 (Pyridine) | 8.1 - 8.3 | d | ~2.5 |
| NH | 5.5 - 6.5 | br s | - |
| H2'/H6' (Phenyl) | 7.1 - 7.3 | d | ~7.5 |
| H3'/H5' (Phenyl) | 6.9 - 7.1 | t | ~7.5 |
| H4' (Phenyl) | 7.2 - 7.4 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Data
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyridine) | 145 - 148 |
| C3 (Pyridine) | 140 - 143 |
| C4 (Pyridine) | 125 - 128 |
| C5 (Pyridine) | 108 - 112 |
| C6 (Pyridine) | 147 - 150 |
| C1' (Phenyl) | 142 - 145 |
| C2'/C6' (Phenyl) | 118 - 121 |
| C3'/C5' (Phenyl) | 129 - 132 |
| C4' (Phenyl) | 122 - 125 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Data Presentation: Expected Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation
| Ion | m/z (relative abundance) | Interpretation |
| [M]⁺ (⁷⁹Br) / [M]⁺ (⁸¹Br) | 248 / 250 (Isotopic pattern) | Molecular ion |
| [M-Br]⁺ | 169 | Loss of a bromine radical |
| [C₆H₅NH]⁺ | 92 | Phenylamino fragment |
| [C₅H₃BrN]⁺ | 170 / 172 | Bromopyridyl fragment |
| [C₆H₅]⁺ | 77 | Phenyl fragment |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion and various fragment ions.[1][2][3]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Data Presentation: Characteristic Infrared Absorptions
Table 4: Predicted Infrared Spectroscopy Peaks
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3350 - 3450 | Medium | N-H stretch | Secondary amine |
| 3000 - 3100 | Medium | Aromatic C-H stretch | Pyridine, Phenyl |
| 1580 - 1620 | Strong | C=C and C=N ring stretching | Pyridine, Phenyl |
| 1250 - 1335 | Strong | Aromatic C-N stretch | Aryl amine |
| 1000 - 1100 | Strong | C-Br stretch | Bromo-aromatic |
| 690 - 900 | Strong | Aromatic C-H out-of-plane bend | Substituted aromatics |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Background Scan: A background spectrum of the clean ATR crystal is recorded.[4][5]
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.[4]
-
Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
-
Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[4]
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like this compound.
Caption: Workflow for the structural validation of a small molecule.
Conclusion
While single-crystal X-ray crystallography remains the definitive method for structural elucidation in the solid state, a combination of NMR, MS, and IR spectroscopy provides a robust and comprehensive approach to confirm the structure of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the efficient and accurate characterization of this and similar molecules.
References
Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 5-Bromo-N-phenylpyridin-3-amine and its analogs. By presenting experimental data from various spectroscopic techniques, this document aims to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and drug development settings.
Spectroscopic Data Summary
Table 1: ¹H NMR Spectroscopic Data of this compound Analogs
| Compound | Ar-H (ppm) | Pyridine-H (ppm) | NH (ppm) | Other Protons (ppm) |
| Predicted this compound | ~7.2-7.5 (m) | ~8.0-8.5 (m) | ~5.0-6.0 (br s) | - |
| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine[1] | 7.41 (m, 2H), 7.21 (m, 2H) | 7.99–7.64 (m, 2H) | - | 2.50 (s, 3H, methyl), 2.41 (s, 3H, methyl) |
| 2-Methyl-5-(3-chlorophenyl)pyridin-3-amine | - | - | - | - |
| 2-Methyl-5-(4-methoxyphenyl)pyridin-3-amine | - | - | - | - |
Note: The predicted values for this compound are estimations based on the analysis of its analogs and general principles of NMR spectroscopy.
Table 2: ¹³C NMR Spectroscopic Data of this compound Analogs
| Compound | Ar-C (ppm) | Pyridine-C (ppm) | Other Carbons (ppm) |
| Predicted this compound | ~115-145 | ~120-150 | - |
| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine[1] | 128.8, 132.5, 133.8, 134.9 | 120.5, 144.2, 145.8 | 16.7, 21.3 |
| 2-Methyl-5-(3-chlorophenyl)pyridin-3-amine | - | - | - |
| 2-Methyl-5-(4-methoxyphenyl)pyridin-3-amine | - | - | - |
Note: The predicted values for this compound are estimations based on the analysis of its analogs and general principles of NMR spectroscopy.
Table 3: FT-IR Spectroscopic Data of this compound Analogs
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C=C & C=N Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| Predicted this compound | ~3300-3400 | ~1250-1350 | ~1500-1600 | ~500-600 |
| General Aromatic Amines[2][3] | 3300-3500 (secondary amines show a single weak band) | 1250-1335 | - | - |
| 2-Methyl-5-(aryl)pyridin-3-amines | - | - | - | - |
Note: The predicted values for this compound are estimations based on the analysis of its analogs and the characteristic infrared absorption frequencies for aromatic amines and brominated compounds.
Table 4: Mass Spectrometry Data of this compound Analogs
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Predicted this compound | [M]+• and [M+2]+• in ~1:1 ratio | Loss of Br, loss of phenyl group |
| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine[1] | 198 | 183 ([M − NH₂]⁺), 170 ([M − NH₂ and CH₃]⁺), 155 ([M − NH₂ and 2CH₃]⁺) |
| 5-bromo-2-methylpyridin-3-amine[4] | 187/189 | - |
Note: The presence of bromine results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound and its analogs.
Synthesis Protocol: Suzuki Cross-Coupling
A common method for the synthesis of N-phenylpyridin-3-amine analogs involves a Suzuki cross-coupling reaction.[1]
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument.
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the characteristic isotopic pattern for bromine-containing compounds.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound and its analogs.
Caption: Synthetic and analytical workflow for this compound analogs.
Caption: Relationship between spectroscopic techniques and structural elucidation.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 2. analyzetest.com [analyzetest.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromo-N-phenylpyridin-3-amine Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds derived from the 5-Bromo-N-phenylpyridin-3-amine scaffold, summarizing their performance in recent in vitro and in vivo studies. The following sections detail their biological activities, present comparative data against alternative agents, and provide comprehensive experimental protocols for the cited assays.
I. Anticancer Activity: Targeting ULK1 in Non-Small Cell Lung Cancer
A series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, structurally related to the core topic scaffold, have been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2] Dysregulation of autophagy is a hallmark of several cancers, making ULK1 an attractive therapeutic target.
Performance Comparison of ULK1 Inhibitors
The lead compound from this series, 3s , demonstrated significant in vitro activity against the A549 non-small cell lung cancer (NSCLC) cell line and potent inhibition of the ULK1 kinase.[1] The performance of compound 3s is compared with other known ULK1 inhibitors in the table below.
| Compound/Drug | Target(s) | IC50 (ULK1) | Cell-based Potency (A549) | Reference |
| Compound 3s | ULK1 | Potent Inhibition | Inhibited Proliferation | [1] |
| SBI-0206965 | ULK1, ULK2, AMPK | 108 nM | Suppresses autophagy | [3][4] |
| MRT68921 | ULK1, ULK2, NUAK1 | 2.9 nM | Induces apoptosis | [3] |
| MRT67307 | ULK1, ULK2, IKKε, TBK1 | 45 nM | Blocks autophagy | [3] |
| XST-14 | ULK1 | 26.6 nM | Induces apoptosis in HCC | [3] |
| GW406108X | ULK1, Kif15 | 427 nM | Blocks autophagic flux | [3] |
Caption: Comparative in vitro potency of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative 3s and other known ULK1 inhibitors.
Signaling Pathway
The ULK1 signaling pathway is a central regulator of autophagy initiation. Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates ULK1.[5] During starvation or cellular stress, mTORC1 is inhibited, allowing for the activation of the ULK1 complex, which then phosphorylates downstream targets to initiate the formation of the autophagosome. Inhibition of ULK1 by compounds like 3s blocks this process, leading to an accumulation of autophagic substrates and potentially inducing apoptosis in cancer cells that rely on autophagy for survival.[1][5]
Caption: ULK1 Signaling Pathway and Inhibition.
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of ULK1. A common method is the ADP-Glo™ Kinase Assay.[6]
-
Reagents and Materials : Recombinant ULK1 enzyme, substrate (e.g., Atg13), ATP, kinase buffer, ADP-Glo™ Reagent, Kinase Detection Reagent, and the test compound.[6][7]
-
Procedure :
-
The test compound is pre-incubated with the ULK1 enzyme in a kinase buffer.
-
The kinase reaction is initiated by adding the substrate and ATP. The reaction is allowed to proceed for a set time at room temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
The luminescence is measured, which is proportional to the amount of ADP formed and thus the kinase activity. The inhibitory effect of the compound is calculated by comparing the signal to a control without the inhibitor.[6]
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8]
-
Cell Culture : A549 cells are cultured in DMEM medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[9][10]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
After incubation, the medium is replaced with a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved with a solubilizing solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell proliferation inhibition is calculated relative to untreated control cells.[8]
-
Caption: Experimental Workflow for Anticancer Evaluation.
II. Anti-thrombotic and Anti-biofilm Activities
Derivatives of 5-bromo-2-methylpyridin-3-amine have been synthesized and evaluated for their potential as anti-thrombotic and anti-biofilm agents. These studies highlight the versatility of the substituted pyridine scaffold in different therapeutic areas.
Performance Comparison
The following table summarizes the in vitro activities of the most potent compounds from this series compared to standard agents.
| Compound/Drug | Activity | Assay | Result | Reference |
| Compound 4b | Anti-thrombotic | In vitro clot lysis | 41.32% lysis | |
| Streptokinase | Anti-thrombotic | In vitro clot lysis | ~65% lysis | [11] |
| Compound 4f | Anti-biofilm | E. coli biofilm inhibition | 91.95% inhibition | |
| Ciprofloxacin | Anti-biofilm | E. coli biofilm inhibition | Concentration-dependent inhibition | [12] |
Caption: Comparative in vitro performance of 5-bromo-2-methylpyridin-3-amine derivatives.
Experimental Protocols
This assay evaluates the ability of a compound to dissolve a pre-formed blood clot.[13]
-
Blood Collection and Clot Formation : Venous blood is drawn from healthy volunteers and transferred to pre-weighed microcentrifuge tubes. The tubes are incubated to allow clot formation.[11][13]
-
Procedure :
-
After clot formation, the serum is carefully removed, and the tubes are re-weighed to determine the clot weight.
-
The test compound (dissolved in a suitable solvent) is added to the tubes containing the clots. A standard thrombolytic agent (e.g., Streptokinase) is used as a positive control, and the solvent is used as a negative control.
-
The tubes are incubated for a specified time (e.g., 90 minutes) at 37°C.
-
After incubation, the remaining fluid is removed, and the tubes are weighed again.
-
The percentage of clot lysis is calculated based on the difference in clot weight before and after treatment.[13]
-
This assay assesses the ability of a compound to prevent the formation of bacterial biofilms.[12][14]
-
Bacterial Culture : Escherichia coli is cultured in a suitable broth medium.
-
Procedure :
-
A diluted bacterial culture is added to the wells of a 96-well microtiter plate.
-
The test compound is added to the wells at various concentrations. A known antibiotic (e.g., ciprofloxacin) can be used as a positive control, and untreated wells serve as a negative control.[12]
-
The plate is incubated to allow biofilm formation.
-
After incubation, the planktonic (free-floating) bacteria are removed by washing the wells.
-
The remaining biofilm is stained with a dye such as crystal violet.
-
The excess stain is washed away, and the dye bound to the biofilm is solubilized.
-
The absorbance of the solubilized dye is measured, which is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated by comparing the absorbance of treated wells to the untreated control.[12][14]
-
Caption: Experimental Workflows for Anti-thrombotic and Anti-biofilm Assays.
References
- 1. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10266549B2 - ULK1 inhibitors and methods using same - Google Patents [patents.google.com]
- 6. promega.com [promega.com]
- 7. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cell proliferation assay [bio-protocol.org]
- 10. A549 Cell Subculture Protocol [a549.com]
- 11. In-vitro thrombolytic activity study of a polyherbal formulation developed by using extracts of different medicinal plants - Indian J Pharm Pharmacol [ijpp.org.in]
- 12. Biofilm formation inhibition assay and the determination of inhibitory concentration (IC50) value [bio-protocol.org]
- 13. Development of an in vitro model to study clot lysis activity of thrombolytic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of 5-aryl-N-phenylpyridin-3-amines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-aryl-N-phenylpyridin-3-amines, a scaffold of significant interest in medicinal chemistry and materials science, can be achieved through various catalytic cross-coupling strategies. The choice of catalytic system is paramount in determining the efficiency, substrate scope, and cost-effectiveness of the synthesis. This guide provides a comparative overview of palladium-, nickel-, and copper-based catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal methodology for their specific needs.
The construction of the target molecule involves the formation of two key bonds: a C-C bond between the pyridine ring and an aryl group, and a C-N bond between the pyridine ring and the phenylamine moiety. The primary catalytic methods to achieve this are the Suzuki-Miyaura coupling for the C-C bond and the Buchwald-Hartwig amination for the C-N bond. While palladium catalysts are the most established for these transformations, nickel and copper catalysts are emerging as viable, and often more economical, alternatives.
Performance Comparison of Catalytic Systems
The following tables summarize quantitative data for representative catalytic systems applicable to the synthesis of 5-aryl-N-phenylpyridin-3-amine and its analogues.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
This table presents data for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives, which are close structural analogues of the target compounds.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 78 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 82 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15+ | 72 |
Table 2: Comparison of Catalytic Systems for C-N Bond Formation (N-Arylation)
This table provides a comparative overview of palladium, nickel, and copper-catalyzed amination of aryl halides with amines, representing the second key bond formation. Data is based on representative examples from the literature for similar substrate classes.
| Catalyst System | Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yields (%) | Notes |
| Palladium | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane | 80-120 | 70-95 | Broad substrate scope, high catalyst activity, but palladium is a precious metal.[2][3] |
| Nickel | NiCl₂(dme) or Ni(COD)₂ | DPPF or 1,10-Phenanthroline | NaOtBu | Toluene, 2-MeTHF | 80-110 | 60-90 | Cost-effective alternative to palladium, can couple aryl chlorides.[4] |
| Copper | CuI or CuBr | Diamine or 2-aminopyridine 1-oxide based ligands | K₂CO₃, K₃PO₄, or NaOMe | DMF, DMSO | 40-130 | 50-90 | Economical and less toxic than palladium, often requires higher catalyst loading and temperature.[5][6] |
Experimental Protocols
1. Palladium-Catalyzed Suzuki-Miyaura Coupling for 5-aryl-2-methylpyridin-3-amine [1]
A mixture of 5-bromo-2-methylpyridin-3-amine (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq) is taken in a Schlenk flask. 1,4-Dioxane and water (4:1 v/v) are added, and the mixture is degassed with argon for 15 minutes. The reaction mixture is then heated at 85-95 °C for over 15 hours with stirring under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine.
2. General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and NaOtBu (1.4 eq) are added. The tube is evacuated and backfilled with argon. Toluene, 5-arylpyridin-3-amine (1.0 eq), and the aryl halide (1.2 eq) are then added. The reaction mixture is stirred at 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 5-aryl-N-phenylpyridin-3-amine.
3. Representative Nickel-Catalyzed Amination of an Aryl Chloride [4]
An oven-dried Schlenk tube is charged with NiCl₂(dme) (0.05 eq), 1,1'-bis(diphenylphosphino)ferrocene (DPPF, 0.05 eq), and sodium tert-butoxide (1.5 eq). The tube is evacuated and filled with argon. Toluene, the aminopyridine (1.2 eq), and the aryl chloride (1.0 eq) are added. The mixture is heated at 100 °C for the appropriate time. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
4. Illustrative Copper-Catalyzed N-Arylation of a Heterocyclic Amine [5]
A mixture of the 5-arylpyridin-3-amine (1.2 eq), aryl halide (1.0 eq), CuI (0.1 eq), a suitable ligand (e.g., a diamine ligand, 0.2 eq), and K₂CO₃ (2.0 eq) in DMF is stirred in a sealed tube at 110-130 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows a similar three-step catalytic cycle to form the C-N bond.[2]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Concluding Remarks
The synthesis of 5-aryl-N-phenylpyridin-3-amines is most reliably achieved through a two-step sequence involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination, with palladium catalysts offering the broadest scope and highest efficiencies. However, for cost-sensitive applications and for specific substrates, particularly those involving aryl chlorides, nickel and copper-based systems present compelling alternatives. The choice of ligand is critical for the success of all these catalytic systems, and optimization of reaction conditions is often necessary to achieve high yields. This guide provides a foundational understanding to aid in the rational selection of a catalytic system for the synthesis of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine
A Comparative Guide to Cytotoxicity Assays for Novel Compounds
For researchers and drug development professionals, selecting the appropriate cytotoxicity assay is a critical step in evaluating the therapeutic potential and safety profile of novel compounds, such as those synthesized from 5-Bromo-N-phenylpyridin-3-amine. This guide provides an objective comparison of common cytotoxicity assays, supported by experimental data and detailed protocols, to aid in making informed decisions for your research.
Comparison of Common Cytotoxicity Assays
The choice of assay depends on the mechanism of cell death, the compound's properties, and the desired experimental endpoint. The three most widely used methods are the MTT, MTS, and LDH assays. Each has distinct principles, advantages, and limitations.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1][2][3] | Cell viability and metabolic activity.[1][2] | - Well-established and widely used.- High sensitivity.[4] | - Requires a solubilization step for the formazan crystals.- Can be affected by compounds that alter cellular metabolism. |
| MTS Assay | Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step. | Cell viability and metabolic activity. | - Simpler and faster than MTT (no solubilization step).- Suitable for high-throughput screening. | - Can be more expensive than MTT.- May have higher background signals. |
| LDH Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, from damaged cells into the culture medium.[5][6][7] LDH release is an indicator of compromised cell membrane integrity.[5][6][7] | Cell membrane integrity and cytotoxicity.[5][6] | - Directly measures cell death (cytotoxicity).- The supernatant can be assayed without disturbing the cells. | - Less sensitive for detecting early apoptotic events compared to MTT.[4]- Can be affected by LDH present in serum-containing media.[8] |
Illustrative Experimental Data
To demonstrate the application of these assays, consider the following hypothetical data for two novel compounds, Compound A and Compound B , derived from this compound. The IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.[9]
| Compound | Cell Line | Assay | Incubation Time (hrs) | IC50 (µM) |
| Compound A | MCF-7 | MTT | 48 | 8.5 ± 0.7 |
| MCF-7 | LDH | 48 | 15.2 ± 1.1 | |
| Compound B | HepG2 | MTT | 48 | 12.3 ± 0.9 |
| HepG2 | LDH | 48 | 25.8 ± 1.5 | |
| Doxorubicin | MCF-7 | MTT | 48 | 1.2 ± 0.2 |
| (Control) | HepG2 | MTT | 48 | 0.9 ± 0.1 |
Note: The data presented above is for illustrative purposes and does not represent actual experimental results for specific compounds derived from this compound.
Experimental Workflow and Signaling Pathway Diagrams
Visualizing the experimental process and the potential biological pathways involved is crucial for understanding the data.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Simplified intrinsic apoptosis signaling pathway.
Detailed Experimental Protocols
Here are standardized protocols for the MTT and LDH assays.
MTT Assay Protocol
This protocol is for assessing cell viability based on mitochondrial function.[2][10]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).[11] Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][10]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Assay Protocol
This protocol measures cytotoxicity by quantifying the release of LDH from cells with damaged membranes.[5][8]
Materials:
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).[8]
-
Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[8]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
Data Calculation for LDH Assay: Percent cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
By understanding the principles and methodologies of these key assays, researchers can better design their experiments and interpret the cytotoxic effects of novel compounds synthesized from precursors like this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Comparative Analysis of 5-Bromo-N-phenylpyridin-3-amine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-N-phenylpyridin-3-amine analogs and related heterocyclic compounds. The information is compiled from recent studies on their synthesis and biological evaluation, with a focus on their potential as kinase inhibitors and anticancer agents. This document aims to offer an objective comparison based on available experimental data to inform future drug discovery and development efforts.
Structure-Activity Relationship Insights
The core structure of this compound presents multiple opportunities for chemical modification to modulate biological activity. Analysis of related pyridine and pyrimidine analogs from various studies reveals key insights into their SAR, particularly in the context of kinase inhibition.
The N-phenylpyridin-3-amine scaffold is a known hinge-binding motif for many kinases. The bromine atom at the 5-position of the pyridine ring can serve as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, such as the Suzuki coupling, to explore the chemical space and enhance potency and selectivity.[1]
Studies on related N-(pyridin-3-yl)pyrimidin-4-amine analogs have demonstrated that substitutions on the pyrimidine and phenyl rings significantly impact their inhibitory activity against cyclin-dependent kinase 2 (CDK2). For instance, the introduction of various functional groups can alter the electronic and steric properties of the molecule, leading to enhanced interactions with the kinase active site.[2] Computational studies on these analogs suggest that more electrophilic compounds tend to exhibit better chemical reactivity.[3]
In a series of pyridylpyrimidinylaminophenyl amine derivatives, which share a similar pharmacophore, amide and cyclic amide modifications led to compounds with potent c-Src kinase inhibition, with one derivative showing activity comparable to the drug imatinib.[4] This highlights the importance of the linker and the terminal groups attached to the core scaffold.
Furthermore, research on 5-bromo-pyrimidine derivatives has shown that the introduction of different substituents can result in broad-spectrum antimicrobial and potent anticancer activities against various cell lines.[5] This suggests that the 5-bromo-pyridine core in the target analogs could also be a key determinant of cytotoxicity.
While a direct and comprehensive SAR study on a unified series of this compound analogs against a single target is not available in the public domain, the collective data from related structures strongly indicate that modifications at the 5-position of the pyridine ring and on the N-phenyl ring are critical for optimizing biological activity.
Comparative Biological Data
The following tables summarize the biological activity of various analogs related to this compound. Due to the diversity of the core scaffolds and biological targets across different studies, a direct comparison of absolute potencies should be made with caution. The data is intended to illustrate the impact of structural modifications on activity.
Table 1: Antiproliferative and Kinase Inhibitory Activity of N-(pyridin-3-yl)pyrimidin-4-amine Analogs
| Compound ID | Modifications | Target | IC50 (nM) | Antiproliferative IC50 (µM) (Cell Line) |
| 7l | N-(pyridin-3-yl)pyrimidin-4-amine core with specific substitutions (details proprietary) | CDK2/cyclin A2 | 64.42 | 0.83 (MV4-11), 2.12 (HT-29), 3.12 (MCF-7), 8.61 (HeLa) |
| AZD5438 | Reference CDK2 inhibitor | CDK2/cyclin A2 | - | - |
| Palbociclib | Reference CDK inhibitor | - | - | Comparable to 7l |
Data extracted from a study on novel CDK2 inhibitors, highlighting the potency of the lead compound 7l.[2]
Table 2: Anticancer and Antimicrobial Activity of 5-Bromo-pyrimidine Derivatives
| Compound ID | Modifications | Activity Type | Results |
| 5a, 5c, 5e | 5-bromo-pyrimidine core with various substitutions | Antimicrobial | Broad-spectrum activity against tested microbial strains |
| 6b, 6d, 6h | 5-bromo-pyrimidine core with further modifications | Antimicrobial | Broad-spectrum activity against tested microbial strains |
| 5c, 5e | 5-bromo-pyrimidine core with specific side chains | Anticancer | Potent activity against Hela, A549, MCF-7, A2780, and BGC-823 cell lines, comparable to Dasatinib |
| 6d, 6g, 6h | 5-bromo-pyrimidine core with different functional groups | Anticancer | Potent activity against Hela, A549, MCF-7, A2780, and BGC-823 cell lines, comparable to Dasatinib |
This table summarizes the findings on a series of synthesized 5-bromo-pyrimidine analogs, demonstrating their potential as both anticancer and antimicrobial agents.[5]
Table 3: Biological Activities of Pyridine Derivatives from 5-Bromo-2-methylpyridin-3-amine
| Compound ID | Modifications | Activity Type | Results (% Lysis or Inhibition) |
| 4b | Acyl group on the amino group of the pyridine core | Anti-thrombolytic | 41.32% |
| 2i | Chloro and fluoro groups on the aryl ring attached to the pyridine core | Anti-thrombolytic | 31.61% |
| 4f | Specific substitution on the N-acetylated pyridine derivative | Biofilm Inhibition (E. coli) | 91.95% |
| 2f | Bulky -SMe group on the phenyl ring attached to the pyridine core | Biofilm Inhibition (E. coli) | 90.95% |
This table showcases the diverse biological activities of pyridine derivatives synthesized from a 5-bromo-pyridin-3-amine starting material.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of the subject analogs.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase, such as CDK2 or c-Src.
-
Reagents and Materials:
-
Recombinant human kinase enzyme
-
Substrate peptide (e.g., histone H1 for CDK2)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. A DMSO control (vehicle) and a no-enzyme control are included.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (MTT) Assay
This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a DMSO vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizations
The following diagrams illustrate a conceptual signaling pathway and a general experimental workflow relevant to the study of these analogs.
Caption: Conceptual Kinase Signaling Pathway showing potential targets for inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
A Comparative Guide to the Synthesis of Substituted N-Phenylpyridin-3-amines
For Researchers, Scientists, and Drug Development Professionals
The N-phenylpyridin-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active molecules. The efficient and versatile synthesis of substituted analogues of this motif is therefore of significant interest to the drug discovery and development community. This guide provides a comparative overview of the most common synthetic routes to substituted N-phenylpyridin-3-amines, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the reaction pathways.
Executive Summary
Four principal synthetic strategies dominate the landscape for the formation of the N-aryl bond in N-phenylpyridin-3-amines: Buchwald-Hartwig amination, Chan-Lam coupling, Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). Each method presents a unique profile of advantages and disadvantages in terms of reaction conditions, substrate scope, and functional group tolerance.
The Buchwald-Hartwig amination stands out for its broad applicability and generally high yields, benefiting from a well-developed portfolio of palladium catalysts and ligands. The Chan-Lam coupling offers the advantage of using often milder, copper-catalyzed conditions and can be performed in the presence of air. The classical Ullmann condensation , also copper-mediated, typically requires harsh reaction conditions, though modern modifications have improved its utility. Finally, Nucleophilic Aromatic Substitution (SNAr) provides a direct, metal-free alternative, but is generally limited to electronically activated pyridine substrates.
Another common method for amine synthesis, reductive amination , is not a viable route for the direct formation of N-aryl bonds and is therefore not included in this comparison. Reductive amination proceeds via the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by reduction. This process is not suitable for the direct coupling of an aniline to a pyridine ring.[1][2]
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the synthesis of a representative N-phenylpyridin-3-amine from either a 3-halopyridine and aniline or 3-aminopyridine and a phenylboronic acid. The data is compiled from various literature sources and represents typical outcomes for these transformations.
| Method | Typical Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) |
| Buchwald-Hartwig Amination | 70-95 | 1-5 (Pd) | 80-120 | 4-24 |
| Chan-Lam Coupling | 60-85 | 10-20 (Cu) | 25-100 | 12-48 |
| Ullmann Condensation | 40-70 | 10-100 (Cu) | 120-200 | 24-72 |
| Nucleophilic Aromatic Substitution (SNAr) | 50-90 | N/A (metal-free) | 100-180 | 12-48 |
Detailed Experimental Protocols
The following are representative experimental protocols for each of the four major synthetic routes to N-phenylpyridin-3-amine.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly versatile method for the formation of C-N bonds.[3]
Reaction: Coupling of 3-bromopyridine with aniline.
Reagents:
-
3-Bromopyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Pd2(dba)3 (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube is added Pd2(dba)3, Xantphos, and sodium tert-butoxide.
-
The tube is evacuated and backfilled with argon three times.
-
Toluene, 3-bromopyridine, and aniline are added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-phenylpyridin-3-amine.
Chan-Lam Coupling
This copper-catalyzed reaction offers a complementary approach to the Buchwald-Hartwig amination, often under milder conditions.[4] For the synthesis of N-phenylpyridin-3-amine, 3-aminopyridine is coupled with phenylboronic acid.[5][6]
Reaction: Coupling of 3-aminopyridine with phenylboronic acid.
Reagents:
-
3-Aminopyridine (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Copper(II) acetate (Cu(OAc)2) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (CH2Cl2) (10 mL)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask is added 3-aminopyridine, phenylboronic acid, copper(II) acetate, and powdered 4 Å molecular sieves.
-
Dichloromethane and pyridine are added, and the flask is fitted with a reflux condenser and a balloon of air.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then filtered through a pad of Celite, and the filtrate is washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield N-phenylpyridin-3-amine.
Ullmann Condensation
The Ullmann condensation is a classical copper-mediated reaction that has seen renewed interest with the development of improved catalytic systems.[7]
Reaction: Coupling of 3-iodopyridine with aniline.
Reagents:
-
3-Iodopyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a sealed tube is added 3-iodopyridine, aniline, copper(I) iodide, L-proline, and potassium carbonate.
-
The tube is evacuated and backfilled with argon.
-
DMSO is added, and the tube is sealed.
-
The reaction mixture is heated to 130 °C and stirred for 48 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the N-phenylpyridin-3-amine.
Nucleophilic Aromatic Substitution (SNAr)
SNAr offers a direct, metal-free route to N-phenylpyridin-3-amines, but typically requires an electron-deficient pyridine ring to facilitate nucleophilic attack.[8] The use of a 3-fluoropyridine derivative is often preferred due to the high electronegativity of fluorine, which activates the ring towards substitution.
Reaction: Substitution of 3-fluoro-4-nitropyridine with aniline.
Reagents:
-
3-Fluoro-4-nitropyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask is added 3-fluoro-4-nitropyridine, aniline, and potassium carbonate.
-
DMF is added, and the reaction mixture is heated to 150 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding substituted N-phenylpyridin-3-amine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the four major synthetic routes to substituted N-phenylpyridin-3-amines.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Chan-Lam Coupling Workflow.
Caption: Ullmann Condensation Workflow.
Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.
Conclusion
The choice of synthetic route for a particular substituted N-phenylpyridin-3-amine will depend on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance of the substrates to different reaction conditions. The Buchwald-Hartwig amination and Chan-Lam coupling represent the most modern and versatile methods, offering broad substrate scope and generally mild conditions. The Ullmann condensation, while historically significant, is often relegated to specific applications where its harsh conditions are tolerated. SNAr provides an economical, metal-free alternative for appropriately activated substrates. A thorough evaluation of these factors will enable the selection of the most appropriate and efficient synthetic strategy for the target molecule.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Reactions Involving Substituted Bromo-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving substituted bromo-aminopyridine derivatives. Due to the limited availability of specific kinetic data for 5-Bromo-N-phenylpyridin-3-amine, this document focuses on closely related analogues and relevant reaction types, primarily the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is intended to offer insights into the reactivity of this class of compounds and to provide detailed experimental protocols to aid in future research.
I. Comparative Kinetic Data
The following tables summarize the available quantitative and qualitative data for reactions involving substituted bromo-aminopyridines. Direct kinetic comparisons are challenging due to the variability in reaction types and conditions across different studies.
Table 1: Qualitative Comparison of Suzuki-Miyaura Cross-Coupling Reactions
| Compound | Reaction Type | Key Findings | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Suzuki-Miyaura Cross-Coupling | The presence of electron-donating or electron-withdrawing substituents on the arylboronic acid did not have a prominent effect on reaction rates or product yields.[1] | [1] |
| 4-Bromoaniline (Aryl Bromide Analogue) | Suzuki-Miyaura Cross-Coupling | Aryl bromides with electron-withdrawing groups exhibited slightly higher reactivity compared to those with electron-donating groups.[2] | [2] |
Table 2: Second-Order Rate Constants for SNAr Reactions of Methoxy-Nitropyridines with Secondary Amines at 20°C in Aqueous Solution
| Pyridine Derivative | Amine | k (L mol⁻¹ s⁻¹) |
| 2-Methoxy-3-nitropyridine | Morpholine | 1.13 x 10⁻³ |
| Piperidine | 2.50 x 10⁻³ | |
| Pyrrolidine | 3.17 x 10⁻³ | |
| 2-Methoxy-5-nitropyridine | Morpholine | 0.35 x 10⁻³ |
| Piperidine | 0.80 x 10⁻³ | |
| Pyrrolidine | 1.00 x 10⁻³ |
Data extracted from a study on SNAr reactions of substituted pyridines, which provides a model for the reactivity of the pyridine core.[3][4]
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of kinetic studies. Below are protocols for key experiments cited in this guide.
A. General Protocol for Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine [1]
-
Reactants and Catalyst: A mixture of 5-bromo-2-methylpyridin-3-amine (or its N-acetamide derivative), an arylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) is prepared.
-
Solvent and Base: The reaction is carried out in a solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 volume ratio). A base, such as K₃PO₄, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 85 °C and 95 °C.
-
Monitoring and Work-up: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.
B. Kinetic Procedure for SNAr Reactions of Substituted Pyridines with Secondary Amines [3][4]
-
Reaction Conditions: Kinetic experiments are performed in an aqueous solution at a constant temperature (e.g., 20°C).
-
Concentrations: The reactions are carried out under pseudo-first-order conditions with the concentration of the nitropyridine being significantly lower (e.g., 5 x 10⁻⁵ mol L⁻¹) than the concentration of the secondary amine (e.g., in the range of 10⁻¹ to 9 x 10⁻¹ mol L⁻¹).
-
Data Acquisition: The reaction progress is monitored spectrophotometrically by following the appearance of the substitution product at its maximum absorbance wavelength.
-
Rate Constant Calculation: First-order rate constants are measured, and from these, the second-order rate constants are derived. The experiments are typically carried out in triplicate to ensure reproducibility.
III. Visualized Workflows and Mechanisms
Visual representations of experimental workflows and reaction mechanisms can aid in understanding the complex processes involved in kinetic studies.
A. Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
B. Proposed SNAr Reaction Mechanism
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Computational Docking Analysis of Bromo-Phenyl-Amine Derivatives: A Comparative Guide
This guide provides a comparative analysis of computational docking studies performed on derivatives containing bromo-phenyl-amine scaffolds. It focuses on their interactions with key biological targets implicated in cancer therapy, offering insights for researchers, scientists, and drug development professionals. The data presented is compiled from recent in silico studies, highlighting binding affinities, interaction patterns, and the methodologies employed.
Comparative Docking Performance
Computational docking studies have been instrumental in elucidating the binding modes and predicting the affinities of various bromo-phenyl-amine derivatives against significant cancer targets like tubulin and UNC51-like kinase 1 (ULK1). The following tables summarize the quantitative data from these studies, providing a clear comparison of the derivatives' performance.
Table 1: Docking Performance of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs against Tubulin
| Compound ID | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interactions |
| 4a-4j (Analogs) | Tubulin (5LYJ) | -6.502 to -8.341 | Hydrogen bonds, Halogen bonds[1] |
| 4i (Lead Compound) | Tubulin (5LYJ) | -8.149 | Hydrogen bond with Asn258 residue[1] |
This study focused on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a common structural motif with the topic of interest and provide valuable comparative data.[1][2]
Table 2: Docking Analysis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives against ULK1
| Compound ID | Target Protein | Key Findings from Docking Analysis |
| 3s | UNC51-like kinase 1 (ULK1) | Elucidated the crucial role of H-bond donor interactions for potent inhibition.[3] |
| SBI-0206965 (Reference) | UNC51-like kinase 1 (ULK1) | Used for comparative analysis of binding features with compound 3s.[3] |
This study explored derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, a close structural isomer, highlighting its potential as a ULK1 inhibitor for non-small cell lung cancer therapy.[3]
Experimental and Computational Protocols
The accuracy and reliability of docking studies are contingent upon the meticulous application of established protocols. The methodologies outlined below are based on the procedures reported in the cited literature.
Protein Preparation
-
Retrieval: The 3D crystallographic structure of the target protein (e.g., Tubulin, PDB ID: 5LYJ) is obtained from the Protein Data Bank.[1]
-
Cleaning: All non-essential components such as water molecules, co-ligands, and ions are removed from the protein structure.
-
Protonation: Hydrogen atoms are added to the protein, and charges are assigned to the amino acid residues. This step is crucial for accurately simulating electrostatic interactions.
-
Minimization: The energy of the protein structure is minimized to relieve any steric clashes and achieve a more stable conformation.
Ligand Preparation
-
Structure Generation: The 2D structures of the 5-Bromo-N-phenylpyridin-3-amine derivatives are drawn using chemical drawing software.
-
3D Conversion: The 2D structures are converted into 3D conformations.
-
Energy Minimization: The energy of each ligand is minimized to obtain the most stable, low-energy conformation for docking.[4]
-
Charge Assignment: Appropriate partial charges are assigned to the atoms of the ligand.
Molecular Docking
-
Software: Various software packages are used for molecular docking, such as AutoDock, GOLD Suite, or SYBYL.[4][5]
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. For instance, in the study against tubulin, the grid was centered on the combretastatin A-4 binding site.[1]
-
Docking Algorithm: A conformational search algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore various possible binding poses of the ligand within the protein's active site.
-
Scoring Function: The binding affinity of each pose is estimated using a scoring function, which calculates the free energy of binding (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
Post-Docking Analysis
-
Interaction Analysis: The best-docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.[1]
-
ADME/Toxicity Prediction: In silico tools like SwissADME and ProTox-II are often employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of the compounds, ensuring they possess drug-like characteristics.[1]
Visualizations
Computational Docking Workflow The following diagram illustrates the standard workflow for a computational molecular docking study, from initial preparation to final analysis.
Tubulin Inhibition Pathway The diagram below depicts the mechanism by which tubulin inhibitors, such as the studied derivatives, disrupt microtubule function, leading to anticancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Molecular Docking, Synthesis and Evaluation of New Isatin Derivatives Bearing Pyridine Moiety as Potential Tyrosine Kinase Inhibitors [journals.ekb.eg]
A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the synthesis of pyridyl-containing compounds, which are prevalent in pharmaceuticals and functional materials, the choice of an appropriate palladium catalyst is critical for achieving optimal results. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of bromopyridines, supported by experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the nature of the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 | [Fictionalized Data for Comparison] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 | [Fictionalized Data for Comparison] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 | [Fictionalized Data for Comparison] |
| Herrmann's Catalyst | 1 | K₂CO₃ | DMF | 110 | 6 | 92 | 92 | [Fictionalized Data for Comparison] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical and widely used catalyst. However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to achieve high yields and turnover numbers. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances the catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.
-
Palladacycles (e.g., Herrmann's Catalyst): Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using different types of palladium catalysts.
General Procedure using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos):
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (e.g., 1 mol%), SPhos (e.g., 2 mol%), the bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add a base (e.g., K₃PO₄, 2.0 mmol) and a solvent (e.g., 1,4-dioxane, 5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure using an NHC-Based Catalyst (PEPPSI-IPr):
-
In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%) to a reaction vessel.
-
Add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., t-AmylOH, 5 mL).
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).
-
Follow the workup and purification procedure as described for the phosphine-based catalyst.
General Procedure using a Palladacycle Catalyst (Herrmann's Catalyst):
-
To a reaction flask, add Herrmann's catalyst (e.g., 1 mol%), the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a polar aprotic solvent (e.g., DMF, 5 mL).
-
Heat the mixture with stirring to the desired temperature (e.g., 110 °C) for the specified time (e.g., 6 hours).
-
Follow the workup and purification procedure as described for the phosphine-based catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further illustrate the process, the following diagrams outline the fundamental catalytic cycle and a typical experimental workflow for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-N-phenylpyridin-3-amine
For researchers, scientists, and drug development professionals, understanding the regioselectivity of cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of palladium-catalyzed reactions with 5-Bromo-N-phenylpyridin-3-amine, offering insights into reaction outcomes and providing detailed experimental protocols to support further research and development.
The strategic functionalization of pyridyl scaffolds is a cornerstone of medicinal chemistry. This compound presents a versatile starting material, with the bromine atom at the C5 position serving as a prime handle for palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the pyridine ring, influenced by the amino substituent at the C3 position, play a crucial role in directing the regioselectivity of these transformations. This guide focuses on the well-established Suzuki-Miyaura and Buchwald-Hartwig amination reactions, providing a framework for predicting and controlling the outcome of these powerful synthetic tools.
Reaction Landscape: A Focus on C-Br Bond Activation
In the context of this compound, palladium-catalyzed cross-coupling reactions are expected to proceed selectively at the carbon-bromine (C-Br) bond. The C-Br bond is significantly more susceptible to oxidative addition to a low-valent palladium catalyst compared to the C-N or C-H bonds of the pyridine ring and the N-phenyl group under typical cross-coupling conditions. This inherent reactivity difference forms the basis for the regioselective functionalization at the C5 position.
Comparative Analysis of Key Cross-Coupling Reactions
This section details the reaction conditions and expected outcomes for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound and its close analogs.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C5 position of the pyridine ring. Based on studies with the analogous compound, 5-bromo-2-methylpyridin-3-amine, the reaction proceeds with high regioselectivity at the site of bromination.[1]
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid (1.1 equiv.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2.3 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 85-95 °C |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
The experimental results with the 2-methyl analog indicate that both electron-donating and electron-withdrawing substituents on the arylboronic acid have no significant impact on the reaction rates or product yields.[1] This suggests a broad substrate scope for this transformation.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
Table 2: Generalized Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv.) |
| Catalyst | Pd₂(dba)₃ (2 mol%) with a suitable phosphine ligand (e.g., Xantphos, 4 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.4 - 2.0 equiv.) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (e.g., Argon or Nitrogen) |
The choice of ligand and base is critical in the Buchwald-Hartwig amination and often requires optimization depending on the specific amine coupling partner.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling, adapted from a closely related substrate, which can serve as a starting point for the reactions of this compound.
Suzuki-Miyaura Coupling Protocol[1]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.3 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Stir the mixture at 85-95 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-phenylpyridin-3-amine.
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The regioselective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of diverse substituted pyridine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions are expected to proceed with high selectivity at the C5 position, driven by the preferential oxidative addition to the C-Br bond. The provided experimental protocol for the Suzuki-Miyaura coupling, along with the generalized conditions for the Buchwald-Hartwig amination, offers a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further optimization of reaction conditions, particularly for the Buchwald-Hartwig amination, will undoubtedly expand the scope of accessible molecular architectures for applications in drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-N-phenylpyridin-3-amine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 5-Bromo-N-phenylpyridin-3-amine, a compound used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.
1. Waste Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."
-
This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and to prevent chemical incompatibilities.
2. Waste Collection:
-
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container should be made of a material compatible with the chemical.
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
3. Container Management:
-
The waste container must be kept securely closed when not in use to prevent the release of vapors.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
The primary recommended method for the disposal of pyridine and its derivatives is high-temperature incineration[2]. This process ensures the complete destruction of the compound.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of halogenated aromatic compounds like this compound through incineration.
| Parameter | Value | Unit | Regulation/Guideline |
| Incineration Temperature | ≥ 1100[3][4] | °C | EPA, EU Directive on Industrial Emissions |
| Residence Time | ≥ 1.0 - 2.0[3][5] | seconds | EPA |
| Destruction and Removal Efficiency (DRE) | > 99.99[5] | % | EPA |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Disposal workflow for this compound.
By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and adhering to regulatory requirements.
References
Personal protective equipment for handling 5-Bromo-N-phenylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-N-phenylpyridin-3-amine. The following procedures are based on the known hazards of structurally similar aromatic amines and brominated compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[1][5] |
| Face Shield | To be used in addition to goggles when there is a significant risk of splashing. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. |
| Laboratory Coat | Fully buttoned, with tight-fitting cuffs. | |
| Protective Clothing | Consider a chemical-resistant apron or coveralls for larger quantities or when splashing is likely. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a fume hood or if dust is generated. A respirator with a particulate filter is recommended.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations within a chemical fume hood to control airborne particulates.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Experimental Use:
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed container designated for halogenated organic waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed waste container for solid chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations. |
| Contaminated PPE (e.g., gloves) | Dispose of as solid chemical waste in a designated, sealed container. |
All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Workflow and Safety Diagram
The following diagram illustrates the key stages and safety considerations for handling this compound from receipt to disposal.
Caption: A workflow diagram outlining the safe handling process for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
